molecular formula C38H44N2O6 B1265073 Dauricine

Dauricine

Cat. No.: B1265073
M. Wt: 624.8 g/mol
InChI Key: AQASRZOCERRGBL-AJQTZOPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol is a natural product found in Menispermum dauricum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H44N2O6

Molecular Weight

624.8 g/mol

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol

InChI

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m0/s1

InChI Key

AQASRZOCERRGBL-AJQTZOPKSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC

Pictograms

Irritant

Synonyms

4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
dauricine
dauricine monohydrochloride

Origin of Product

United States

Foundational & Exploratory

Dauricine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908) is a bisbenzylisoquinoline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Isolated primarily from the rhizome of Menispermum dauricum DC., this natural compound has demonstrated potential as a neuroprotective, anti-cancer, anti-arrhythmic, anti-inflammatory, and anti-diabetic agent.[1][2] Menispermum dauricum, commonly known as Asian moonseed, is a perennial vine distributed throughout China, Japan, Korea, and Russia, and its rhizome, referred to as "Bei Dou Gen" in traditional Chinese medicine, has a long history of use for treating various ailments.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its natural source, detailed methodologies for its isolation and purification, quantitative analysis, and its known interactions with key signaling pathways.

Natural Source and Phytochemistry

Menispermum dauricum is a member of the Menispermaceae family and is a rich source of various alkaloids.[1][4] The primary source of this compound is the dried rhizome of this plant.[3][5] Phytochemical investigations have revealed that besides this compound, the rhizome contains a variety of other alkaloids, including benzylisoquinolines, oxoisoaporphines, aporphines, protoberberines, and morphinanes.[1][4] The total alkaloid content in the rhizome of M. dauricum typically ranges from 1.7% to 2.5%.[2]

Isolation and Purification of this compound from Menispermum dauricum

The isolation of this compound from the rhizomes of Menispermum dauricum involves a multi-step process encompassing extraction, separation, and purification. The following protocols are based on established phytochemical techniques and methodologies reported in the scientific literature.

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Rhizome of Menispermum dauricum powder Powdering of Rhizome start->powder extraction Microwave-Assisted Extraction (MAE) or Reflux Extraction powder->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel or Sephadex LH-20) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pooling Pooling of this compound-Rich Fractions tlc->pooling recrystallization Recrystallization pooling->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound from Menispermum dauricum.

Detailed Experimental Protocols

1. Preparation of Plant Material:

  • The dried rhizomes of Menispermum dauricum are ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Total Alkaloids:

  • Method A: Microwave-Assisted Extraction (MAE):

    • A novel and efficient method for extracting alkaloids.[6]

    • Solvent: Ethanol-water (70:30, v/v)[6]

    • Solvent-to-Solid Ratio: 20:1 (mL/g)[6]

    • Temperature: 60°C[6]

    • Time: 11 minutes[6]

    • The resulting extract is filtered and the solvent is evaporated under reduced pressure to yield the crude extract.

  • Method B: Reflux Extraction:

    • A more traditional method for alkaloid extraction.

    • 500 g of powdered rhizome is mixed with 5.0 L of 95:5 (v/v) ethanol (B145695):water and refluxed for 1 hour. This process is repeated twice.[4]

    • Subsequently, extraction is performed twice with 75:25 (v/v) ethanol:water using the same reflux method.[4]

    • The filtered extraction solutions are combined and concentrated under vacuum.[4]

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is dissolved in an acidic solution (e.g., 0.5 M HCl) and filtered.

  • The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal impurities.

  • The pH of the aqueous layer is adjusted to basic (e.g., pH 9-10) with a base (e.g., NH4OH).

  • The basic solution is then extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • The organic layers containing the total alkaloids are combined and concentrated to dryness.

4. Chromatographic Purification:

  • Column Chromatography:

    • The total alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids.

    • Stationary Phase: Silica gel or Sephadex LH-20 are commonly used.[6]

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

  • Thin-Layer Chromatography (TLC):

    • TLC is used to monitor the separation process and identify fractions containing this compound.

    • A suitable developing solvent system is used, and the spots are visualized under UV light or by using a suitable staining reagent.

5. Recrystallization:

  • The fractions rich in this compound are pooled, and the solvent is evaporated.

  • The residue is then recrystallized from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound crystals.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for the quantification of this compound in plant extracts and biological samples.[7]

HPLC Method for this compound Quantification
ParameterCondition
Column Waters X-Terra MS C18 (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Water:Triethylamine (45:55:0.5, v/v/v)[1]
Flow Rate 0.8 mL/min[1]
Detection Wavelength 284 nm[1]
Injection Volume 20 µL[1]
Column Temperature 35°C[1]
Internal Standard Daurisoline[7]
Quantitative Data

The content of this compound in a Menispermum dauricum extract prepared by reflux extraction with ethanol:water has been reported to be 23.19 mg/g of the dried extract.[4]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development and for elucidating its mechanism of action.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[1] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines.[1]

nfkB_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_activation->proinflammatory_cytokines This compound This compound This compound->inhibition pi3k_akt_mtor_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation This compound This compound This compound->inhibition1 This compound->inhibition2 This compound->inhibition3

References

Chemical structure and properties of Dauricine alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dauricine (B190908), a bioactive bisbenzylisoquinoline alkaloid. It covers its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for its study.

Chemical Structure and Properties

This compound is a naturally occurring alkaloid primarily isolated from the rhizomes of plants in the Menispermaceae family, such as Menispermum dauricum (Asian moonseed) and Menispermum canadense (Canadian moonseed).[1] Chemically, it is classified as a phenol, an aromatic ether, and a bis-tetrahydroisoquinoline alkaloid.[1] The structure of this compound consists of two benzylisoquinoline units linked by a diaryl ether bridge.

Chemical Identity
IdentifierValue
IUPAC Name 4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}phenoxy)phenol[2][3]
CAS Number 524-17-4[4][5]
Molecular Formula C₃₈H₄₄N₂O₆[2][4][5][6]
Synonyms NSC 36413[4]
Physicochemical Data

The physicochemical properties of this compound are summarized below, providing essential data for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Weight 624.77 g/mol [1][5][7]
Appearance Slightly yellow amorphous solid; White to off-white solid[5][8]
Melting Point 115 °C[1][5]
Solubility Soluble in DMSO (≥62.4 mg/mL), ethanol, acetone, and benzene.[2][3][6][9][10] Slightly soluble in ether and PBS (pH 7.2).[4][5] Insoluble in water.[9][2][3][4][5][6][9][10]
Optical Rotation [α]D¹¹ -139° (in methanol)[5]

Pharmacological Properties and Mechanism of Action

This compound exhibits a wide range of pharmacological activities, making it a subject of interest for drug development. Its primary effects include anti-cancer, anti-inflammatory, anti-arrhythmic, and neuroprotective activities.[1][2][3][11]

Summary of Biological Activities
  • Anti-Cancer: this compound demonstrates significant inhibitory effects against various cancer cell lines, including colon, pancreatic, lung, bladder, and prostate cancers.[2][6][12][13] It inhibits cell proliferation and invasion, arrests the cell cycle, and induces apoptosis.[6][8][12]

  • Anti-Inflammatory: The alkaloid shows potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and downregulating adhesion molecules like ICAM-1 and VCAM-1.[1][4][14][15]

  • Anti-Arrhythmic: this compound can block cardiac transmembrane Na+, K+, and Ca2+ ion currents, suggesting its potential as an anti-arrhythmic agent.[4][7] It has been shown to prolong the action potential duration by inhibiting HERG channels.[3]

  • Neuroprotection: It has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion by reducing inflammation and neuronal apoptosis.[1][15]

Quantitative Pharmacological Data (IC₅₀)
Cell LineCancer TypeActivityIC₅₀ Value (µM)
A549, H1299, A427Lung AdenocarcinomaProliferation InhibitionApprox. 10-15 µM
EJBladder CancerProliferation Inhibition3.81-5.15 µg/mL
PC-3MProstate CancerProliferation Inhibition3.81-5.15 µg/mL
293T-ACE2, VeroE6(Cell lines for toxicity)Cytotoxicity> 50 µM
*Note: Original data in µg/mL is approximately 6.1-8.2 µM.
Key Signaling Pathways

This compound modulates several critical intracellular signaling pathways. The most well-documented are the NF-κB and Hedgehog pathways.

A primary mechanism for this compound's anti-inflammatory and anti-cancer effects is the suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][6][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as IL-1β or TNF-α, trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[6][16] this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing p65 nuclear translocation and the transcription of downstream inflammatory and proliferative genes like ICAM-1, VCAM-1, CyclinD1, and Bcl-2.[4][6][16]

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., IL-1β, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_p65 IκBα p65 p50 IKK->IkBa_p65 p65_p50 p65/p50 IkBa_p65->p65_p50 IkBa_p P-IκBα (Degraded) IkBa_p65->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory & Proliferative Genes (ICAM-1, VCAM-1, Bcl-2, etc.) DNA->Genes Transcription

This compound inhibits the NF-κB signaling pathway.

In the context of pancreatic cancer, this compound has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many malignancies.[2][7][8] The canonical Hh pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched1 (Ptch1). This binding relieves Ptch1's inhibition of Smoothened (Smo), a G-protein coupled receptor. Activated Smo then triggers a cascade that leads to the activation and nuclear translocation of Gli transcription factors, which regulate genes involved in cell proliferation and survival.[2][5] this compound treatment significantly decreases the expression of key pathway components, including Shh, Ptch1, Smo, and Gli1, thereby inhibiting pathway activity and suppressing tumor growth.[2][5]

Hedgehog_Inhibition_by_this compound Shh Shh Ligand Ptch1 Ptch1 Receptor Shh->Ptch1 Binds & Inhibits Smo Smoothened (Smo) Ptch1->Smo Sufu_Gli SUFU Gli Smo->Sufu_Gli Inhibits SUFU Gli Active Gli Sufu_Gli->Gli Releases Nucleus Nucleus Gli->Nucleus Translocates This compound This compound This compound->Shh Downregulates This compound->Ptch1 This compound->Smo This compound->Gli TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Activates

This compound inhibits the Hedgehog signaling pathway.

Experimental Protocols

This section details generalized methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Menispermum dauricum

This protocol describes a general procedure for the extraction and isolation of this compound from plant material.

  • Preparation of Plant Material: Dried rhizomes of M. dauricum are pulverized into a fine powder.

  • Extraction: The powdered material is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, using methods such as maceration or Soxhlet extraction for 24-48 hours. The process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a solvent like chloroform (B151607) or dichloromethane (B109758) to isolate the basic alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to chromatographic separation.

    • Column Chromatography: The fraction is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components.

    • Preparative HPLC: Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

  • Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[11]

General Synthetic Strategies

The total synthesis of this compound is complex. One validated computer-designed approach involves a multi-step sequence starting from 4-hydroxyethylphenol, proceeding through iodization, benzylation, coupling, bis-oxidation, another coupling step, reduction, and final debenzylation.[1] Another advanced strategy for related bis-tetrahydroisoquinoline alkaloids utilizes an aryne annulation approach to construct the isoquinoline (B145761) cores, followed by cross-coupling reactions to form the diaryl ether linkage.[17]

In Vitro Anti-Cancer Activity Workflow

The following protocol outlines a standard workflow for assessing the anti-cancer effects of this compound on a selected cancer cell line.

Anticancer_Assay_Workflow cluster_assays 3. Biological Assays start Start: Select Cancer Cell Line culture 1. Cell Culture Seed cells in appropriate plates (e.g., 96-well, 6-well) start->culture treat 2. This compound Treatment Incubate cells with various concentrations of this compound culture->treat mtt A. Viability Assay (MTT) Measure cell metabolic activity to determine cytotoxicity (IC50) treat->mtt flow B. Apoptosis/Cell Cycle Assay (Flow Cytometry) Stain with Annexin V/PI or PI alone treat->flow invasion C. Invasion Assay (Transwell) Quantify cells invading through a Matrigel-coated membrane treat->invasion analyze 4. Data Analysis Calculate IC50 values, percentage of apoptotic cells, and invasion inhibition mtt->analyze flow->analyze invasion->analyze end Conclusion analyze->end

Workflow for in vitro evaluation of anti-cancer activity.

Detailed Protocols:

  • Cell Viability (MTT Assay):

    • Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0, 5, 10, 15, 20 µM) for 24-48 hours.[12]

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Apoptosis Analysis (Flow Cytometry):

    • Culture cells in 6-well plates and treat with this compound for 24-48 hours.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

In Vitro Anti-Inflammatory Activity Protocol

This protocol assesses this compound's ability to inhibit inflammatory responses in macrophage or endothelial cells.

  • Cell Culture: Seed RAW 264.7 macrophages or Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate plates.[4][18]

  • Treatment and Stimulation: Pre-treat cells with non-cytotoxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL) or IL-1β (10 ng/mL), for a specified period (e.g., 6-24 hours).[4][18]

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement (Griess Assay): For macrophage cultures, collect the supernatant. Mix the supernatant with Griess reagent and measure the absorbance at ~540 nm to quantify nitrite (B80452), a stable product of NO. A decrease in nitrite indicates anti-inflammatory activity.[18]

    • Gene Expression (qRT-PCR/Western Blot): Lyse the cells to extract RNA or protein. Use qRT-PCR to measure the mRNA levels of inflammatory genes (ICAM-1, VCAM-1, TNF-α, etc.). Use Western blotting to measure the protein levels of key signaling molecules (e.g., p-p65, IκBα).[4][16]

    • NF-κB Activity (Luciferase Reporter Assay): Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites. Following treatment and stimulation, lyse the cells and measure luciferase activity. A reduction in luminescence indicates inhibition of NF-κB transcriptional activity.[4]

References

Dauricine: A Technical Guide to its Mechanisms of Action in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908) is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of the Asian vine Menispermum dauricum.[1] As a natural compound, it has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-arrhythmic effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on critical cellular pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual pathway representations to facilitate further investigation and therapeutic development.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple, often interconnected, cellular signaling pathways. This guide will focus on the following core mechanisms:

  • Inhibition of the NF-κB Signaling Pathway

  • Induction of Apoptosis

  • Modulation of Oxidative Stress via the Nrf2/ROS Axis

  • Regulation of Autophagy

  • Interference with Calcium Signaling and Ion Channels

  • Suppression of the Hedgehog Signaling Pathway

  • Inhibition of STAT3 Signaling

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancer types, promoting cell proliferation, survival, and invasion. This compound is a potent inhibitor of this pathway.

This compound's inhibitory action on the NF-κB pathway is multifaceted. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[2] This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus.[3] By blocking p65 nuclear translocation, this compound effectively down-regulates the expression of numerous NF-κB target genes that are critical for inflammation and tumorigenesis, including adhesion molecules (ICAM-1, VCAM-1, E-selectin), pro-inflammatory cytokines, and proteins involved in cell proliferation and survival.[2][3]

G stimulus Pro-inflammatory Stimuli (e.g., IL-1β, LPS) ikb_kinase IKK Complex stimulus->ikb_kinase activates This compound This compound This compound->ikb_kinase inhibits nfkb_complex p65-IκBα Complex (Inactive) ikb_kinase->nfkb_complex phosphorylates IκBα in complex ikba IκBα p65 p65 p_ikba p-IκBα nfkb_complex->p_ikba p65_active Active p65 nfkb_complex->p65_active degradation Ubiquitination & Proteasomal Degradation p_ikba->degradation leads to nucleus Nucleus p65_active->nucleus translocates to transcription Gene Transcription (ICAM-1, VCAM-1, COX-2, etc.) nucleus->transcription initiates inflammation Inflammation & Tumor Progression transcription->inflammation

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data: NF-κB Pathway Inhibition

ParameterCell LineTreatmentResultReference
ICAM-1, VCAM-1, E-selectin mRNA expressionHUVECsIL-1β (10 ng/ml) + this compound (5-40 µM)Dose-dependent decrease in expression[3]
p65 PhosphorylationHUVECsIL-1β (10 ng/ml) + this compound (5-40 µM)Dose-dependent inhibition[3]
IκBα PhosphorylationHUVECsIL-1β (10 ng/ml) + this compound (5-40 µM)Dose-dependent inhibition[3]
NF-κB Luciferase Activity293T cellsp65 overexpression + this compound (40 µM)Significant reduction in luciferase activity[4][5]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is used to quantify the transcriptional activity of NF-κB.[4][6][7]

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a firefly luciferase reporter vector containing multiple NF-κB response elements and a constitutively expressed Renilla luciferase vector (for normalization). A p65-overexpressing vector can be co-transfected to ensure high basal activity.[4]

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for vector expression.

  • Treatment: Replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 40 µM) or vehicle control. Incubate for an additional 6-8 hours.[4]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the quenching reagent and the Renilla luciferase substrate (e.g., Stop & Glo®) and measure the second luminescence signal.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated by comparing the normalized luciferase activity in treated cells to that in vehicle-treated controls.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines, particularly in lung adenocarcinoma.[8][9]

The mechanism involves the modulation of the B-cell Lymphoma 2 (Bcl-2) family of proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[8][9] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including the key executioner caspase, cleaved Caspase-3.[8][9] The activation of caspases ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

G This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 downregulates bax BAX (Pro-apoptotic) This compound->bax upregulates mito Mitochondrion bcl2->mito inhibits permeabilization bax->mito promotes permeabilization cytc Cytochrome c release mito->cytc casp9 Caspase-9 cytc->casp9 activates casp3 Caspase-3 casp9->casp3 activates cleaved_casp3 Cleaved Caspase-3 casp3->cleaved_casp3 apoptosis Apoptosis cleaved_casp3->apoptosis executes

Figure 2: this compound-induced apoptotic pathway.
Quantitative Data: Apoptosis Induction

ParameterCell LineTreatmentResultReference
Cell Viability (IC50)A549 (Lung)24 h~15-20 µM[9]
Cell Viability (IC50)H1299 (Lung)24 h~15-20 µM[9]
Cell Viability (IC50)HCT116 (Colon)8 days< 20 µM
Cell Cycle ArrestA549, H1299, A42715 µMArrest at G0/G1 phase[8][9]
Protein ExpressionA549, H1299, A42715 µM, 24 hBcl-2 decreased; BAX & Cleaved Caspase-3 increased[8][9]
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12][13][14]

  • Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with this compound (e.g., 15 µM) for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Modulation of Oxidative Stress via the Nrf2/ROS Axis

This compound disrupts the redox balance in cancer cells, a key mechanism contributing to its anti-tumor effects. It markedly increases the levels of intracellular Reactive Oxygen Species (ROS).[8][9] This ROS accumulation induces cellular damage and triggers apoptosis.

Concurrently, this compound downregulates the master redox regulator, Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][9] Under normal conditions, Nrf2 promotes the expression of antioxidant genes, protecting cells from oxidative stress. By suppressing Nrf2, this compound dismantles this protective mechanism, making cancer cells more vulnerable to the high levels of ROS it induces. This dual action of elevating ROS while simultaneously inhibiting the primary antioxidant defense pathway is a potent strategy for inducing cancer cell death.

G This compound This compound ros Intracellular ROS This compound->ros increases nrf2 Nrf2 Pathway This compound->nrf2 downregulates stress Oxidative Stress ros->stress induces antioxidant Antioxidant Defense (e.g., HO-1, NQO1) nrf2->antioxidant activates antioxidant->stress counteracts apoptosis Apoptosis stress->apoptosis leads to

Figure 3: this compound's dual action on the ROS/Nrf2 axis.
Quantitative Data: ROS/Nrf2 Modulation

ParameterCell LineTreatmentResultReference
Intracellular ROS LevelsA549, H1299, A42715 µM this compound, 24 hSignificant increase in ROS[8][9]
Nrf2 Protein ExpressionA549, H1299, A42715 µM this compound, 24 hSignificant downregulation[8][9]
Experimental Protocol: Measurement of Intracellular ROS by DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS via flow cytometry.[15][16][17][18][19]

  • Cell Treatment: Culture cells (e.g., A549) and treat with this compound (e.g., 15 µM) for the desired time (e.g., 24 hours).

  • Probe Loading: Thirty minutes before the end of the treatment period, add DCFH-DA to the culture medium to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated by cellular esterases.

  • Harvesting: Collect the cells, wash them with ice-cold PBS to remove excess probe.

  • Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer. Use an excitation wavelength of 488 nm and measure emission in the FITC channel (typically ~525 nm). The mean fluorescence intensity (MFI) is proportional to the amount of intracellular ROS.

Regulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context. This compound has been identified as a potent autophagy blocker. It induces the massive formation of autophagic vacuoles but impairs their maturation and degradation by lysosomes. This blockage is evidenced by the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62. The impairment of lysosomal function is a key part of this mechanism. By blocking protective autophagy, this compound can sensitize cancer cells to chemotherapy-induced cell death.

G autophagosome Autophagosome Formation (LC3-I → LC3-II) lysosome Lysosome autophagosome->lysosome fusion autolysosome Autolysosome degradation Degradation of Cellular Components autolysosome->degradation This compound This compound This compound->autolysosome blocks fusion & impairs lysosomal function

Figure 4: this compound's role as an autophagy blocker.
Experimental Protocol: LC3 Immunofluorescence Staining

This protocol visualizes the formation of autophagosomes by detecting the punctate pattern of LC3.[20][21][22]

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce autophagy blockade. Include appropriate controls (e.g., starvation medium as a positive control for autophagy induction).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with a solution of 0.1% Triton X-100 or 50 µg/ml digitonin (B1670571) in PBS for 5-10 minutes.

  • Blocking: Wash three times with PBS and block with 1-3% BSA in PBS for 30-60 minutes.

  • Primary Antibody: Incubate with a primary antibody against LC3 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI (for nuclear counterstaining).

  • Analysis: Visualize using a fluorescence microscope. Autophagy induction is characterized by an increase in the number of distinct LC3-positive puncta per cell.

Interference with Calcium Signaling and Ion Channels

This compound has significant effects on cardiovascular ion channels and intracellular calcium (Ca²⁺) homeostasis, which underlies its anti-arrhythmic properties and contributes to its other cellular effects.[23]

It is a known blocker of L-type calcium channels, which reduces Ca²⁺ influx into cells.[23] This action can inhibit early afterdepolarizations in cardiomyocytes. Furthermore, this compound is a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. The inhibition of hERG channels can prolong the action potential duration.

G This compound This compound l_type L-type Ca²⁺ Channel This compound->l_type blocks herg hERG K⁺ Channel This compound->herg blocks ca_influx Ca²⁺ Influx l_type->ca_influx k_efflux K⁺ Efflux (Repolarization) herg->k_efflux cellular_response Altered Cellular Response (e.g., Anti-arrhythmia) ca_influx->cellular_response k_efflux->cellular_response

Figure 5: this compound's effect on key cardiac ion channels.
Quantitative Data: Ion Channel Inhibition

ParameterChannelCell LineResultReference
IC50hERG K⁺ ChannelHEK2933.5 µM
Experimental Protocol: Whole-Cell Patch-Clamp Recording

This electrophysiology technique is the gold standard for studying ion channel function and pharmacology.[3][24][25][26][27]

  • Cell Preparation: Use a cell line stably expressing the channel of interest (e.g., HEK293 cells expressing hERG). Plate cells at a low density on glass coverslips 24-48 hours before the experiment.

  • Electrode Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the membrane potential and recording of the total current across the cell membrane.

  • Voltage Protocol: Apply a specific voltage-step protocol to elicit the channel currents of interest (e.g., for hERG, a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current).

  • Drug Application: After recording a stable baseline current, perfuse the chamber with an extracellular solution containing this compound at various concentrations. Record the current at each concentration to determine the extent of inhibition.

  • Data Analysis: Measure the current amplitude (e.g., peak tail current for hERG) before and after drug application. Plot the percentage of inhibition against the drug concentration to calculate the IC50 value.

Suppression of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is vital during embryonic development and is aberrantly reactivated in several cancers, including pancreatic cancer. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[8][28]

Studies in pancreatic cancer xenograft models have demonstrated that this compound treatment leads to a significant decrease in the gene and protein expression of key Hh pathway components, including Sonic Hedgehog (Shh), Patched 1 (Ptch1), Smoothened (Smo), and the downstream transcription factor Glioma-associated oncogene 1 (Gli1).[8][28] This inhibition of the Hh pathway results in suppressed tumor growth, induction of apoptosis, and cell cycle arrest.[8][28]

Quantitative Data: Hedgehog Pathway Inhibition
ParameterModelTreatmentResultReference
Tumor GrowthBxPC-3 XenograftLow-dose this compoundSignificant inhibition (Tumor weight: 0.2801g vs 0.4052g control)[9]
Tumor GrowthBxPC-3 XenograftHigh-dose this compoundSignificant inhibition (Tumor weight: 0.2058g vs 0.4052g control)[9]
Gene Expression (Shh, Ptch1, Smo, Gli1)BxPC-3 XenograftHigh-dose this compoundSignificant decrease in mRNA levels[8]
Protein Expression (Shh, Ptch1, Smo, Gli1)BxPC-3 XenograftHigh & Low-dose this compoundSignificant decrease in protein levels[8]
Experimental Protocol: Quantitative PCR (qPCR) for Hh Pathway Genes

This protocol measures the mRNA expression levels of target genes.[8][29][30][31]

  • RNA Extraction: Isolate total RNA from tumor tissues or treated cells using a suitable method, such as TRIzol reagent, according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. Each reaction should include cDNA template, forward and reverse primers specific for the target genes (Shh, Ptch1, Smo, Gli1) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix containing DNA polymerase and SYBR Green or a fluorescent probe.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR machine using an appropriate thermal cycling program.

  • Data Analysis: Analyze the amplification data. The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression is normalized to the housekeeping gene and then compared to the control group.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation and survival. Emerging evidence suggests that this compound can inhibit the STAT3 signaling pathway. This inhibition is thought to occur by preventing the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation.

Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is used to detect the phosphorylation status of STAT3.[11][18][20][32]

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

General Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effect of this compound on protein expression, a fundamental analysis in studying cellular pathways.

G start Start: Cell Culture treatment Treat cells with This compound vs. Vehicle start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer (to PVDF membrane) sds->transfer blocking Blocking (5% Milk or BSA) transfer->blocking ab1 Primary Antibody Incubation (e.g., p-STAT3) blocking->ab1 ab2 Secondary Antibody Incubation (HRP) ab1->ab2 detect Chemiluminescent Detection ab2->detect analyze Image Analysis & Quantification detect->analyze end End: Data Interpretation analyze->end

Figure 6: General experimental workflow for Western Blot analysis.

Conclusion

This compound is a pharmacologically active natural compound with a complex mechanism of action that involves the modulation of several key cellular pathways. Its ability to concurrently inhibit pro-inflammatory and pro-survival pathways like NF-κB, STAT3, and Hedgehog, while inducing apoptosis and oxidative stress, makes it a compelling candidate for further investigation, particularly in the fields of oncology and inflammatory diseases. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.

References

The Biosynthesis of Dauricine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathway, Enzymology, and Regulation of a Promising Bisbenzylisoquinoline Alkaloid.

Dauricine (B190908), a bisbenzylisoquinoline alkaloid (BIA) found in plants of the Menispermum genus, has garnered significant interest within the scientific and drug development communities for its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for developing sustainable production methods and for enabling metabolic engineering approaches to create novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and the regulatory networks that govern its production.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, two molecules of a chiral benzylisoquinoline monomer, (R)-N-methylcoclaurine, are synthesized and then coupled to form the characteristic bisbenzylisoquinoline scaffold of this compound. The pathway can be broadly divided into three main stages: the formation of the central precursor (S)-reticuline, the conversion to the key monomer (R)-N-methylcoclaurine, and the final oxidative coupling.

Formation of the Benzylisoquinoline Core from L-Tyrosine

The initial steps of this compound biosynthesis are shared with many other benzylisoquinoline alkaloids. L-tyrosine serves as the primary precursor, providing all the carbon and nitrogen atoms for the isoquinoline (B145761) and benzyl (B1604629) moieties of the monomeric units.[1] One study demonstrated that this compound is composed of four molecules of tyrosine.[1]

The pathway commences with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves a series of decarboxylation, hydroxylation, and deamination reactions catalyzed by enzymes such as tyrosine/dopa decarboxylase (TYDC). These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur to yield the central intermediate, (S)-reticuline. This sequence involves the following key enzymes:

  • Norcoclaurine 6-O-methyltransferase (6OMT): Catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine.

  • Coclaurine N-methyltransferase (CNMT): Adds a methyl group to the nitrogen atom of (S)-coclaurine to produce (S)-N-methylcoclaurine.

  • (S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B): A cytochrome P450 monooxygenase that hydroxylates (S)-N-methylcoclaurine at the 3' position.

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Catalyzes the final methylation step to produce (S)-reticuline.

Stereochemical Inversion to (R)-N-methylcoclaurine

A crucial and defining feature of this compound biosynthesis is the requirement for the (R)-enantiomer of N-methylcoclaurine as the substrate for the final coupling reaction. Since the initial pathway produces the (S)-enantiomer, a stereochemical inversion is necessary. This epimerization is a critical branch point that directs intermediates toward the synthesis of (R)-configured bisbenzylisoquinoline alkaloids. While the specific enzyme responsible for this step in Menispermum dauricum has not been definitively characterized, studies in heterologous systems have shown that didomain enzymes with reductase and oxidase activities can catalyze the epimerization of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine.[1]

Oxidative Coupling to Form this compound

The final and key step in this compound biosynthesis is the intermolecular oxidative coupling of two molecules of (R)-N-methylcoclaurine. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase. Enzymes of the CYP80 family are known to catalyze such phenol (B47542) coupling reactions in the biosynthesis of other bisbenzylisoquinoline alkaloids. For instance, berbamunine (B191780) synthase (CYP80A1) catalyzes the formation of berbamunine from one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. While a dedicated "this compound synthase" has not been isolated from Menispermum dauricum, it is highly probable that a member of the CYP80A subfamily is responsible for the specific C-O coupling of two (R)-N-methylcoclaurine units to form this compound.

This compound Biosynthesis Pathway cluster_0 Formation of (S)-Reticuline cluster_1 Epimerization and Dimerization Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TYDC, PPO Four_HPAA 4-HPAA Tyrosine->Four_HPAA Multiple steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_3_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine S_N_Methylcoclaurine->S_3_Hydroxy_N_Methylcoclaurine NMCH (CYP80B) R_N_Methylcoclaurine (R)-N-Methylcoclaurine S_N_Methylcoclaurine->R_N_Methylcoclaurine Epimerase S_Reticuline (S)-Reticuline S_3_Hydroxy_N_Methylcoclaurine->S_Reticuline 4'OMT This compound This compound R_N_Methylcoclaurine->this compound CYP80A-like (this compound Synthase)

Figure 1: Proposed Biosynthesis Pathway of this compound.

Key Enzymes and Their Characteristics

The biosynthesis of this compound involves several classes of enzymes, with cytochrome P450s and methyltransferases playing pivotal roles in the diversification and final assembly of the molecule.

Enzyme ClassAbbreviationExample/Proposed EnzymeSubstrate(s)ProductCofactor(s)
Aromatic amino acid decarboxylaseTYDCM. dauricum TYDCL-Tyrosine, L-DOPATyramine, DopaminePyridoxal phosphate
Norcoclaurine synthaseNCSM. dauricum NCSDopamine, 4-HPAA(S)-Norcoclaurine-
O-Methyltransferase6OMTM. dauricum 6OMT(S)-Norcoclaurine(S)-CoclaurineS-Adenosyl methionine
N-MethyltransferaseCNMTM. dauricum CNMT(S)-Coclaurine(S)-N-MethylcoclaurineS-Adenosyl methionine
Cytochrome P450NMCH (CYP80B)M. dauricum CYP80B(S)-N-Methylcoclaurine(S)-3'-Hydroxy-N-methylcoclaurineNADPH, O₂
O-Methyltransferase4'OMTM. dauricum 4'OMT(S)-3'-Hydroxy-N-methylcoclaurine(S)-ReticulineS-Adenosyl methionine
Epimerase-Putative didomain epimerase(S)-N-Methylcoclaurine(R)-N-MethylcoclaurineNADPH
Cytochrome P450This compound Synthase (CYP80A-like)M. dauricum CYP80A-like2 x (R)-N-MethylcoclaurineThis compoundNADPH, O₂

Table 1: Key Enzymes in the this compound Biosynthetic Pathway.

While specific kinetic parameters for the enzymes from Menispermum dauricum are largely uncharacterized, data from homologous enzymes in other benzylisoquinoline alkaloid-producing plants provide valuable insights. For example, the (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) from Eschscholzia californica has a Km of 15 µM for its substrate.[2]

Regulation of this compound Biosynthesis

The production of this compound, like other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors of secondary metabolism, including the biosynthesis of benzylisoquinoline alkaloids. Treatment of plant cell cultures with MeJA often leads to a significant upregulation of genes encoding biosynthetic enzymes. This response is mediated by jasmonate-responsive transcription factors.

Several families of transcription factors, including WRKY, bHLH (basic helix-loop-helix), and AP2/ERF, have been implicated in the regulation of alkaloid biosynthesis.[3] These transcription factors bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating their transcription. For example, in lotus (B1177795) (Nelumbo nucifera), the jasmonate-responsive transcription factors NnWRKY70a and NnWRKY70b have been shown to positively regulate BIA biosynthesis by activating the promoters of key structural genes.[4][5][6] It is highly probable that a similar regulatory mechanism exists in Menispermum dauricum for the control of this compound production.

Jasmonate Signaling Pathway Stress Developmental Cues / Biotic & Abiotic Stress JA Jasmonic Acid (JA) Biosynthesis Stress->JA JAZ JAZ Repressor Proteins JA->JAZ Degradation TF WRKY, bHLH, AP2/ERF Transcription Factors JAZ->TF Repression Promoter Promoters of this compound Biosynthetic Genes TF->Promoter Activation Enzymes Biosynthetic Enzymes (NCS, OMTs, CYP450s) Promoter->Enzymes Transcription & Translation This compound This compound Accumulation Enzymes->this compound

Figure 2: Jasmonate Regulation of this compound Biosynthesis.
Role of NBS-LRR Proteins

Nucleotide-binding site leucine-rich repeat (NBS-LRR) proteins are a major class of intracellular immune receptors in plants that recognize pathogen effectors and trigger defense responses. These defense responses often include the production of secondary metabolites, such as alkaloids, which can have antimicrobial properties. While a direct link between a specific NBS-LRR protein and the regulation of this compound biosynthesis has not been established, it is plausible that the activation of NBS-LRR-mediated signaling pathways could lead to the induction of this compound production as part of a broader defense response. This would likely be integrated with other signaling pathways, including jasmonate signaling.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors are a powerful tool for tracing the metabolic origins of natural products. For this compound biosynthesis, cultured roots of Menispermum dauricum can be fed with L-[U-¹⁴C]tyrosine or L-[3-¹³C]tyrosine.[1] The incorporation of the label into this compound and its intermediates can then be monitored by techniques such as liquid scintillation counting or mass spectrometry, confirming the precursor-product relationships.

Isotopic Labeling Workflow Start Start: Plant Cell Culture (Menispermum dauricum) Feeding Feed with Isotopically Labeled Precursor (e.g., ¹³C-Tyrosine) Start->Feeding Incubation Incubate for a Defined Period Feeding->Incubation Extraction Extract Metabolites Incubation->Extraction Analysis Analyze by Mass Spectrometry or NMR Extraction->Analysis Pathway Elucidate Biosynthetic Pathway Analysis->Pathway

Figure 3: Isotopic Labeling Experimental Workflow.
Heterologous Expression and Characterization of Biosynthetic Enzymes

A common strategy for characterizing the function of biosynthetic enzymes is to express the corresponding genes in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of large quantities of the enzyme for in vitro assays.

General Protocol for Heterologous Expression of a Cytochrome P450:

  • Gene Cloning: The full-length cDNA of the candidate P450 gene (e.g., a CYP80A homolog from M. dauricum) is cloned into an appropriate expression vector. N-terminal modifications may be necessary to improve expression and solubility in the heterologous host.[7]

  • Host Transformation: The expression vector is transformed into a suitable E. coli or yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) from the same or a related plant species is often required for activity.

  • Protein Expression: The culture is grown to an appropriate density, and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).

  • Cell Lysis and Microsome Preparation: Cells are harvested and lysed. For membrane-bound P450s, a microsomal fraction is prepared by ultracentrifugation.

  • Enzyme Assay: The activity of the recombinant P450 is assayed by incubating the microsomal fraction with the putative substrate (e.g., (R)-N-methylcoclaurine) and cofactors (NADPH, O₂). The reaction products are then extracted and analyzed by HPLC or LC-MS to confirm the identity and quantity of the product (this compound).

Future Perspectives

While significant progress has been made in understanding the biosynthesis of bisbenzylisoquinoline alkaloids, several key questions regarding this compound biosynthesis remain. The definitive identification and characterization of the specific epimerase and "this compound synthase" from Menispermum dauricum are critical next steps. Furthermore, a detailed investigation of the transcription factors and cis-regulatory elements that control the expression of the this compound biosynthetic genes will provide valuable tools for metabolic engineering. The elucidation of the complete pathway and its regulation will pave the way for the sustainable and scalable production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties.

References

Initial In Vitro Studies on Dauricine's Biological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine, a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Traditionally used in Chinese medicine, recent in vitro studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[2] This technical guide provides a comprehensive overview of the initial in vitro biological effects of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Cancer Effects

This compound has demonstrated notable anti-cancer activities across a range of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cell Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
A549Non-Small Cell Lung Cancer~15-20[3]
H1299Non-Small Cell Lung Cancer~15-20[3]
A427Lung Adenocarcinoma~15-20[3]
PC-3MProstate Cancer3.81-5.15 µg/mL[4]
EJBladder Cancer3.81-5.15 µg/mL[4]
PC9-OROsimertinib-Resistant Lung CancerNot specified[5]
Note: Concentration reported in µg/mL. Conversion to µM depends on the molecular weight of the specific salt used.
Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The pro-apoptotic effects of this compound are mediated, in part, by the modulation of the Bcl-2 family of proteins. Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[3]

Quantitative Apoptosis Data:

Cell LineTreatmentApoptotic Cell PercentageCitation
BxPC-3 (in vivo xenograft)High-dose this compound8.18%[6]
BxPC-3 (in vivo xenograft)Low-dose this compound8.07%[6]
Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. In vitro studies have consistently shown that this compound induces cell cycle arrest at the G0/G1 phase.[3][6]

Quantitative Cell Cycle Data:

Cell LineTreatment (15 µM this compound)Change in G1 Phase PopulationChange in S Phase PopulationChange in G2 Phase PopulationCitation
A54924hSignificant ArrestNot specifiedNot specified[3]
H129924h+18.33%-14.88%-2.89%[3]

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Cytokines

In vitro studies have demonstrated that this compound can significantly suppress the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, IL-6, IL-12β, and IL-17α.[7] This broad-spectrum inhibition highlights its potential as a therapeutic agent for inflammatory diseases.

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of the NF-κB pathway.[7][8] Mechanistically, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[8]

NF_kappaB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Proteasome Proteasomal Degradation IkappaB->Proteasome Leads to Nucleus Nucleus NFkappaB->Nucleus Translocates This compound This compound This compound->IKK Inhibits Transcription Gene Transcription (Inflammation, Cell Survival) NFkappaB_n NF-κB (p65/p50) NFkappaB_n->Transcription Activates

This compound's Inhibition of the NF-κB Signaling Pathway
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. In renal cell carcinoma cells, this compound has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[9] Inhibition of this pathway can lead to decreased cell survival and proliferation.

PI3K_Akt_Pathway This compound's Inhibition of the PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes This compound This compound This compound->PI3K Inhibits

This compound's Inhibition of the PI3K/Akt Signaling Pathway

Experimental Protocols

This section provides an overview of the key in vitro experimental protocols used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 24-48 hours.[3]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol Outline:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol Outline:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Protocol Outline (for NF-κB pathway analysis):

    • Treat cells with this compound and/or an inflammatory stimulus (e.g., IL-1β).

    • Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Lamin B1, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Experimental_Workflow General Experimental Workflow for In Vitro Studies of this compound Cell_Culture Cell Culture (e.g., A549, H1299) Treatment This compound Treatment (Varying Concentrations and Durations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Protein_Extraction Protein Extraction (Whole Cell or Fractional) Treatment->Protein_Extraction Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot Western Blot Analysis (e.g., NF-κB, PI3K/Akt pathways) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

General Experimental Workflow for In Vitro Studies of this compound

Conclusion

The initial in vitro studies on this compound reveal its significant potential as a multi-targeted therapeutic agent. Its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle, coupled with its potent anti-inflammatory effects, underscores its promise in the fields of oncology and immunology. The modulation of key signaling pathways such as NF-κB and PI3K/Akt provides a mechanistic basis for these observed biological activities. This technical guide summarizes the foundational in vitro data and experimental methodologies, offering a solid starting point for further preclinical and clinical investigations into the therapeutic applications of this compound. Further research is warranted to expand the library of IC50 values across a broader range of cell lines and to further elucidate the intricate molecular interactions of this compound within these signaling networks.

References

The Neuroprotective Potential of Dauricine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Bisbenzylisoquinoline Alkaloid

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases and ischemic brain injury.[3][4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying the neuroprotective effects of this compound, with a focus on its anti-inflammatory, anti-oxidative, and anti-apoptotic actions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of neurodegenerative diseases. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a critical regulator of the inflammatory response, and its activation leads to the expression of pro-inflammatory cytokines and adhesion molecules.[9] this compound treatment has been observed to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1][10] This inhibition of neuroinflammation contributes significantly to its neuroprotective capacity.[11][12]

Anti-Oxidative Stress Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal cell death.[13] this compound combats oxidative stress through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of various antioxidant and cytoprotective genes.[16][17] Studies have shown that this compound can upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), leading to a reduction in ROS levels and enhanced cellular defense against oxidative damage.[14]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative disorders and ischemic stroke. This compound has been demonstrated to inhibit neuronal apoptosis through multiple mechanisms. It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[5][18] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade.[4][19] Consequently, this compound inhibits the activation of downstream caspases, such as caspase-9 and caspase-3, which are the executioners of apoptosis.[4][15][20]

Regulation of Calcium Homeostasis

Dysregulation of intracellular calcium (Ca2+) homeostasis is another critical factor in neuronal injury. This compound has been shown to modulate the Ca2+/Calmodulin (CaM) pathway.[21] By potentially interacting with CaM or BACE1, this compound can decrease intracellular Ca2+ levels and inhibit the activation of downstream effectors like CaMKII, which is involved in synaptic dysfunction and neuronal death.[21]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of this compound in different experimental models.

Table 1: Effects of this compound on Markers of Apoptosis in a Rat Model of Transient Focal Cerebral Ischemia

Treatment GroupDose (mg/kg)TUNEL-positive cells (cells/mm²)Cytochrome c releaseCaspase-9 expressionCaspase-3 expression
Model-25.5 ± 3.3IncreasedIncreasedIncreased
This compound518.9 ± 2.02InhibitedInhibitedInhibited
This compound1015.9 ± 2.9InhibitedInhibitedInhibited
*p<0.05 or p<0.01 compared to the model group. Data adapted from a study on transient focal cerebral ischemia-reperfusion injury in rats.[19][20]

Table 2: Effects of this compound on Bcl-2 and Bax Expression in a Rat Model of Transient Middle Cerebral Artery Occlusion

Treatment GroupDose (mg/kg)Bcl-2 ExpressionBax Expression
MCAO Model-DecreasedIncreased
This compound5IncreasedReduced
This compound10IncreasedReduced
Data adapted from a study on transient middle cerebral artery occlusion in rats.[5]

Table 3: Effects of this compound on Inflammatory Markers in a Rat Model of Ischemia/Reperfusion

Treatment GroupMPO ActivityICAM-1 ExpressionIL-1β mRNATNF-α mRNA
I/R ModelSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compoundSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Data adapted from a study on focal cerebral ischemia/reperfusion in rats.[10][12]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its interaction with several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β, ICAM-1) NFkB_n->ProInflammatory Activates Transcription Inflammation Neuroinflammation ProInflammatory->Inflammation cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant Activates Transcription OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release CytC Cytochrome c Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis This compound This compound Ca_influx Extracellular Ca²⁺ Influx This compound->Ca_influx Inhibits ER_release ER Ca²⁺ Release This compound->ER_release Inhibits CaM Calmodulin (CaM) This compound->CaM May directly interact Ca_level Intracellular Ca²⁺ Levels Ca_influx->Ca_level ER_release->Ca_level Ca_level->CaM Activates CaMKII CaMKII CaM->CaMKII Activates BACE1 BACE1 CaM->BACE1 Activates NeuronalDamage Neuronal Damage & Synaptic Dysfunction CaMKII->NeuronalDamage BACE1->NeuronalDamage

References

A Preliminary Investigation of Dauricine's Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities. Emerging evidence strongly suggests that this compound possesses potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the preliminary in vitro investigation of this compound's anti-inflammatory effects, with a focus on its mechanisms of action involving key signaling pathways such as NF-κB, MAPKs, and the potential modulation of the NLRP3 inflammasome. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a compilation of quantitative data, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound has been the subject of numerous studies that have revealed its therapeutic potential in various disease models.[1][2] Its anti-inflammatory effects are attributed to its ability to modulate key signaling cascades that orchestrate the inflammatory response. This guide will delve into the preliminary in vitro assessment of these properties.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways involved in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4]

This compound has been shown to potently inhibit the NF-κB pathway.[2][3] It achieves this by preventing the degradation of IκBα and subsequently inhibiting the nuclear translocation of the p65 subunit of NF-κB.[4] This blockade of NF-κB activation leads to a significant reduction in the expression of downstream inflammatory mediators.[2][3]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). The activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes. While the direct inhibitory effects of this compound on MAPK pathways are still under investigation, some studies suggest its potential to modulate these signaling cascades.

Potential for NLRP3 Inflammasome Inhibition

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[5] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[5] While direct evidence for this compound's inhibition of the NLRP3 inflammasome is still emerging, its ability to reduce IL-1β production suggests a potential role in modulating this pathway.[2][6] Further investigation is warranted to elucidate the precise effects of this compound on NLRP3 inflammasome assembly and activation, including ASC speck formation and caspase-1 activity.[7]

Regulation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can act as signaling molecules in the inflammatory process. Excessive ROS production can lead to oxidative stress and exacerbate inflammation. This compound has been shown to decrease the production of ROS, which may contribute to its anti-inflammatory effects by modulating ROS-sensitive signaling pathways like the ROS/PP2A/NF-κB axis.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: IC50 Values of this compound in Macrophages

Cell LineStimulantInhibited MoleculeIC50 Value (µM)Reference
RAW264.7LPSNitric Oxide (NO)Not explicitly stated, but significant inhibition at 5-20 µM[10]

Table 2: Effect of this compound on Cytokine Production

Cell LineStimulantCytokineThis compound Concentration (µM)% Inhibition / Fold ChangeReference
H5N1-induced BEAS-2B cellsH5N1 virusTNF-α, IL-6, IL-1βNot specifiedSignificantly decreased[2]
LPS-stimulated macrophagesLPSTNF-α, IL-6, IL-1βHigh-dose (not specified)Significantly reduced in serum[10]
IL-1β-induced HUVECsIL-1βICAM-1, VCAM-1, E-selectin (mRNA)5, 10, 20, 40Dose-dependent suppression[11]
IL-1β-induced HUVECsIL-1βICAM-1, VCAM-1, E-selectin (protein)20, 40Significant reduction[11]

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

Cell LineStimulantPathway ComponentThis compound Concentration (µM)Observed EffectReference
IL-1β-induced HUVECsIL-1βp-p65, p-IκBα20, 40Significant inhibition of phosphorylation[4]
LPS-stimulated macrophagesLPSp-IκBαHigh-dose (not specified)Suppressed phosphorylation[10]
LPS-stimulated OCsLPSp-IKKα/β, nuclear p657Reduced phosphorylation and nuclear localization[3]

Detailed Experimental Protocols

The following protocols provide a general framework for the preliminary in vitro investigation of this compound's anti-inflammatory properties.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent experiments.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.[1][2][11][12]

  • Procedure:

    • Seed cells (e.g., RAW264.7 macrophages, HUVECs) in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol is used to quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[4][10][13][14]

  • Procedure:

    • Seed cells in a 24-well plate and treat with a non-toxic concentration of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL for macrophages) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.[15][16][17][18]

  • Procedure:

    • Treat cells with this compound and/or an inflammatory stimulus as described for the ELISA protocol.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathways

Dauricine_Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/IL-1β TLR4 TLR4/IL-1R LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK ERK MAPKKK->ERK p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK ROS ROS NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 activates pro_IL1beta pro-IL-1β Caspase1->pro_IL1beta cleaves IL1beta IL-1β pro_IL1beta->IL1beta matures to This compound This compound This compound->IKK inhibits This compound->ROS reduces This compound->NLRP3 potentially inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkappaB_n->Genes Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start cell_culture Cell Culture (e.g., RAW264.7, HUVECs) start->cell_culture dauricine_prep This compound Preparation (Stock solution in DMSO) start->dauricine_prep mtt_assay 1. Cell Viability (MTT Assay) Determine non-toxic concentrations cell_culture->mtt_assay dauricine_prep->mtt_assay cytokine_elisa 2. Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) mtt_assay->cytokine_elisa Use non-toxic concentrations western_blot 3. Western Blot Analysis (NF-κB & MAPK pathways) cytokine_elisa->western_blot ros_assay 4. ROS Measurement (e.g., DCFH-DA assay) western_blot->ros_assay nlrp3_assay 5. NLRP3 Inflammasome Assay (e.g., ASC speck, Caspase-1 activity) ros_assay->nlrp3_assay data_quant Data Quantification (Absorbance, Band Intensity) nlrp3_assay->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Conclusion on Anti-inflammatory Properties and Mechanisms stat_analysis->conclusion Logical_Relationship cluster_mechanisms Primary Mechanisms cluster_outcomes Cellular & Molecular Outcomes This compound This compound Inhibit_NFkB Inhibition of NF-κB Pathway This compound->Inhibit_NFkB Modulate_MAPK Modulation of MAPK Pathways This compound->Modulate_MAPK Reduce_ROS Reduction of ROS Production This compound->Reduce_ROS Inhibit_NLRP3 Potential Inhibition of NLRP3 Inflammasome This compound->Inhibit_NLRP3 Decrease_Cytokines Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Inhibit_NFkB->Decrease_Cytokines Decrease_Adhesion Decreased Adhesion Molecule Expression Inhibit_NFkB->Decrease_Adhesion Modulate_MAPK->Decrease_Cytokines Reduce_Oxidative_Stress Reduced Oxidative Stress Reduce_ROS->Reduce_Oxidative_Stress Inhibit_NLRP3->Decrease_Cytokines Anti_Inflammatory_Effect Overall Anti-inflammatory Effect Decrease_Cytokines->Anti_Inflammatory_Effect Decrease_Adhesion->Anti_Inflammatory_Effect Reduce_Oxidative_Stress->Anti_Inflammatory_Effect

References

Whitepaper: The Discovery and Preclinical Validation of Dauricine as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dauricine (B190908), a bisbenzylisoquinoline alkaloid isolated from the root of Menispermum dauricum, has emerged from the annals of traditional medicine as a potent and multifaceted anti-cancer agent.[1][2] Historically used for its anti-inflammatory properties, recent preclinical research has illuminated its significant anti-neoplastic activities across a wide spectrum of cancers, including renal, colon, lung, pancreatic, and melanoma.[1][3][4][5][6] This document provides a comprehensive technical overview of the discovery of this compound's anti-cancer potential, detailing its mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used for its validation. This compound exerts its effects by modulating critical signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Furthermore, its ability to act as an autophagy blocker and to sensitize cancer cells to conventional chemotherapies highlights its potential in combination therapy.[7][8] This whitepaper consolidates the current scientific evidence, positioning this compound as a promising candidate for further oncological drug development.

Introduction

This compound is a natural alkaloid derived from Menispermum dauricum, a plant used in traditional Chinese medicine.[1][2] Its chemical structure consists of two benzylisoquinoline units linked by an ether bond.[9] While initially investigated for anti-arrhythmic and anti-inflammatory effects, a substantial body of evidence now supports its role as a promising anti-cancer compound.[1][2] this compound's anti-neoplastic properties are attributed to its ability to interfere with multiple cellular processes critical for tumor growth and survival, including proliferation, apoptosis, cell cycle progression, and invasion.[5][10] This guide synthesizes the preclinical data and methodologies that underpin the investigation of this compound as a potential therapeutic agent for oncology.

In Vitro Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a diverse range of human cancer cell lines. Its efficacy is rooted in its ability to induce programmed cell death, halt cell cycle progression, and inhibit protective autophagy.

Cytotoxicity and Proliferation Inhibition

The anti-proliferative effect of this compound has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below. Notably, derivatives of this compound have also been synthesized, showing even greater potency in some cases.[11]

Cancer TypeCell Line(s)IC50 (µM)Reference
Renal Cell Carcinoma786-O, Caki-1, A-498, ACHNNot specified, but effective inhibition shown[3]
Various CancersHeLa, others> 15.53 (this compound)[11]
Various CancersHeLa, others2.72 - 12.53 (this compound Derivatives)[11]
Urinary Tract TumorsEJ, PC-3M3.81 - 5.15 (µg/mL)
Lung AdenocarcinomaA549, H1299, A427Dose-dependent inhibition observed at ~15 µM[4]
MelanomaA375, A2058Not specified, but significant inhibition shown[6]
Induction of Apoptosis

This compound is a potent inducer of apoptosis. In renal cell carcinoma, it activates the intrinsic apoptotic pathway, evidenced by the activation of caspase-9 and caspase-3 without involving caspase-8.[3] In lung adenocarcinoma cells, this compound treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX and cleaved Caspase 3.[4][12][13] This disruption of the Bcl-2 family of proteins is a key mechanism for its pro-apoptotic effects.[13]

Cell Cycle Arrest

A common mechanism of anti-cancer agents is the disruption of the cell cycle. This compound has been shown to induce cell cycle arrest at different phases depending on the cancer type.

  • G0/G1 Phase Arrest: In renal cell carcinoma and lung adenocarcinoma cells, this compound treatment causes a significant accumulation of cells in the G0/G1 phase.[3][4] This is often associated with the downregulation of key cell cycle proteins like cyclin D1, CDK2, and CDK4, and the upregulation of inhibitors like p21.[14]

  • G2/M Phase Arrest: In non-small cell lung cancer (NSCLC) NCI-H1299 cells, this compound blocks the cell cycle in the G2/M phase, which is associated with the regulation of CDK1 and cyclin B1.[15]

Inhibition of Autophagy

Autophagy can act as a survival mechanism for cancer cells, especially under stress from chemotherapy. This compound has been identified as a potent autophagy blocker.[7][8] It induces the massive formation of autophagic vacuoles but prevents their maturation and degradation by impairing lysosomal function.[7][8][16] This is achieved by inhibiting the lysosomal V-type ATPase, which raises lysosomal pH and reduces protease activity.[7][8] By blocking this protective autophagy, this compound can sensitize cancer cells to other chemotherapeutic agents like camptothecin.[7][8]

In Vivo Anti-Cancer Efficacy

The anti-tumor effects of this compound have been validated in several animal models, demonstrating its potential for clinical translation.

Cancer TypeAnimal ModelThis compound DosageKey OutcomesReference
Colon CancerAthymic nu/nu mice40 mg/kgSignificant suppression of colonic tumor growth.[5][10]
Pancreatic CancerBxPC-3 xenograft mice6 and 12 mg/kgSignificant inhibition of tumor growth; high dose showed the most potent effect.[5]
Lung AdenocarcinomaSyngeneic & KRASG12D mice20 mg/kgSignificant reduction in tumor burden and progression.[4]
MelanomaXenograft modelNot specifiedSuppressed tumor growth and downregulated Src/STAT3 activation.[6]

Molecular Mechanisms and Signaling Pathways

This compound's anti-cancer activity stems from its ability to modulate a network of interconnected signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[14][17] this compound has been shown to inhibit this pathway in several cancers, including renal cell carcinoma and prostate cancer.[1][3][14][18] In NSCLC, this compound inhibits the PTEN/AKT/mTOR pathway in a manner dependent on targeting the vascular endothelial growth factor receptor 3 (FLT4).[15][19] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Functions FLT4 FLT4 (VEGFR3) PI3K PI3K FLT4->PI3K This compound This compound This compound->FLT4 Inhibits This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, partly by targeting FLT4.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) pathway plays a critical role in inflammation and cancer by promoting the expression of genes involved in proliferation, survival, and invasion.[10] this compound is a potent inhibitor of NF-κB activation.[1][10] It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[10] This leads to the downregulation of NF-κB target genes such as cyclin D1, c-Myc, Bcl-2, survivin, and MMP-9, thereby inhibiting colon cancer cell proliferation and invasion.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB_complex p65-p50-IκBα (Inactive) p65_p50 p65-p50 (Active) IkBa->p65_p50 Inhibits p65 p65 p50 p50 NFkB_complex->p65_p50 Signal p65_p50->p65_p50 Gene_Expression Target Gene Expression (Cyclin D1, Bcl-2, MMP-9) p65_p50->Gene_Expression

Caption: this compound suppresses NF-κB signaling by preventing IκBα degradation.

Modulation of Other Key Pathways
  • Hedgehog (Hh) Pathway: In pancreatic cancer, this compound significantly suppresses tumor growth by inhibiting the Hh signaling pathway, leading to decreased expression of Shh, Ptch1, Smo, and Gli1.[5][20]

  • Src/STAT3 Pathway: this compound directly inhibits the phosphorylation-mediated activation of STAT3 and its upstream kinase Src in melanoma cells.[6] Molecular docking studies suggest a strong binding affinity of this compound to the kinase domain of Src.[6]

  • Nrf2/ROS Pathway: In lung adenocarcinoma, this compound disrupts the cellular redox balance by increasing intracellular Reactive Oxygen Species (ROS) and downregulating the master antioxidant regulator Nrf2, leading to oxidative stress-mediated apoptosis.[4]

  • Ras/MEK/ERK Pathway: this compound has also been shown to inhibit the Ras/MEK1/2/ERK1/2 pathway in NSCLC cells.[15][19]

This compound in Combination Therapy and Overcoming Drug Resistance

A significant advantage of this compound is its ability to enhance the efficacy of existing cancer therapies and overcome drug resistance.

  • Sensitization to Chemotherapy: By blocking protective autophagy, this compound dramatically sensitizes cancer cells to camptothecin-induced cell death.[7][8] It also enhances vincristine-induced apoptosis in drug-resistant MCF-7 breast cancer cells and reduces doxorubicin (B1662922) resistance in HL60 cells.[1][2]

  • Synergy with Targeted Therapy: this compound potentiates the anti-tumor effects of sorafenib (B1663141) in NSCLC by modulating HIF-1α-mediated pathways.[21] When combined with osimertinib, it can overcome resistance in lung cancer by inducing ferroptosis.[9]

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-cancer effects of this compound, based on methodologies described in the cited literature.[3][4][10][12]

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, 786-O) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (24-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate Viability & IC50 E->F

Caption: Standard workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with a specific concentration of this compound (e.g., 15 µM) for 24 hours.

  • Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the cells using a flow cytometer, exciting the PI at 488 nm and measuring emission at ~617 nm.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in cell lysates.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, BAX, Cyclin D1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Housing: Use 4-6 week old immunodeficient mice (e.g., athymic nu/nu or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells (e.g., BxPC-3, A549) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 10-40 mg/kg) or a vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a set schedule for a defined period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., H&E staining, Western blotting).

Conclusion and Future Directions

The comprehensive preclinical data strongly support the development of this compound as a novel anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest, inhibit protective autophagy, and suppress key oncogenic signaling pathways provides a strong rationale for its therapeutic potential. Furthermore, its efficacy in vivo and its capacity to overcome drug resistance make it an attractive candidate for combination therapies.

Future research should focus on:

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are required to establish a safe and effective dosing regimen for clinical trials.[1]

  • Clinical Trials: Well-designed Phase I and II clinical trials are necessary to evaluate the safety, tolerability, and preliminary efficacy of this compound in cancer patients, both as a monotherapy and in combination with standard-of-care treatments.

  • Biomarker Discovery: Identifying predictive biomarkers could help select patient populations most likely to respond to this compound therapy.

  • Derivative Optimization: The synthesis and evaluation of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles could lead to second-generation compounds with enhanced therapeutic indices.[11]

References

The Journey of Dauricine Through the Body: A Deep Dive into its Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dauricine (B190908), a bioactive bisbenzylisoquinoline alkaloid, as observed in various animal models. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's fate within a biological system.

This compound, isolated from the roots of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for its development as a potential therapeutic agent. This guide consolidates findings from multiple preclinical studies to present a cohesive picture of this compound's pharmacokinetic profile and metabolic pathways.

Quantitative Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of this compound have been predominantly studied in rats, with some investigations involving mice, dogs, and rabbits.[2][3][4][5][6] The data reveals insights into its absorption, systemic exposure, and elimination rates.

Pharmacokinetic Parameters in Rats

Studies in rats have provided the most comprehensive pharmacokinetic data for this compound following both intravenous and oral administration.

ParameterUnitIntravenous (2 mg/kg)Oral (5 mg/kg)Oral (13.25 mg/kg)Oral (100 mg/kg)
Cmax ng/mL-185.3 ± 45.214461.9 ± 3279.0-
Tmax h-0.50.33-
AUC(0-t) ng·h/mL743.2 ± 156.41297.6 ± 289.514461.9 ± 3279.0-
AUC(0-∞) ng·h/mL768.9 ± 162.71354.2 ± 301.7--
t1/2 h3.2 ± 0.84.1 ± 0.9--
Bioavailability (F) %-55.4--

Table 1: Mean pharmacokinetic parameters of this compound in rats after intravenous and oral administration. Data compiled from multiple sources.[3][4][7]

Pharmacokinetic Parameters in Other Animal Models

While less comprehensive than in rats, some pharmacokinetic data for this compound is available from studies in dogs.

Animal ModelAdministration RouteDose (mg/kg)t1/2α (h)t1/2β (h)Vd (L/kg)AUC (mg·h/L)
Beagle Dogs Intravenous60.049 ± 0.0162.7 ± 0.616 ± 31.48 ± 0.17

Table 2: Pharmacokinetic parameters of this compound in beagle dogs following intravenous administration, based on a two-compartment model.[5]

Experimental Protocols for Pharmacokinetic Analysis

The quantification of this compound in biological matrices is crucial for accurate pharmacokinetic assessment. A widely employed and highly sensitive method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4][8]

UPLC-MS/MS Method for this compound Quantification in Rat Plasma

1. Sample Preparation:

  • Aliquots of rat plasma are treated with a protein precipitating agent, typically acetonitrile.[3][8]

  • An internal standard (IS), such as daurisoline (B208671) or carbamazepine, is added to the plasma samples before precipitation to ensure accuracy and precision.[3][4]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant, containing this compound and the IS, is collected for analysis.[3]

2. Chromatographic Separation:

  • Separation is achieved on a C18 reversed-phase column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm).[3][8]

  • A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3][4]

  • The gradient program is optimized to ensure good separation of this compound and the IS from endogenous plasma components.

3. Mass Spectrometric Detection:

  • Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][8]

  • Quantification is carried out in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

  • Specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 625.2 → 205.9) and the IS.[4]

4. Method Validation:

  • The analytical method is rigorously validated for linearity, accuracy, precision, recovery, and matrix effect to ensure reliable results.[7]

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Rat Plasma Sample add_is Add Internal Standard (e.g., Daurisoline) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column, Gradient Elution) supernatant->uplc ms MS/MS Detection (ESI+, MRM Mode) uplc->ms quant Quantification ms->quant

Pharmacokinetic Analysis Workflow

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its disposition and can influence both its efficacy and potential toxicity. The liver is the primary site of this compound metabolism.[5][9]

Metabolic Pathways

Studies in rats have identified several metabolic pathways for this compound, primarily involving phase I and phase II reactions.[10] The main metabolic transformations include:

  • N-demethylation: The removal of a methyl group from one of the nitrogen atoms.[9][10]

  • Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond.[10]

  • Demethoxylation: The removal of a methoxy (B1213986) group.[10]

  • Hydroxylation: The addition of a hydroxyl group.[10]

  • Glucuronide Conjugation: A phase II reaction where glucuronic acid is attached to the molecule, increasing its water solubility for excretion.[10]

  • Sulfate (B86663) Conjugation: Another phase II reaction involving the addition of a sulfate group.[10]

A significant finding is the formation of reactive quinone methide metabolites.[11][12] This bioactivation pathway is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][11] These reactive intermediates can covalently bind to cellular macromolecules, which has been suggested as a potential mechanism for the observed liver and lung toxicity in some animal studies.[2][11] The formation of glutathione (B108866) (GSH) conjugates of this compound and its demethylated metabolites has been observed in human liver microsomes and rat bile, which is a detoxification pathway for these reactive intermediates.[11]

Identified Metabolites

At least eight metabolites of this compound have been identified in rat urine.[10] These include N-demethylated, dehydrogenated, demethoxylated, hydroxylated, and conjugated (glucuronide and sulfate) forms of the parent drug.[10] The formation of GSH conjugates of this compound, 2-N-demethyl this compound, 2'-N-demethyl this compound, and N-demethyl-O-demethyl this compound has also been reported.[11]

G cluster_phase1 Phase I Metabolism (CYP3A4 mediated) cluster_phase2 Phase II Metabolism This compound This compound n_demethyl N-demethylation This compound->n_demethyl dehydro Dehydrogenation This compound->dehydro demethoxy Demethoxylation This compound->demethoxy hydroxyl Hydroxylation This compound->hydroxyl quinone Quinone Methide (Reactive Metabolite) This compound->quinone glucuronide Glucuronide Conjugation n_demethyl->glucuronide sulfate Sulfate Conjugation n_demethyl->sulfate dehydro->glucuronide dehydro->sulfate demethoxy->glucuronide demethoxy->sulfate hydroxyl->glucuronide hydroxyl->sulfate gsh Glutathione (GSH) Conjugation quinone->gsh excretion Excretion glucuronide->excretion sulfate->excretion gsh->excretion

Metabolic Pathways of this compound

Conclusion

The pharmacokinetic profile of this compound in animal models, particularly in rats, indicates moderate oral bioavailability and a relatively short half-life. Its metabolism is extensive, involving multiple phase I and phase II enzymatic reactions, with CYP3A4 playing a key role in the formation of potentially reactive quinone methide metabolites. The detailed understanding of these pharmacokinetic and metabolic characteristics is essential for designing further preclinical and clinical studies, optimizing dosing regimens, and evaluating the potential for drug-drug interactions and toxicity. This guide provides a foundational resource for researchers dedicated to unlocking the therapeutic potential of this compound.

References

Dauricine molecular formula and physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908) is a bisbenzylisoquinoline alkaloid predominantly isolated from the rhizome of Menispermum dauricum, a plant used in traditional Chinese medicine. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-arrhythmic, and potential anti-cancer effects. This document provides a detailed overview of its molecular formula, core physical characteristics, and the experimental methodologies used for their determination. Furthermore, it visualizes key signaling pathways influenced by this compound and outlines a general workflow for its isolation and characterization.

Core Properties of this compound

The fundamental molecular and physical properties of this compound are summarized in the following tables for clarity and ease of reference.

Table 1: General Properties of this compound
PropertyValue
Molecular Formula C₃₈H₄₄N₂O₆
Molecular Weight 624.77 g/mol
CAS Number 524-17-4
Compound Type Bisbenzylisoquinoline Alkaloid
Table 2: Physical Characteristics of this compound
PropertyValue
Appearance Slightly yellow amorphous base; Solid powder
Melting Point 115 °C
Optical Rotation [α]D¹¹ -139° in methanol
Table 3: Solubility Profile of this compound
SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble (≥62.4 mg/mL)
Ethanol (B145695) Soluble (≥25.6 mg/mL)
Acetone Soluble
Benzene Soluble
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Ether Slightly Soluble
Water Insoluble
PBS (pH 7.2) Slightly Soluble (0.1-1 mg/mL)[1]

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[2][3]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed.[4]

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[2]

  • Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[4]

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative solubility is often determined by observing the dissolution of a small amount of solute in a given solvent.

Methodology (Qualitative):

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[5]

  • Solvent Addition: The chosen solvent (e.g., 0.75 mL of DMSO) is added in small portions.[5]

  • Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[5]

  • Observation: The solution is visually inspected for any undissolved particles. If the solid completely dissolves, it is deemed soluble. If it remains as a suspension or precipitate, it is considered insoluble or slightly soluble.

Measurement of Optical Rotation

Principle: Chiral molecules, like this compound, rotate the plane of plane-polarized light. The angle of rotation is measured using a polarimeter. The specific rotation is a characteristic property of a chiral compound.[6]

Methodology:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., methanol) in a volumetric flask.

  • Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[6]

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length. Plane-polarized light (typically from a sodium D-line source, 589.3 nm) is passed through the solution.[6]

  • Data Acquisition: The angle of rotation (α) is measured. The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length in decimeters. The temperature and wavelength used are also reported.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For analysis, a sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. A sample can be prepared as a thin film on a salt plate (e.g., KBr) or as a KBr pellet.[9][10]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within the molecule. A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol), and its absorbance is measured across the UV and visible light spectrum.[11][12]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

G cluster_0 Isolation and Purification cluster_1 Chromatographic Separation cluster_2 Characterization plant Menispermum dauricum (Rhizome) extraction Solvent Extraction (e.g., Ethanol) plant->extraction filtration Filtration & Concentration extraction->filtration crude Crude Alkaloid Extract filtration->crude silica Silica Gel Column Chromatography crude->silica fractions Collect Fractions silica->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine pure Purified this compound combine->pure nmr NMR (1H, 13C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir mp Melting Point pure->mp

Caption: Experimental workflow for the isolation and characterization of this compound.

G stimulus Inflammatory Stimuli (e.g., IL-1β, LPS) receptor Cell Surface Receptor stimulus->receptor nfkb_complex IκBα / NF-κB (p65) (Inactive Complex in Cytoplasm) receptor->nfkb_complex activates pathway This compound This compound ikb_deg Inhibition of IκBα Degradation This compound->ikb_deg p65_translocation p65 Nuclear Translocation ikb_deg->p65_translocation prevents nfkb_complex->p65_translocation IκBα degrades, p65 releases nucleus Nucleus p65_translocation->nucleus gene_transcription Transcription of Pro-inflammatory Genes (ICAM-1, VCAM-1, etc.) nucleus->gene_transcription p65 binds to DNA inflammation Inflammation gene_transcription->inflammation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[13][14][15][16]

G This compound This compound ca_influx Extracellular Ca²⁺ Influx This compound->ca_influx inhibits er_release Ca²⁺ Release from Endoplasmic Reticulum This compound->er_release inhibits cytosolic_ca Increased Cytosolic [Ca²⁺] ca_influx->cytosolic_ca er_release->cytosolic_ca cam Calmodulin (CaM) Activation cytosolic_ca->cam downstream Downstream Signaling (e.g., CaMKII) cam->downstream cellular_response Pathological Cellular Response downstream->cellular_response

Caption: this compound's modulation of intracellular Calcium (Ca²⁺) signaling.[1][17][18][19][20]

References

The Discovery and Characterization of Dauricine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the history, isolation, and structural elucidation of the bisbenzylisoquinoline alkaloid, Dauricine.

Introduction

This compound is a naturally occurring bisbenzylisoquinoline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Chemically classified as a phenol, aromatic ether, and isoquinoline (B145761) alkaloid, it is primarily sourced from the roots and rhizomes of plants belonging to the Menispermum genus.[1][2] This technical guide provides a comprehensive overview of the historical discovery, isolation procedures, and structural elucidation of this compound, presenting key data and methodologies for the scientific professional.

Historical Discovery and Sourcing

This compound was first isolated from the Asian vine Menispermum dauricum, commonly known as Asian moonseed, and the North American vine Menispermum canadense, or Canadian moonseed.[2] All parts of these plants are considered toxic due to the presence of this compound and related alkaloids.[3][4] The name "moonseed" is derived from the crescent shape of the plant's seed.[4] While traditionally used in herbal medicine, the isolation of this compound has allowed for focused investigation into its therapeutic potential.[3][4] The first total synthesis of (±)-dauricine was achieved in 1964 by Japanese scientists Tetsuji Kametani and Keiichiro Fukumoto.[2]

Physicochemical Properties

This compound presents as a pale yellow powder and is soluble in ethanol, acetone, and benzene.[1][5] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₃₈H₄₄N₂O₆[6]
Molar Mass 624.778 g·mol⁻¹[2]
Melting Point 115 °C[2]
CAS Number 524-17-4[2]
Density 1.186 g/mL[2]

Table 1: Physicochemical Properties of this compound

Isolation and Purification

The following is a generalized experimental protocol for the isolation of this compound from Menispermum dauricum, based on common alkaloid extraction techniques.

Experimental Protocol: Isolation of this compound
  • Plant Material Preparation: The rhizomes of Menispermum dauricum are collected, dried, and ground into a coarse powder.[7]

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, typically using a Soxhlet apparatus or maceration.

  • Acid-Base Extraction:

    • The crude extract is concentrated under reduced pressure to yield a residue.

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The aqueous layer is basified with an alkali (e.g., NaOH or NH₄OH) to a pH of approximately 9-10, causing the deprotonation and precipitation of the alkaloids.

    • The precipitated alkaloids are then extracted into an immiscible organic solvent such as chloroform (B151607) or dichloromethane.

  • Purification: The crude alkaloid extract is subjected to further purification using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by recrystallization to yield pure this compound.

G Figure 1: Generalized workflow for the isolation of this compound. A Dried & Powdered Plant Material (Menispermum dauricum rhizomes) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Acid-Base Extraction C->D E Crude Alkaloid Fraction D->E F Chromatographic Purification (e.g., Column Chromatography) E->F G Pure this compound F->G

Figure 1: Generalized workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound as a bisbenzylisoquinoline alkaloid was determined through a combination of spectrometric analysis and chemical reactions.[5] Key analytical techniques employed include UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[5]

Spectroscopic Data
TechniqueKey Findings
UV Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of the aromatic rings in the isoquinoline structure.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
¹H NMR Spectroscopy Provides information on the number and types of protons, their chemical environment, and connectivity, crucial for piecing together the complex bicyclic structure.
¹³C NMR Spectroscopy Complements ¹H NMR by providing information on the carbon skeleton of the molecule.

Table 2: Spectroscopic Techniques for Structure Elucidation

Chemical Synthesis

The first total synthesis of (±)-dauricine was a landmark achievement, confirming its proposed structure.[2] The synthesis utilized the Arndt-Eistert reaction and the Bischler-Napieralski reaction.[2]

Key Synthetic Steps
  • Bischler-Napieralski Reaction: This reaction is a key step in the synthesis of the isoquinoline core. It involves the cyclization of a β-arylethylamine by heating with a condensing agent such as phosphorus pentoxide or phosphoryl chloride.

  • Arndt-Eistert Reaction: This reaction is used for the homologation of a carboxylic acid, effectively lengthening the carbon chain by one methylene (B1212753) group. This was likely employed in the construction of the side chains necessary for the final coupling of the two benzylisoquinoline units.

G Figure 2: Key reactions in the first total synthesis of this compound. cluster_0 Bischler-Napieralski Reaction cluster_1 Arndt-Eistert Reaction A β-Arylethylamine B Cyclization A->B C Isoquinoline Core B->C G Coupling of Benzylisoquinoline Units C->G D Carboxylic Acid E Homologation D->E F Lengthened Carbon Chain E->F F->G H H G->H This compound

Figure 2: Key reactions in the first total synthesis of this compound.

Pharmacological Significance

Initial pharmacological studies of this compound focused on its antihypertensive and antiarrhythmic properties.[7] Subsequent research has unveiled a broader spectrum of therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer effects.[1][7][8] this compound has been shown to inhibit cancer cell growth and block cardiac transmembrane Na⁺, K⁺, and Ca²⁺ ion currents in vitro.[2]

Conclusion

The discovery and characterization of this compound represent a significant contribution to the field of natural product chemistry. From its initial isolation from Menispermum species to its successful total synthesis, the journey of this compound has provided a valuable molecule for pharmacological investigation. This technical guide has summarized the key historical milestones, experimental procedures, and structural data, offering a foundational resource for researchers and professionals in drug development. Further research into the mechanisms of action and therapeutic applications of this compound is warranted to fully explore its potential.

References

Dauricine's Effect on Transmembrane Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908), a bisbenzylisoquinoline alkaloid isolated from the root of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities, including anti-arrhythmic, anti-inflammatory, and anti-cancer effects.[1] At the core of its therapeutic potential lies its ability to modulate the function of various transmembrane ion channels, critical players in cellular excitability and signaling. This technical guide provides an in-depth overview of the current understanding of this compound's interactions with potassium, calcium, and sodium ion channels, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on various transmembrane ion channels.

Table 1: this compound's Effect on Voltage-Gated Potassium Channels

Channel SubtypeSpecies/Cell LineParameterValueReference(s)
IKr (hERG)HEK293 cellsIC503.5 µM[2]
IKr-tailGuinea pig ventricular myocytesIC5016 µM (95% CI: 13-22 µM)[1]
IKs-tailGuinea pig ventricular myocytesIC5033 µM (95% CI: 24-46 µM)[1]
IKlGuinea pig ventricular myocytesEffectBlock of inward component at 20 µM[1]

Table 2: this compound's Effect on Voltage-Gated Calcium Channels

Channel SubtypeSpecies/Cell LineParameterInhibition (%) at ConcentrationReference(s)
L-type (ICa-L)Guinea pig ventricular myocytes% Inhibition15.2% ± 2.2% at 1 µM[3]
41% ± 5% at 10 µM[3]
82% ± 8% at 100 µM[3]
L-type (ICa-L)Rabbit single myocytesEffectReduced peak amplitude[4]

Table 3: this compound's Effect on Voltage-Gated Sodium Channels

Channel SubtypeSpecies/Cell LineParameterValueReference(s)
NaV1.5N/AIC50Not yet experimentally determined.N/A
GeneralCanine Purkinje fibers and ventricular musclesEffectConcentration-dependent depression of Vmax[5]

Note: There is a current lack of specific quantitative data (e.g., IC50 values) for this compound's effect on specific voltage-gated sodium channel subtypes. The provided information is based on qualitative observations.

Experimental Protocols

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds like this compound on ion channels. Below are detailed protocols for investigating this compound's interaction with key cardiac ion channels.

Protocol 1: Characterization of this compound's Effect on hERG (IKr) Channels

1. Cell Preparation:

  • Use a stable cell line heterologously expressing the human ether-à-go-go-related gene (hERG), such as HEK293 cells.

  • Culture cells to 70-80% confluency on glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a selected cell and rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Compensate for series resistance (>80%) and cell capacitance.

4. Voltage Protocol for hERG Current (IhERG):

  • From the holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

  • Repolarize the membrane to -50 mV for 2 seconds to measure the peak outward tail current, which reflects the channels recovering from inactivation before deactivating.

  • Repeat this protocol at a frequency of 0.1 Hz.

5. Data Acquisition and Analysis:

  • Record baseline currents in the drug-free external solution.

  • Perfuse the cell with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration.

  • Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

hERG_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_prep HEK293-hERG Cells patch Whole-Cell Patch Clamp cell_prep->patch solutions Prepare External/Internal Solutions & this compound solutions->patch protocol Apply hERG Voltage Protocol (Depolarize to +20mV, Repolarize to -50mV) patch->protocol record Record Baseline & This compound-Induced Currents protocol->record analyze Measure Tail Current Inhibition record->analyze ic50 Calculate IC50 analyze->ic50

Experimental workflow for hERG channel analysis.
Protocol 2: Characterization of this compound's Effect on L-type Calcium Channels (ICa-L)

1. Cell Preparation:

  • Isolate single ventricular myocytes from rabbit or guinea pig hearts using enzymatic digestion.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Use CsCl to block K+ currents).

  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Same as Protocol 1.

4. Voltage Protocol for L-type Calcium Current (ICa-L):

  • Hold the cell at a holding potential of -40 mV to inactivate sodium channels.

  • Apply a series of depolarizing steps from -30 mV to +60 mV in 10 mV increments for 300 ms (B15284909).

  • Return to the holding potential of -40 mV between pulses.

5. Data Acquisition and Analysis:

  • Record baseline ICa-L at each voltage step.

  • Perfuse with different concentrations of this compound and record the steady-state currents.

  • Measure the peak inward current at each voltage step before and after drug application.

  • Construct current-voltage (I-V) relationship curves to visualize the effect of this compound on the peak ICa-L.

Protocol 3: Proposed Protocol for Characterizing this compound's Effect on Cardiac Sodium Channels (NaV1.5)

1. Cell Preparation:

  • Use a stable cell line heterologously expressing the human SCN5A gene (NaV1.5), such as HEK293 or CHO cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording:

  • Same as Protocol 1, with careful attention to series resistance compensation due to the large and fast nature of sodium currents.

4. Voltage Protocols for NaV1.5 Current (INa):

  • Tonic Block (for IC50 determination):

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure channels are in the resting state.

    • Apply a 50 ms depolarizing step to -20 mV every 10 seconds to elicit peak sodium currents.

  • Use-Dependent Block:

    • Hold the cell at -120 mV.

    • Apply a train of depolarizing pulses to -20 mV for 20 ms at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the frequency-dependent block.

5. Data Acquisition and Analysis:

  • For tonic block, measure the peak inward current at each this compound concentration and calculate the IC50 as described for hERG.

  • For use-dependent block, measure the peak current of each pulse in the train and normalize it to the first pulse's peak current. Plot the normalized current against the pulse number to visualize the development of the use-dependent block at different frequencies.

NaV15_Protocol cluster_tonic Tonic Block Assessment cluster_use Use-Dependent Block Assessment hold_tonic Hold at -120 mV pulse_tonic Single pulse to -20 mV (every 10s) hold_tonic->pulse_tonic ic50_calc Determine IC50 pulse_tonic->ic50_calc hold_use Hold at -120 mV pulse_train Train of pulses to -20 mV (at 1, 5, 10 Hz) hold_use->pulse_train freq_dep Analyze frequency-dependent block pulse_train->freq_dep start Start NaV1.5 Characterization start->hold_tonic start->hold_use

Voltage protocols for NaV1.5 characterization.

Signaling Pathways

This compound's modulation of ion channels can influence various downstream signaling pathways, contributing to its observed pharmacological effects. While direct mechanistic links are still under investigation, the following pathways are implicated.

Anti-inflammatory and Anti-Cancer Signaling

This compound has been shown to suppress the NF-κB and PI3K/Akt signaling pathways.[1][6] The inhibition of these pathways is linked to its anti-inflammatory and anti-cancer properties. The modulation of intracellular calcium levels through the blockade of calcium channels could be an upstream event influencing these pathways, as calcium is a crucial second messenger in many cellular processes, including the activation of transcription factors and protein kinases.

Dauricine_Signaling cluster_channels Ion Channel Modulation cluster_downstream Downstream Signaling cluster_effects Pharmacological Effects This compound This compound Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Inhibits K_channel K⁺ Channels This compound->K_channel Inhibits Ca_influx ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx Modulates Anti_arrhythmic Anti-arrhythmic Ca_channel->Anti_arrhythmic Contributes to K_channel->Anti_arrhythmic Contributes to PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Influences NFkB NF-κB Pathway Ca_influx->NFkB Influences Anti_cancer Anti-cancer PI3K_Akt->Anti_cancer Leads to Anti_inflammatory Anti-inflammatory NFkB->Anti_inflammatory Leads to

Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound exhibits a multi-target profile on transmembrane ion channels, with well-documented inhibitory effects on various potassium and L-type calcium channels. These actions likely form the molecular basis for its anti-arrhythmic properties. While its impact on sodium channels is suggested, a significant knowledge gap remains regarding the specific subtypes affected and the quantitative aspects of this interaction. Future research should prioritize the detailed electrophysiological characterization of this compound's effects on NaV1.5 and other relevant sodium channel isoforms. Furthermore, elucidating the precise molecular links between this compound-induced ion channel modulation and the subsequent regulation of intracellular signaling pathways such as NF-κB and PI3K/Akt will be crucial for a comprehensive understanding of its therapeutic potential and for the development of novel, targeted therapies. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations.

References

Ethnobotanical Uses of Menispermum dauricum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Menispermum dauricum DC., commonly known as Asian moonseed or "Bei-Dou-Gen" in Traditional Chinese Medicine (TCM), has a long history of ethnobotanical use, primarily for treating a spectrum of inflammatory conditions, pain, and certain cancers.[1][2] This technical guide provides an in-depth overview of the traditional applications, key chemical constituents, and modern pharmacological evidence supporting its use. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways to facilitate further scientific investigation and therapeutic development. The rhizome is the primary part used and is rich in a diverse array of alkaloids, which are considered its main pharmacologically active components.[3][4]

Ethnobotanical and Traditional Uses

The dried rhizome of Menispermum dauricum is officially listed in the Chinese Pharmacopoeia.[5] In Traditional Chinese Medicine, it is characterized as having a cold property and a sweet flavor, acting on the Lung and Liver channels.[2] Its primary functions are to clear heat, remove toxins, and disperse wind to alleviate pain.[6][7][8]

Key traditional applications include treatment for:

  • Inflammatory Diseases: It is extensively used for intestinal inflammations like enteritis and dysentery, as well as respiratory inflammation including sore throat, laryngopharyngitis, tonsillitis, and bronchitis.[9][10][11]

  • Rheumatic Conditions: The plant is used to treat rheumatic arthralgia and pain in the limbs.[4][6][12]

  • Cancer: Traditional use against liver cancer and cervical cancer has been reported.[2][13]

  • Other Uses: It has also been applied for skin disorders and hypertension.[2][13][14]

Major Chemical Constituents

The pharmacological activities of Menispermum dauricum are largely attributed to its complex mixture of alkaloids.[4][6] Over 100 compounds have been isolated, with alkaloids being the most prominent.[7]

Table 1: Major Chemical Classes and Representative Compounds in Menispermum dauricum

Chemical ClassRepresentative CompoundsPrimary Plant PartReferences
Bisbenzylisoquinoline Alkaloids Dauricine (B190908), Daurisoline, Dauricinoline, DaurinolineRhizome[15][16][17][18]
Aporphine & Oxoisoaporphine Alkaloids Menispeimin A, DauriporphineRhizome[3][17]
Morphinane Alkaloids Acutumine, Acutumidine, DauricumineRhizome, Roots[17][19][20][21]
Phenolic Acids Vanillic acidRhizome[6][22]
Lignans & Quinones Fragransin B2, 7-hydroxy-3,6-dimethoxy-1,4-phenanthraquinoneRhizome[22]
Sterols & Fatty Acids β-sitosterol, Palmitic acid, Arachidic acidRhizome[22]
Polysaccharides Menispermum dauricum polysaccharide (MDP)Rhizome[4][7]

Pharmacological Activities and Mechanisms of Action

Modern scientific research has validated many of the traditional uses of M. dauricum, revealing potent anti-inflammatory, anticancer, neuroprotective, and cardiovascular effects.

Anti-inflammatory Activity

Extracts and isolated compounds from M. dauricum exhibit significant anti-inflammatory properties. The total alkaloids have been shown to suppress airway inflammation in mouse models of asthma by reducing inflammatory cell counts and downregulating Th2 cytokines like IL-4, IL-5, and IL-13.[9] The rhizome extract has also demonstrated a marked intestinal anti-inflammatory effect in a mouse model of ulcerative colitis, reducing levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2.[10]

The primary mechanism for this activity, particularly for the alkaloid this compound, involves the inhibition of the NF-κB signaling pathway . This compound has been shown to prevent the degradation of IκBα and inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[6][9][12][23] This blockade suppresses the expression of downstream inflammatory genes, including adhesion molecules like ICAM-1 and VCAM-1.[9][19]

G cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response LPS/IL-1β LPS/IL-1β IKK IKK Activation LPS/IL-1β->IKK Activates IκBα IκBα Phosphorylation & Degradation IKK->IκBα p65_translocation p65 Nuclear Translocation IκBα->p65_translocation NFkB_activation NF-κB Activation p65_translocation->NFkB_activation Gene_expression Inflammatory Gene Expression (ICAM-1, VCAM-1, IL-6) NFkB_activation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation This compound This compound This compound->IκBα Inhibits This compound->p65_translocation Inhibits

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.

Anticancer Activity

Phenolic alkaloids from M. dauricum (PAMD) have demonstrated significant anticancer effects. Studies show PAMD can suppress tumor growth in xenograft models of gastric and pancreatic cancer.[11][24] The mechanism involves inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[11] This is achieved by modulating key signaling pathways, including the Hedgehog pathway (downregulating Shh and Gli-1) and apoptosis-related genes.[11] Specifically, PAMD has been shown to inhibit the expression of oncogenic K-RAS and the anti-apoptotic protein Bcl-2, while increasing the expression of the tumor suppressor p53 and the pro-apoptotic protein BAX.[24]

G cluster_oncogene Oncogenic Pathway cluster_apoptosis Apoptosis Regulation PAMD Phenolic Alkaloids from Menispermum dauricum (PAMD) K-RAS K-RAS PAMD->K-RAS Inhibits p53 p53 PAMD->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PAMD->Bcl2 Inhibits Proliferation Proliferation K-RAS->Proliferation BAX BAX (Pro-apoptotic) p53->BAX Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BAX->Apoptosis G cluster_pathology Ischemic Cascade Ischemia Ischemia Glutamate_Release ↑ Extracellular Glutamate Ischemia->Glutamate_Release ROS_Generation ↑ ROS Generation Ischemia->ROS_Generation Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Oxidative_Stress->Neuronal_Damage PAM Phenolic Alkaloids (PAM) PAM->ROS_Generation Reduces Glutamate_Transporters ↑ Glutamate Transporters (GLT-1, EAAC1) PAM->Glutamate_Transporters Glutamate_Transporters->Glutamate_Release Reduces G A Dried Rhizome of M. dauricum B Extraction (e.g., Ultrasonic-Assisted with 70% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) C->D E Fractions of Varying Polarity D->E F Bioassay Screening (e.g., Anti-inflammatory, Cytotoxicity) E->F G Active Fraction F->G H Column Chromatography (Silica Gel, Sephadex LH-20) G->H I Purified Compounds H->I J Structure Elucidation (NMR, MS) I->J

References

Methodological & Application

Application Notes & Protocols: Dauricine Extraction from Menispermum Rhizome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Menispermum dauricum, commonly known as Asian moonseed, is a plant whose rhizome (known as "Bei Dou Gen" in traditional Chinese medicine) is a rich source of various alkaloids.[1][2] Among these, dauricine (B190908), a bisbenzylisoquinoline alkaloid, has garnered significant scientific interest.[1] this compound is soluble in ethanol (B145695), acetone, and benzene.[1] Research has shown that this compound possesses multiple pharmacological activities, including anti-inflammatory, anti-arrhythmic, neuroprotective, and anti-cancer effects.[1][3][4] Its anti-inflammatory properties are linked to the inhibition of NF-κB activation, while its anti-cancer effects involve mechanisms such as cell cycle arrest and induction of apoptosis.[3][4]

This document provides detailed protocols for the extraction of this compound from Menispermum rhizome using various modern and classical techniques. It also includes a summary of quantitative data to compare the efficiency of these methods and visual diagrams of the experimental workflow and related signaling pathways.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and parameters. The following table summarizes quantitative data from studies utilizing different extraction techniques.

Extraction MethodSolventTemperature (°C)Time (min)Solvent:Solid RatioThis compound Yield (mg/g)Reference
Ultrasonic-Assisted Extraction (UAE)100% Methanol (B129727)6936Not Specified1.048 ± 0.025[5]
Ultrasonic MethodSulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedBest extracting effect noted[6]
Microwave-Assisted Extraction (MAE)Ethanol-Water (70:30, v/v)601120:1Not Specified[7]
Reflux Extraction60% EthanolNot SpecifiedNot SpecifiedNot SpecifiedHigher yield than decoction[8]
Acid Percolation0.2% H₂SO₄AmbientNot Specified~10 L per 1 kgNot Specified[9]

Experimental Protocols

Preparation of Plant Material
  • Sourcing: Obtain dried rhizomes of Menispermum dauricum.

  • Grinding: Grind the dried rhizomes into a coarse powder (approximately 10-20 mesh) to increase the surface area for solvent penetration.[8][9] Finer particle sizes generally improve extraction efficiency, but excessively fine powders can complicate filtration.[8]

  • Drying: Ensure the powder is completely dry by placing it in an oven at 50-60°C until a constant weight is achieved.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is based on the optimized conditions determined by Lee et al. (2015) for maximizing this compound yield.[5]

  • Sample Preparation: Place a known quantity (e.g., 1 g) of the dried rhizome powder into an extraction vessel.

  • Solvent Addition: Add 100% methanol to the vessel.

  • Ultrasonication: Submerge the vessel in an ultrasonic bath pre-heated to 69°C.

  • Extraction: Perform the ultrasonic-assisted extraction for 36 minutes.[5]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Analysis: The yield of this compound in the crude extract can be quantified using methods like UPLC or HPLC.[5]

Protocol 2: Microwave-Assisted Extraction (MAE)

This method offers a rapid extraction with reduced solvent consumption. The following protocol is based on conditions optimized for extracting alkaloids from Menispermum dauricum.[7]

  • Sample Preparation: Place a known quantity of the dried rhizome powder into a microwave-safe extraction vessel.

  • Solvent Addition: Add a 70:30 (v/v) mixture of ethanol and water at a solvent-to-solid ratio of 20:1.[7]

  • Extraction: Place the vessel in a microwave extractor. Set the temperature to 60°C and the extraction time to 11 minutes.[7]

  • Filtration: Once the extraction is complete and the mixture has cooled, filter it to separate the supernatant.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Classical Acid-Base Extraction

This traditional method is effective for selectively extracting alkaloids, which are basic compounds.

  • Acid Percolation:

    • Pack 1 kg of coarse rhizome powder into a percolation cylinder.[9]

    • Soak the powder with 0.2% sulfuric acid (H₂SO₄) for 2 hours.[9]

    • Begin percolation, collecting the acidic leachate. Continue adding fresh 0.2% H₂SO₄ until alkaloids are no longer detected in the effluent (test by adding a few drops of ammonia (B1221849) water to a sample of the effluent; an absence of precipitation indicates completion).[9]

  • Alkaloid Precipitation:

    • Slowly add 10% sodium hydroxide (B78521) (NaOH) solution to the collected acidic leachate while stirring, adjusting the pH to 8.0-8.5.[9]

    • A yellow-brown precipitate of crude total alkaloids will form.[9]

    • Allow the precipitate to settle for at least 5 hours.[9]

  • Isolation of Crude Alkaloids:

    • Decant the supernatant and filter the remaining mixture to collect the precipitate.

    • Wash the precipitate with water until the washings are nearly neutral.

    • Dry the crude alkaloid precipitate at 50-55°C to obtain the crude total alkali powder.[9]

  • Further Extraction (Optional):

    • The crude total alkali can be further purified by refluxing with ethanol to separate different groups of alkaloids.[8][9]

Protocol 4: Purification of this compound

The crude extracts obtained from the methods above are complex mixtures. This compound can be isolated and purified using chromatographic techniques.[7][10]

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Prepare a silica (B1680970) gel column chromatography setup.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient mobile phase, such as a mixture of acetonitrile (B52724) and aqueous formic acid, to separate the different compounds.[7]

  • Fraction Collection: Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Recrystallization: Combine the this compound-rich fractions, concentrate them, and purify further by recrystallization from a suitable solvent to obtain pure this compound crystals.[11]

Visualizations: Workflows and Signaling Pathways

experimental_workflow General Workflow for this compound Extraction rhizome Menispermum Rhizome powder Dried & Powdered Rhizome rhizome->powder uae Ultrasonic-Assisted Extraction (UAE) powder->uae mae Microwave-Assisted Extraction (MAE) powder->mae acidbase Acid-Base Extraction powder->acidbase crude_extract Crude this compound Extract uae->crude_extract mae->crude_extract acidbase->crude_extract purification Chromatographic Purification crude_extract->purification This compound Purified this compound purification->this compound

Caption: General Workflow for this compound Extraction.

anti_inflammatory_pathway This compound's Anti-inflammatory Pathway This compound This compound nfkb NF-κB Activation This compound->nfkb inflammation Inflammation nfkb->inflammation

Caption: this compound's Anti-inflammatory Pathway.

anti_cancer_pathway This compound's Anti-Cancer Signaling This compound This compound ros ↑ Intracellular ROS This compound->ros nrf2 ↓ Nrf2 This compound->nrf2 bcl2 ↓ Bcl-2 This compound->bcl2 bax ↑ BAX This compound->bax arrest G0/G1 Cell Cycle Arrest This compound->arrest caspase3 ↑ Cleaved Caspase 3 bcl2->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Laboratory Synthesis and Evaluation of Dauricine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of dauricine (B190908) and its derivatives, along with detailed protocols for their biological evaluation. This compound, a bisbenzylisoquinoline alkaloid isolated from the roots of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1][2] This document outlines the chemical synthesis strategies and the experimental procedures to investigate its mechanism of action, focusing on its role in key signaling pathways.

I. Chemical Synthesis of this compound

The total synthesis of this compound was first achieved in 1964 by Tetsuji Kametani and Keiichiro Fukumoto.[3] Modern synthetic strategies often employ a computer-aided approach. One such method commences with 4-hydroxyethylphenol as the starting material and proceeds through a sequence of iodization, benzylation, coupling, bisoxidation, another coupling reaction, reduction, and finally debenzylation to yield this compound.[1]

A critical step in the synthesis of this compound and its derivatives is the formation of the diaryl ether linkage and the stereoselective construction of the two chiral centers. Asymmetric synthesis approaches are employed to achieve high enantiomeric purity, which is crucial for pharmacological activity.[4][5]

Key Synthetic Reactions and Strategies:
  • Bischler-Napieralski Reaction: This reaction is fundamental for the construction of the isoquinoline (B145761) core of this compound.[3]

  • Ullmann Condensation: Often utilized for the formation of the diaryl ether bond that connects the two benzylisoquinoline units.

  • Asymmetric Synthesis: Chiral catalysts and auxiliaries are used to control the stereochemistry of the two stereocenters in this compound.[4][6][7]

  • Modular Synthesis: This approach allows for the facile synthesis of a variety of this compound derivatives by modifying the building blocks.[8]

Experimental Workflow for this compound Synthesis

The following diagram outlines a generalized workflow for the laboratory synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

G cluster_synthesis This compound Synthesis Workflow start Starting Materials (e.g., 4-hydroxyethylphenol) step1 Functional Group Manipulation (Iodization, Benzylation) start->step1 step2 First Coupling Reaction step1->step2 step3 Bisoxidation step2->step3 step4 Second Coupling Reaction step3->step4 step5 Reduction step4->step5 step6 Debenzylation (Final Deprotection) step5->step6 purification Purification (Chromatography) step6->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product This compound characterization->final_product

Caption: Generalized workflow for the chemical synthesis of this compound.

II. Pharmacological Activity and Signaling Pathways

This compound exhibits a wide range of biological activities by modulating several key signaling pathways. Its anti-cancer effects, for instance, are attributed to its ability to induce apoptosis, inhibit cell proliferation and invasion, and suppress angiogenesis.[9][10]

Key Signaling Pathways Modulated by this compound:
  • NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation and cell survival.[1][10] It achieves this by preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of p65.[10] This leads to the downregulation of NF-κB target genes involved in cell proliferation (e.g., cyclin D1, c-Myc), anti-apoptosis (e.g., Bcl-2, survivin), and invasion (e.g., MMP-9).[10]

  • Hedgehog (Hh) Signaling Pathway: In pancreatic cancer, this compound has been shown to inhibit the Hh signaling pathway, which is often aberrantly activated in this malignancy.[11] It downregulates the expression of key pathway components such as Shh, Ptch1, Smo, and Gli1.[11]

  • Nrf2 and Reactive Oxygen Species (ROS): this compound can induce the production of ROS in cancer cells, leading to oxidative stress and apoptosis.[9][12] It also downregulates the expression of Nrf2, a master regulator of the antioxidant response.[9][12]

  • Ca2+/CaM Pathway: In the context of neuroprotection, this compound has been shown to regulate the Ca2+/Calmodulin (CaM) pathway.[13] It can prevent the influx of extracellular Ca2+ and inhibit its release from the endoplasmic reticulum.[13]

Signaling Pathway Diagram: this compound's Anti-Cancer Mechanism

The following diagram illustrates the interplay of key signaling pathways involved in the anti-cancer effects of this compound.

G cluster_pathway This compound's Anti-Cancer Signaling Pathways cluster_nfkb NF-κB Pathway cluster_hh Hedgehog Pathway cluster_ros ROS & Nrf2 Pathway This compound This compound Ikk IKK This compound->Ikk inhibits Smo Smo This compound->Smo inhibits ROS ROS This compound->ROS induces Nrf2 Nrf2 This compound->Nrf2 inhibits IkBa IκBα Ikk->IkBa phosphorylates p65 p65 IkBa->p65 releases NFkB_target NF-κB Target Genes (Cyclin D1, Bcl-2, MMP-9) p65->NFkB_target activates Proliferation Cell Proliferation & Invasion NFkB_target->Proliferation promotes Gli1 Gli1 Smo->Gli1 Hh_target Hh Target Genes Gli1->Hh_target Hh_target->Proliferation promotes Apoptosis Apoptosis ROS->Apoptosis induces Antioxidant Antioxidant Genes Nrf2->Antioxidant

Caption: this compound inhibits cancer progression via multiple signaling pathways.

III. Experimental Protocols

This section provides detailed protocols for common in vitro assays used to evaluate the biological activity of this compound and its derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1299 for lung cancer)[9]

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 24 to 48 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-Bcl-2, anti-Nrf2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol is used to analyze the effects of this compound on the cell cycle distribution and apoptosis induction.

Materials:

  • Treated and untreated cells

  • Propidium iodide (PI) staining solution for cell cycle analysis

  • Annexin V-FITC and PI staining kit for apoptosis analysis

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Harvest and fix the cells in 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Procedure for Apoptosis Analysis:

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

IV. Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung Adenocarcinoma~1524[9]
H1299Lung Adenocarcinoma~1524[9]
A427Lung Adenocarcinoma~1524[9]
BxPC-3Pancreatic CancerNot specifiedNot specified[11]
HT-29Colon CancerNot specifiedNot specified[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelCancer TypeDosageAdministration RouteOutcomeReference
C57BL/6 MiceLung AdenocarcinomaNot specifiedNot specifiedTumor growth restriction[9][12]
AD MiceAlzheimer's Disease1 and 10 mg/kgNot specifiedAttenuated cognitive impairment[13]
Athymic nu/nu MiceColon CancerNot specifiedNot specifiedSuppressed tumor growth[10]

V. Conclusion

These application notes provide a framework for the synthesis and biological evaluation of this compound and its derivatives. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the clinical translation of this compound-based therapeutics.

References

Application Notes and Protocols for Dauricine in Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dauricine (B190908) is a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum (Asiatic Moonseed).[1][2] It has been traditionally used in Chinese medicine for treating inflammatory diseases.[1][3] Emerging evidence has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on tumor cell growth, proliferation, migration, and invasion across various cancer types.[1][3][4] These application notes provide a comprehensive guide for utilizing this compound in cancer cell culture experiments, including its mechanisms of action, effective concentrations, and detailed experimental protocols.

Mechanism of Action:

This compound exerts its anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: this compound can induce programmed cell death in cancer cells. This is often mediated by the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX.[1][5] This cascade activation results in the cleavage of Caspase-3, a key executioner of apoptosis.[1][5]

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines, including lung adenocarcinoma and renal cell carcinoma.[1][5][6] This prevents cancer cells from progressing through the cell cycle and proliferating.

  • Inhibition of Autophagy: this compound can act as an autophagy blocker by impairing lysosomal function and inhibiting the degradation of autophagic vacuoles.[7][8][9] This can sensitize cancer cells to chemotherapy.[7][8][9]

  • Modulation of Signaling Pathways: this compound has been found to inhibit several key signaling pathways involved in cancer progression, including:

    • NF-κB Signaling: By suppressing the activation of NF-κB, this compound can down-regulate the expression of genes involved in cell proliferation, anti-apoptosis, invasion, and angiogenesis.[3]

    • Hedgehog Signaling: In pancreatic cancer, this compound has been shown to suppress the Hedgehog signaling pathway.[6]

    • Nrf2 Pathway: this compound can downregulate the master redox regulator Nrf2, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[1][5]

    • PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2 Pathways: In non-small cell lung cancer, this compound can inhibit these pathways in a FLT4-dependent manner.[10]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the effective concentrations of this compound in various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Proliferation/Viability by this compound

Cancer TypeCell LineAssayConcentration (µM)Incubation TimeEffectReference
Lung AdenocarcinomaA549MTT5, 10, 15, 2024 hInhibition of proliferation[1]
Lung AdenocarcinomaH1299MTT5, 10, 15, 2024 hInhibition of proliferation[1]
Lung AdenocarcinomaA427MTT5, 10, 15, 2024 hInhibition of proliferation[1]
Lung AdenocarcinomaLLCMTT5, 10, 15, 2024 hInhibition of proliferation[1]
Lung AdenocarcinomaA549EdU5, 1524 h10.9% and 30.62% reduction in propagation[1]
Lung AdenocarcinomaH1299EdU5, 1524 h23.82% and 40.68% hindrance in expansion[1]
Lung AdenocarcinomaA427EdU5, 1524 h16.93% and 27.27% suppression of growth[1]
Urinary Tract TumorBladder Cancer EJMTT3.81-5.15 µg/mLNot SpecifiedProliferation inhibition[11]
Urinary Tract TumorProstate Cancer PC-3MMTT3.81-5.15 µg/mLNot SpecifiedProliferation inhibition[11]
HeLa CellsNot SpecifiedNot Specified>15.53Not SpecifiedCytotoxic effect[12]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

Cancer TypeCell LineExperimentConcentration (µM)Incubation TimeEffectReference
Lung AdenocarcinomaA549, H1299, A427Flow CytometryNot SpecifiedNot SpecifiedCell cycle arrest at G0/G1 phase[1][5]
Lung AdenocarcinomaA549, H1299, A427Western Blot1524 hDecreased Bcl-2, increased BAX and cleaved Caspase 3[1][5]
Renal Cell CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCell cycle arrest at G0/G1 phase and apoptosis[1][6]
Pancreatic CancerBxPC-3Flow CytometryNot SpecifiedNot SpecifiedG1 cell cycle arrest and apoptosis[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14][15]

Western Blot Analysis

This protocol detects the expression levels of specific proteins in this compound-treated cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, BAX, cleaved Caspase-3, Nrf2, p-p65, etc.)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Target cancer cell lines

  • Serum-free medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (B129727) or other fixative

  • Crystal violet stain (0.5%)

  • Microscope

Procedure:

  • For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and incubate at 37°C to solidify. For migration assays, this step is omitted.[16][17][18][19][20]

  • Seed cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert in serum-free medium containing this compound at the desired concentration.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the stained cells in several random fields under a microscope.

Visualizations: Signaling Pathways and Experimental Workflow

Dauricine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits BAX BAX (Pro-apoptotic) This compound->BAX Activates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis by inhibiting Bcl-2 and activating BAX.

Dauricine_Signaling_Inhibition cluster_NFkB NF-κB Pathway cluster_Hedgehog Hedgehog Pathway cluster_Nrf2 Nrf2 Pathway This compound This compound p65 p65 Phosphorylation & Translocation This compound->p65 Inhibits Hh Shh, Ptch1, Smo, Gli1 This compound->Hh Inhibits Nrf2 Nrf2 This compound->Nrf2 Inhibits NFkB_Target_Genes Target Genes (Proliferation, Anti-apoptosis, Invasion, Angiogenesis) p65->NFkB_Target_Genes ROS ↑ ROS Nrf2->ROS

Caption: this compound inhibits multiple pro-tumorigenic signaling pathways.

Experimental_Workflow cluster_assays Functional and Mechanistic Assays start Cancer Cell Culture treatment Treat with this compound (Varying concentrations and times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle migration Migration/Invasion (Transwell Assay) treatment->migration western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis western->data_analysis

Caption: General workflow for studying this compound in cancer cell culture.

References

Application Notes: Dauricine in Lung Adenocarcinoma In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908), a bis-benzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has demonstrated significant anti-tumor activities across various malignancies.[1] Recent in vivo studies have highlighted its potential as a therapeutic agent against lung adenocarcinoma, the most common subtype of non-small cell lung cancer. These notes provide a comprehensive overview of the application of this compound in preclinical in vivo models of lung adenocarcinoma, detailing its mechanisms of action, experimental protocols, and key quantitative findings. This compound has been shown to impede tumorigenesis by inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, and modulating critical signaling pathways.[1][2][3]

Mechanisms of Action

In in vivo lung adenocarcinoma models, this compound exerts its anti-cancer effects through multiple mechanisms:

  • Induction of ROS-Mediated Apoptosis: this compound treatment leads to a marked augmentation of intracellular Reactive Oxygen Species (ROS).[1][2] This oxidative stress triggers the intrinsic apoptotic pathway, characterized by decreased levels of the anti-apoptotic protein Bcl-2 and elevated expression of the pro-apoptotic protein BAX and cleaved Caspase 3.[1][3]

  • Downregulation of Nrf2: The compound significantly downregulates the master redox regulator Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor in cellular defense against oxidative stress.[1][2][3] The inhibition of Nrf2 likely contributes to the accumulation of ROS, further promoting apoptosis.

  • Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at the G0/G1 or G2/M phase in lung adenocarcinoma cells, thereby inhibiting their proliferation.[1][4][5]

  • Inhibition of Pro-Survival Signaling Pathways: Studies show that this compound can inhibit the FLT4 (VEGFR3) receptor and its downstream pro-survival pathways, including PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2.[4][5]

  • Overcoming Drug Resistance: In models of osimertinib-resistant lung cancer, this compound has been shown to induce ferroptosis by directly interacting with and stabilizing Spermidine/spermine N1-acetyltransferase 1 (SAT1).[6][7] This suggests a promising strategy for combination therapy to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[6]

  • Autophagy Inhibition: this compound is also identified as a potent autophagy blocker. It impairs lysosomal function, leading to the accumulation of autophagic vacuoles.[8] This action can sensitize cancer cells to chemotherapy-induced cell death.[8]

Key Signaling Pathways

Dauricine_ROS_Apoptosis_Pathway

Dauricine_FLT4_Pathway cluster_akt PTEN/AKT/mTOR Pathway cluster_ras Ras/MEK/ERK Pathway This compound This compound FLT4 FLT4 (VEGFR3) This compound->FLT4 PTEN PTEN FLT4->PTEN Ras Ras FLT4->Ras AKT AKT PTEN->AKT mTOR mTOR AKT->mTOR Growth ↓ Cell Growth (G2/M Arrest) mTOR->Growth MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Migration ↓ Cell Migration ERK->Migration ERK->Growth

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key in vivo studies on this compound in lung adenocarcinoma models.

Table 1: Efficacy of this compound in Syngeneic and Orthotopic Mouse Models [1][9]

ParameterModel TypeTreatment GroupControl GroupOutcome
Tumor Growth Syngeneic (LLC cells)This compound (20 mg/kg)PBSSignificant reduction in tumor growth
Cell Proliferation Syngeneic (LLC cells)This compound (20 mg/kg)PBSSubstantial decrease in Ki67 staining
Tumor Progression Orthotopic (KRASG12D)This compound (20 mg/kg)PBSSignificant restriction of tumor progression
Apoptotic Markers BothThis compound (20 mg/kg)PBS↓ Bcl-2, ↑ BAX, ↑ Cleaved Caspase 3
Redox Regulator BothThis compound (20 mg/kg)PBS↓ Nrf2 expression

Table 2: Efficacy of this compound in Combination with Osimertinib in Xenograft Model [6]

ParameterModel TypeTreatment GroupControl GroupsOutcome
Tumor Growth Xenograft (PC9-OR cells)This compound + OsimertinibVehicle, this compound alone, Osimertinib aloneSubstantial inhibition of tumor growth
Mechanism Xenograft (PC9-OR cells)This compound + OsimertinibNot ApplicableInduction of ferroptosis via SAT1 stabilization

Experimental Protocols

Detailed methodologies for cited in vivo experiments are provided below.

Protocol 1: Subcutaneous Syngeneic Lung Adenocarcinoma Model[1][9]

This protocol describes the establishment and treatment of a subcutaneous tumor model using Lewis Lung Carcinoma (LLC) cells.

Syngeneic_Model_Workflow start Start prep Prepare LLC Cell Suspension (5 x 10^5 cells in 100 µL PBS) start->prep inject Subcutaneously Inject Cells into Right Flank of C57BL/6 Mice prep->inject randomize Randomize Mice into Two Groups (Control, n=5; Treatment, n=5) inject->randomize treat Begin Daily Intraperitoneal (IP) Injections Control: PBS Treatment: this compound (20 mg/kg) randomize->treat monitor Monitor Body Weight and Tumor Size Daily for 21 Days treat->monitor end Endpoint: Euthanize and Collect Tissues for Analysis (IHC for Ki67, etc.) monitor->end

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • C57BL/6 mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture LLC cells under standard conditions. On the day of injection, harvest cells and resuspend them in sterile PBS at a concentration of 5 x 106 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 105 cells) into the right flank of each C57BL/6 mouse.

  • Group Allocation: Randomly divide the mice into a control group and a treatment group (n=5 each).

  • Treatment Administration: Beginning the day after cell injection, administer daily intraperitoneal (IP) injections for 21 days:

    • Control Group: Receives an injection of PBS (volume equal to the treatment group).

    • Treatment Group: Receives an injection of this compound at a dose of 20 mg/kg body weight.

  • Monitoring: Measure tumor size with calipers and record the body weight of each mouse daily. Tumor volume can be calculated using the formula: (Length × Width2) / 2.

  • Endpoint Analysis: After 21 days, euthanize the mice. Excise the tumors for weighing and further analysis, such as immunohistochemistry for proliferation markers like Ki67.

Protocol 2: Orthotopic KRASG12D-Driven Lung Adenocarcinoma Model[1]

This protocol details the generation and treatment of a genetically engineered mouse model that develops lung tumors orthotopically.

Materials:

  • Transgenic mice with an inducible KRASG12D mutation

  • Adeno-associated virus expressing Cre recombinase (AAV-CMV/Cre)

  • PBS, sterile

  • This compound

Procedure:

  • Tumor Induction: Induce lung adenocarcinoma formation in transgenic KRASG12D mice via intratracheal injection of AAV-CMV/Cre virus. This activates the KRASG12D oncogene specifically in the lung tissue.

  • Group Allocation: Two weeks post-induction, randomly assign mice to a control group and a treatment group.

  • Treatment Administration: Administer daily intraperitoneal (IP) injections for a duration of 45 days:

    • Control Group: Receives daily IP injections of PBS.

    • Treatment Group: Receives daily IP injections of this compound at a dose of 20 mg/kg body weight.

  • Endpoint Analysis: At the end of the 45-day treatment period, euthanize the animals.

  • Histological Examination: Collect the lungs, record animal weights, and perform histological analysis to examine and quantify tumor nodules.

Conclusion

This compound demonstrates significant and reproducible anti-tumor efficacy in multiple in vivo models of lung adenocarcinoma. Its ability to induce apoptosis, inhibit critical oncogenic pathways, and overcome therapeutic resistance underscores its potential for further development. The protocols and data presented here provide a foundational resource for researchers investigating this compound as a standalone or combination therapy for lung adenocarcinoma.

References

Techniques for Dauricine Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of dauricine (B190908) in rodent models. The information is compiled from various scientific studies to assist in the design and execution of preclinical research involving this promising bisbenzylisoquinoline alkaloid.

Data Presentation

Table 1: this compound Dosage and Administration Routes in Rodent Studies
Rodent Model Administration Route Dosage Range Study Focus Reference
CD-1 MiceIntraperitoneal (IP)50 - 150 mg/kgToxicity (Pulmonary)[1]
BALB/c Nude MiceIntraperitoneal (IP)6 and 12 mg/kgPancreatic CancerN/A
C57BL/6J MiceOral GavageNot SpecifiedAnti-Inflammatory (LPS-induced bone loss)[2]
Sprague-Dawley RatsIntraperitoneal (IP)5 and 10 mg/kgNeuroprotection (Cerebral Ischemia)[3]
Sprague-Dawley RatsIntravenous (IV)2 mg/kgPharmacokinetics[4]
Sprague-Dawley RatsOral Gavage5 mg/kgPharmacokinetics[4]
Sprague-Dawley RatsOral Gavage100 mg/kgMetabolite Identification[5]
3xTg-AD MiceNot Specified1 and 10 mg/kg/dayAlzheimer's Disease[6]
D-galactose and AlCl3-induced AD MiceNot Specified1 and 10 mg/kg for 30 daysAlzheimer's Disease[7]
RatsIntranasal1 and 2 mg/kg (in gel)Bioavailability and Cognitive Impairment[8]
Table 2: Pharmacokinetic Parameters of this compound in Rats
Parameter Intravenous (2 mg/kg) Oral (5 mg/kg) Reference
Tmax (h) 0.083 ± 0.001.17 ± 0.41[9]
Cmax (ng/mL) 525.6 ± 123.5108.3 ± 25.4[9]
AUC(0-t) (ng·h/mL) 284.1 ± 52.7157.3 ± 38.1[9]
AUC(0-∞) (ng·h/mL) 291.5 ± 54.8161.5 ± 39.2[9]
t1/2 (h) 2.1 ± 0.62.5 ± 0.7[9]
Bioavailability (F%) -55.4[4][9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

1. Materials:

  • This compound

  • Sterile vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

2. Procedure:

  • Preparation of this compound Solution:

    • Based on the desired dosage and the weight of the mice, calculate the required amount of this compound.

    • Dissolve or suspend this compound in a sterile vehicle to the final desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise injection volume.

    • Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring the animal is secure but can breathe comfortably.[10]

    • Position the mouse to expose the abdomen, tilting it slightly head-down to move the abdominal organs forward.[10]

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[10] This location helps to avoid the cecum and urinary bladder.[11]

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[10]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.[12]

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically less than 10 ml/kg.[11]

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, pain, or adverse reactions following the injection.

Protocol 2: Oral Gavage Administration of this compound in Rats

1. Materials:

  • This compound

  • Appropriate sterile vehicle (e.g., distilled water, 1% hydroxypropyl methylcellulose)[13]

  • Oral gavage needles (stainless steel, appropriate size for rats, typically 16-18 gauge with a ball tip)

  • Syringes (1-5 mL)

  • Animal scale

2. Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dosage and the rat's body weight.

    • Suspend the this compound powder in the chosen vehicle to the final concentration. Ensure the suspension is uniform to guarantee consistent dosing.[14]

  • Animal Handling and Restraint:

    • Weigh the rat to determine the correct volume for administration.

    • Gently but firmly restrain the rat to prevent movement. A common technique is to hold the rat along the forearm with the head secured between the fingers.

  • Gavage Administration:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.

    • Attach the gavage needle to the syringe containing the this compound suspension.

    • Gently introduce the gavage needle into the rat's mouth, directing it along the roof of the mouth and down the esophagus into the stomach.[14] The rat should swallow the tube as it is advanced.

    • Administer the suspension slowly. The recommended volume should not exceed 10 mL/kg body weight to avoid stomach distension.[15]

    • Carefully withdraw the gavage needle.

  • Post-administration Monitoring:

    • Monitor the rat for any signs of distress, such as difficulty breathing or regurgitation.[16]

    • Return the animal to its cage and observe its recovery.

Protocol 3: Intravenous (IV) Injection of this compound in Rats (Tail Vein)

1. Materials:

  • This compound

  • Sterile vehicle (e.g., saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Restraining device for rats

  • Heat lamp or warm water bath

  • 70% ethanol

2. Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile, injectable solution of this compound in a suitable vehicle. Ensure the solution is free of particulates.

  • Animal Preparation:

    • Weigh the rat to calculate the injection volume.

    • To dilate the tail veins, warm the rat's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.[17]

    • Place the rat in a restraining device to secure the body and expose the tail.

  • Injection:

    • Clean the tail with 70% ethanol. The lateral tail veins are the most common sites for injection.[18]

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.[19]

    • A successful insertion may be indicated by a flash of blood in the needle hub.

    • Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg.[18]

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Post-injection Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathways

Dauricine_Hedgehog_Pathway Shh Shh PTCH1 PTCH1 Shh->PTCH1 SMO SMO PTCH1->SMO Gli Gli SMO->Gli SUFU SUFU SUFU->Gli Gli_active Active Gli Gli->Gli_active Activation Target_Genes Target Gene Expression Gli_active->Target_Genes This compound This compound This compound->Shh Inhibits This compound->PTCH1 Inhibits This compound->SMO Inhibits This compound->Gli Inhibits

Caption: this compound inhibits the Hedgehog signaling pathway.

Dauricine_CaM_Pathway Extracellular_Ca Extracellular Ca2+ Intracellular_Ca Intracellular Ca2+ Extracellular_Ca->Intracellular_Ca Influx CaM Calmodulin (CaM) Intracellular_Ca->CaM Activates ER_Ca ER Ca2+ Store ER_Ca->Intracellular_Ca CaMKII CaMKII CaM->CaMKII Tau Tau Phosphorylation CaMKII->Tau APP_BACE1 APP & BACE1 Expression CaMKII->APP_BACE1 NFTs Neurofibrillary Tangles Tau->NFTs Abeta Aβ Plaque Deposition APP_BACE1->Abeta This compound This compound This compound->Extracellular_Ca Blocks Influx This compound->ER_Ca Inhibits Release

Caption: this compound modulates the Ca2+/CaM signaling pathway.

Experimental Workflow

Dauricine_Rodent_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Select Rodent Model (e.g., Mice, Rats) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Dauricine_Prep Prepare this compound Formulation Grouping->Dauricine_Prep Administration Administer this compound (IP, Oral, IV) Dauricine_Prep->Administration Monitoring Daily Clinical Observation Administration->Monitoring Behavioral Behavioral Tests (if applicable) Monitoring->Behavioral Sampling Blood/Tissue Sampling Behavioral->Sampling PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis PD_Analysis Pharmacodynamic/ Toxicology Analysis Sampling->PD_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: General workflow for a rodent study with this compound.

References

Application Notes and Protocols for Testing Dauricine Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dauricine, a bisbenzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has demonstrated significant anti-cancer properties in various preclinical studies. It has been shown to inhibit proliferation, induce apoptosis, and suppress invasion in a range of cancer cell lines, including lung, colon, and pancreatic cancer.[1] The cytotoxic effects of this compound are attributed to its ability to modulate multiple signaling pathways, such as the NF-κB and Hedgehog pathways, and to induce reactive oxygen species (ROS)-mediated apoptosis.[2][3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in DMSO, store at -20°C)

  • Cancer cell line of interest (e.g., A549, HCT116, PANC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered and stored at 4°C in the dark)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening is 0, 5, 10, 15, 20, 25, and 50 µM.[6][7]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a blank group (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line and experimental goals.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine the IC50 value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of cell growth.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value from the dose-response curve.

Data Presentation

Table of this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Adenocarcinoma~1524
H1299Lung Adenocarcinoma~1024
A427Lung Adenocarcinoma~2024
HCT116Colon CancerVaries48
SW480Colon CancerVaries48
PANC-1Pancreatic CancerVaries48
BxPC-3Pancreatic CancerVaries48
293T-ACE2->50Not Specified
VeroE6->50Not Specified

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics. The values presented are approximate and based on published literature.[6][7]

Representative Data Table for MTT Assay
This compound (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Cell Viability
0 (Control)1.2541.2881.2711.271100.0
51.0531.0891.0661.06984.1
100.8520.8770.8610.86367.9
150.6410.6650.6500.65251.3
200.4300.4510.4420.44134.7
250.2890.3010.2950.29523.2
500.1580.1650.1610.16112.7
Blank0.0500.0520.0510.051-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 I->J

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

This compound Signaling Pathways

Dauricine_Signaling_Pathways cluster_this compound cluster_nfkb NF-κB Pathway cluster_hedgehog Hedgehog Pathway cluster_ros ROS-Mediated Apoptosis This compound This compound Ikk IKK This compound->Ikk inhibits SMO SMO This compound->SMO inhibits ROS ↑ ROS Production This compound->ROS IkB IκBα Ikk->IkB inhibits phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocation Proliferation_NFkB ↓ Proliferation ↓ Invasion ↓ Angiogenesis ↑ Apoptosis Nucleus_NFkB->Proliferation_NFkB SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus_GLI GLI (in nucleus) GLI->Nucleus_GLI translocation Proliferation_Hedgehog ↓ Cell Proliferation Nucleus_GLI->Proliferation_Hedgehog Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Caspase-9 Bax->Caspase9 Bcl2->Caspase9 inhibits Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathways modulated by this compound in cancer cells.

References

Dauricine: A Versatile Tool for Investigating the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine, a bis-benzyltetrahydroisoquinoline alkaloid isolated from the root of Menispermum dauricum, has emerged as a valuable chemical probe for studying the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a critical driver in the development and progression of several human cancers, including pancreatic, medulloblastoma, and basal cell carcinoma, making it a key target for therapeutic intervention.[3][4] this compound has been shown to effectively suppress this pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][5] These application notes provide a comprehensive overview of this compound's utility in Hh pathway research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). The activation and subsequent translocation of SMO to the primary cilium triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[4][6]

While the direct molecular target of this compound within the Hedgehog pathway has not been definitively identified, studies have shown that its inhibitory effects are mediated through the downregulation of key pathway components.[1] Treatment of pancreatic cancer cells with this compound leads to a significant decrease in the protein expression levels of Shh, PTCH1, SMO, and GLI1.[1][5] This suggests that this compound may act at the level of gene expression or protein stability of multiple nodes within the pathway, rather than through direct antagonism of a single protein like SMO, a mechanism employed by classic Hh inhibitors like cyclopamine. The precise upstream events leading to this broad downregulation are still under investigation.

Data Presentation

The following table summarizes the quantitative data available for this compound in the context of its anti-cancer effects, which are, at least in part, attributed to its inhibition of the Hedgehog signaling pathway. It is important to note that a specific IC50 value for direct Hedgehog pathway inhibition (e.g., from a Gli-luciferase reporter assay) is not yet available in the public domain. The provided values relate to the inhibition of cell proliferation.

Parameter Cell Line Value Assay Reference
IC50 Urinary Tract Tumor Cells3.81–5.15 µg/mLCell Proliferation
IC50 HERG Potassium Channels3.5 µMElectrophysiology

Mandatory Visualizations

Hedgehog Signaling Pathway and this compound's Point of Intervention

Hedgehog_Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO SMO_cilium SMO SMO->SMO_cilium translocates SUFU SUFU SMO_cilium->SUFU GLI GLI SUFU->GLI inhibits GLI_active GLI (active) GLI->GLI_active Target_Genes Target Genes (e.g., PTCH1, GLI1) GLI_active->Target_Genes This compound This compound This compound->Shh This compound->PTCH1 decreases expression This compound->SMO decreases expression This compound->GLI decreases expression Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., Pancreatic Cancer Cells) start->cell_culture treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-Shh, -PTCH1, -SMO, -GLI1, -Actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

References

Application Notes and Protocols for Intranasal Delivery of Dauricine in Neuro-pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has demonstrated significant neuroprotective properties, making it a promising therapeutic candidate for a range of neurodegenerative and neurological disorders.[1][2] Its pharmacological activities include anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[3][4][5][6][7][8][9] However, its clinical application is often hindered by the blood-brain barrier (BBB), which restricts its entry into the central nervous system (CNS).[10][11] Intranasal delivery offers a non-invasive and direct route to bypass the BBB, enabling targeted drug delivery to the brain.[3][12][13][14] This document provides detailed application notes and protocols for the intranasal delivery of this compound, focusing on nanoparticle-based and in-situ gel formulations.

Neuro-pharmacological Rationale for Intranasal this compound

This compound exhibits multi-target neuroprotective effects relevant to various neurological conditions:

  • Alzheimer's Disease: this compound has been shown to reduce the secretion of amyloid-beta (Aβ) peptides, decrease Aβ-induced oxidative stress, and inhibit tau hyperphosphorylation.[3][1][6][15][16] Intranasal delivery of this compound-loaded nanoparticles has been shown to alleviate cognitive deficits in animal models of Alzheimer's.[3][17][18]

  • Ischemic Stroke: Studies have demonstrated this compound's ability to protect against ischemic brain damage by inhibiting neuronal apoptosis and reducing inflammation following ischemia/reperfusion injury.[5][9][19][20][21][22] It modulates the expression of Bcl-2 family proteins and inhibits inflammatory cytokines.[5][19][20]

  • Neuroinflammation: this compound effectively suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][5][8][9][20]

Intranasal Delivery Systems for this compound

To enhance the nasal residence time, improve absorption, and achieve sustained release of this compound to the brain, advanced drug delivery systems are essential.

Nanoparticle-Based Systems

Nanoparticles offer a versatile platform for intranasal drug delivery due to their small size, large surface area, and ability to be functionalized for targeted delivery.[12][23][24] Chitosan and graphene oxide are promising materials for this compound encapsulation.[3][14][25][26]

Key Advantages of Nanoparticles:

  • Enhanced Bioavailability: Bypass first-pass metabolism.[27][28]

  • Improved BBB Penetration: Direct transport along olfactory and trigeminal neural pathways.[13][23]

  • Sustained Release: Prolonged therapeutic effect.[24][29]

  • Protection of Drug: Prevents enzymatic degradation in the nasal cavity.[23]

In-Situ Gelling Systems

Thermo-responsive in-situ gels are liquid formulations at room temperature that transform into a gel at physiological temperature (around 32-34°C) in the nasal cavity.[30][31][32][33] This transition increases the viscosity, prolonging the contact time with the nasal mucosa and enabling sustained drug release.[29][30][32]

Key Advantages of In-Situ Gels:

  • Ease of Administration: Administered as a liquid spray.[29][30]

  • Prolonged Residence Time: Reduced mucociliary clearance.[27][28][34][35]

  • Sustained Drug Release: Controlled release of the encapsulated drug.[29][30]

Data Presentation: Formulation and Efficacy

The following tables summarize quantitative data from key studies on this compound delivery systems.

Table 1: this compound-Loaded Graphene Oxide Nanoparticles for Alzheimer's Disease [3][18]

ParameterValue
Formulation Graphene Oxide loaded with this compound (GO@Dau)
Application Aβ1-42-induced Alzheimer's Disease model (mice)
Administration Route Intranasal
In Vitro Efficacy
    ↑ Superoxide Dismutase (SOD) levelsSignificantly Increased
    ↓ Reactive Oxygen Species (ROS) levelsSignificantly Decreased
    ↓ Malondialdehyde (MDA) levelsSignificantly Decreased
In Vivo Efficacy
    Cognitive Memory DeficitsAlleviated
    Brain Glial Cell ActivationAlleviated

Table 2: Intraperitoneal this compound for Ischemic Stroke [19]

ParameterValue
Formulation This compound Solution
Application Transient Middle Cerebral Artery Occlusion (MCAO) in rats
Administration Route Intraperitoneal
Dosage 5 and 10 mg/kg
Efficacy
    Neurological DeficitsImproved
    DNA FragmentationDiminished
    Bcl-2 ExpressionIncreased
    Bax ExpressionReduced

Experimental Protocols

Protocol for Preparation of this compound-Loaded Graphene Oxide Nanoparticles (GO@Dau)

This protocol is adapted from the methodology described for the intranasal administration of this compound for Alzheimer's disease.[3]

Materials:

  • This compound

  • Graphene Oxide (GO)

  • Deionized water

  • Probe sonicator

Procedure:

  • Disperse a specific amount of GO in deionized water to form a homogeneous suspension.

  • Add this compound to the GO suspension.

  • Sonicate the mixture using a probe sonicator to facilitate the loading of this compound onto the GO sheets.

  • Centrifuge the resulting GO@Dau suspension to remove any unloaded this compound.

  • Wash the pellet with deionized water and re-disperse it for characterization and in vivo studies.

Protocol for Preparation of a Thermo-responsive In-Situ Gel for Intranasal Delivery

This is a general protocol based on commonly used thermo-responsive polymers like Poloxamer 407.[30][31]

Materials:

  • This compound-loaded nanoparticles (prepared as in 4.1) or this compound powder

  • Poloxamer 407

  • Mucoadhesive polymer (e.g., Chitosan, HPMC) (optional)

  • Phosphate Buffered Saline (PBS), pH 6.4

Procedure:

  • Slowly add the required amount of Poloxamer 407 to cold PBS (4°C) with continuous stirring until a clear solution is formed. Keep the solution at 4°C to prevent gelation.

  • If using, dissolve the mucoadhesive polymer in the Poloxamer solution.

  • Disperse the this compound-loaded nanoparticles or this compound powder in the cold polymer solution with gentle mixing until a homogenous formulation is achieved.

  • Store the final formulation at 4°C.

Protocol for In Vivo Administration in a Mouse Model of Alzheimer's Disease[1]

Animal Model:

  • Aβ1-42-induced Alzheimer's disease mouse model.

Administration:

  • Anesthetize the mice lightly.

  • Hold the mouse in a supine position.

  • Using a micropipette, administer a small volume (e.g., 10-20 µL) of the this compound formulation (e.g., GO@Dau suspension) into one nostril.

  • Alternate nostrils for subsequent administrations if required.

  • Allow the mouse to recover from anesthesia.

  • Perform behavioral tests (e.g., Morris water maze) and post-mortem brain tissue analysis to evaluate efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

Dauricine_Neuroprotection_Pathway cluster_this compound This compound Intervention cluster_outcome Therapeutic Outcome Abeta Aβ Aggregation This compound This compound Ischemia Ischemia/Reperfusion Neuroinflammation Neuroinflammation OxidativeStress ↓ Oxidative Stress This compound->OxidativeStress Inhibits Apoptosis ↓ Apoptosis This compound->Apoptosis Inhibits Inflammation ↓ Inflammation This compound->Inflammation Inhibits Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection Inflammation->Neuroprotection

Caption: this compound's neuroprotective mechanism of action.

Intranasal_Delivery_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome Dau This compound Formulation This compound Formulation Dau->Formulation Carrier Nanoparticle Carrier (e.g., Graphene Oxide) or In-Situ Gel Carrier->Formulation Size Particle Size Formulation->Size Zeta Zeta Potential Formulation->Zeta EE Encapsulation Efficiency Formulation->EE Release In Vitro Release Formulation->Release Admin Intranasal Administration (Animal Model) Formulation->Admin Behavior Behavioral Tests Admin->Behavior Histo Histopathological Analysis Admin->Histo Efficacy Therapeutic Efficacy Behavior->Efficacy Histo->Efficacy

Caption: Experimental workflow for intranasal this compound.

Nose_to_Brain_Pathway NasalCavity Nasal Cavity OlfactoryEpithelium Olfactory Epithelium NasalCavity->OlfactoryEpithelium Direct Pathway TrigeminalNerve Trigeminal Nerve NasalCavity->TrigeminalNerve Direct Pathway BBB Blood-Brain Barrier NasalCavity->BBB Systemic Circulation (Minor) Brain Brain OlfactoryEpithelium->Brain Bypasses BBB TrigeminalNerve->Brain Bypasses BBB

Caption: Nose-to-brain delivery pathways.

References

Application Notes and Protocols: Dauricine-Induced Apoptosis in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has demonstrated notable anti-cancer properties. These application notes provide a comprehensive guide for investigating the effects of this compound on colon cancer cell lines, with a specific focus on its ability to induce apoptosis. The protocols outlined herein are designed to facilitate the accurate assessment of this compound's efficacy and to elucidate its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway.

Introduction

Colon cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound has emerged as a promising candidate due to its demonstrated ability to inhibit proliferation, suppress invasion, and induce programmed cell death (apoptosis) in various cancer models.[1] In colon cancer, the primary mechanism of this compound-induced apoptosis is attributed to its suppression of the nuclear factor-kappaB (NF-κB) signaling pathway, a key regulator of cellular processes such as inflammation, cell survival, and proliferation.[1] By inhibiting NF-κB activation, this compound downregulates the expression of numerous downstream target genes that are critical for tumor progression.[1]

This document provides detailed protocols for essential in vitro assays to characterize the apoptotic effects of this compound on colon cancer cell lines. It also presents a summary of expected quantitative data and visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on colon cancer cell lines. Researchers should note that these values can vary depending on the specific cell line, passage number, and experimental conditions.

Table 1: Proliferative Inhibition of this compound on Colon Cancer Cell Lines

Cell LineAssay TypeEndpointIC50 Value (µM)Treatment Duration
HCT-116Cell ViabilityInhibition of GrowthTo be determined experimentally72 hours
HCT-8Cell ViabilityInhibition of GrowthTo be determined experimentally72 hours
SW620Cell ViabilityInhibition of GrowthTo be determined experimentally72 hours
SW480Cell ViabilityInhibition of GrowthTo be determined experimentally72 hours

Table 2: Apoptosis Induction by this compound in HCT-116 Colon Cancer Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)Treatment Duration
57.8% - 14.4%36 hours
1019.8%36 hours
2029.7%36 hours

Table 3: Effect of this compound on NF-κB Signaling Pathway Proteins in HCT-116 Cells

Target ProteinThis compound Concentration (µM)Change in Protein Expression/Phosphorylation
Phospho-IκBα10Decreased
Total IκBα10Increased (due to inhibition of degradation)
Nuclear p6510Decreased
Cytoplasmic p6510Increased (sequestered in cytoplasm)
Cleaved Caspase-320Increased
Cleaved PARP20Increased

Signaling Pathway and Experimental Overview

This compound exerts its pro-apoptotic effects on colon cancer cells by targeting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes that promote cell survival and proliferation. This compound inhibits the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of its anti-apoptotic target genes such as Bcl-2 and survivin.[1] This ultimately leads to the activation of the caspase cascade and apoptosis.

Dauricine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nSignals Pro-inflammatory Signals IKK IKK Pro-inflammatory\nSignals->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p65 p65/p50 IκBα->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates p65_IκBα p65/p50 IκBα p65_IκBα->IκBα p65_IκBα->p65 Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Induces Anti-apoptotic\nGenes Anti-apoptotic Genes (e.g., Bcl-2) p65_nuc->Anti-apoptotic\nGenes Activates Transcription Anti-apoptotic\nGenes->Caspases Inhibits

This compound inhibits the NF-κB signaling pathway to induce apoptosis.

The following diagram illustrates the general workflow for investigating the effects of this compound on colon cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Culture Colon Cancer Cells (e.g., HCT-116, SW480) treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis western Western Blot Analysis (NF-κB Pathway Proteins) treat->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Expression western->protein_quant conclusion Conclusion: this compound induces apoptosis via NF-κB inhibition ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Human colon cancer cell lines HCT-116, HCT-8, SW620, and SW480 can be used.

  • Culture Medium: Maintain cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 36 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for detecting the expression levels of key proteins in the NF-κB signaling pathway.

  • Cell Lysis: After treating cells with this compound (e.g., 10 µM for 6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Phospho-IκBα, IκBα, p65, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Conclusion

This compound presents a promising therapeutic strategy for colon cancer by inducing apoptosis through the inhibition of the NF-κB signaling pathway. The protocols and data provided in these application notes offer a robust framework for researchers to investigate and validate the anti-cancer effects of this compound in colon cancer cell lines. Further studies are warranted to explore the full therapeutic potential of this natural compound in preclinical and clinical settings.

References

Application Notes and Protocols for Dauricine-Loaded Nanoparticles in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Dauricine-loaded nanoparticles for targeted cancer therapy. This compound, a bis-benzyltetrahydroisoquinoline alkaloid, has demonstrated significant anti-tumor activity by modulating key signaling pathways involved in cancer cell proliferation, survival, and invasion. Encapsulating this compound into targeted nanoparticles aims to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and minimize off-target toxicity.

Introduction to this compound and Targeted Nanoparticles

This compound exerts its anti-cancer effects through the inhibition of several critical signaling pathways, including the Nuclear Factor-kappaB (NF-κB) and Hedgehog pathways.[1] By suppressing these pathways, this compound can induce apoptosis, inhibit cell proliferation, and reduce invasion and angiogenesis in various cancer types.[1]

Targeted nanoparticles are designed to specifically recognize and bind to receptors that are overexpressed on the surface of cancer cells, such as the folate receptor or transferrin receptor. This active targeting strategy increases the intracellular concentration of the drug in tumor cells while reducing its accumulation in healthy tissues, thereby enhancing the therapeutic index.[2][3]

Data Presentation: Physicochemical and Biological Characterization

The following tables summarize key quantitative data for the characterization and evaluation of this compound-loaded nanoparticles. Data from a study on this compound-loaded graphene oxide (GO) nanoparticles is presented as an illustrative example.[4]

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

ParameterGO NanoparticlesGO@Dau Nanoparticles
Average Particle Size (nm)158.76 ± 1.99250.91 ± 15.16
Zeta Potential (mV)-18.0 ± 0.44-19.8 ± 0.72
Drug Loading (%)N/A6.98 ± 1.20
Encapsulation Efficiency (%)N/A73.74 ± 4.91
Data sourced from a study on graphene oxide (GO) nanoparticles loaded with this compound (Dau) for Alzheimer's disease therapy.[4]

Table 2: In Vitro Drug Release Profile of this compound-Loaded Nanoparticles

Time (hours)Cumulative Release (%)
12~10
24~12
48~13
In vitro release was evaluated in a 0.1% Tween 80 PBS solution (pH 7.4) at 37 °C.[4]

Table 3: In Vitro Cytotoxicity of this compound

Cell LineTreatment Concentration (µM)Cell Viability (%)
293T-ACE23.125~100
6.25~95
12.5~85
25~70
50~50
VeroE63.125~100
6.25~100
12.5~90
25~75
50~60
Data represents the cytotoxic activity of this compound as measured by MTT assay.[5]

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and anti-apoptotic genes.[6][7]

NF_kappaB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Complex Stimuli->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 P p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active Complex) IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination Proteasome->IkBa_p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the development of various cancers. This compound has been found to suppress the Hh pathway by downregulating the expression of key components like Shh, Ptch1, Smo, and Gli1.[1]

Hedgehog_Pathway cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO SUFU_Gli SUFU-Gli (Complex) SMO->SUFU_Gli Gli_A Gli (Activator) SUFU_Gli->Gli_A Release Gli_A_nuc Gli (Activator) Gli_A->Gli_A_nuc Translocation Nucleus Nucleus Target_Genes Target Gene Transcription (Proliferation, Survival) Gli_A_nuc->Target_Genes This compound This compound This compound->Hh_ligand Inhibition This compound->PTCH1 Inhibition This compound->SMO Inhibition This compound->Gli_A Inhibition Nanoparticle_Preparation_Workflow Start Start Dissolve Dissolve Lipids and this compound in Organic Solvent Start->Dissolve Evaporate Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate Hydrate Lipid Film with PBS Evaporate->Hydrate Sonicate Sonicate to Reduce Size Hydrate->Sonicate Extrude Extrude through 100 nm Membrane Sonicate->Extrude Purify Purify by Dialysis Extrude->Purify Characterize Characterize Nanoparticles Purify->Characterize End End Characterize->End InVivo_Workflow Start Start Implantation Tumor Cell Implantation in Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Intravenous Administration of Formulations Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Analysis (Weight, Histology, IHC) Endpoint->Analysis End End Analysis->End

References

Application Note: Dauricine Modulates Nrf2 Expression in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and anti-cancer effects.[1] Recent studies have highlighted its potential to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. In several cancer cell lines, this compound has been shown to downregulate the expression of Nrf2, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.[2][3][4] This application note provides a comprehensive overview of the Western blot analysis of this compound's effect on Nrf2 expression, including detailed protocols and data presentation.

Mechanism of Action

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, inducing the expression of a wide array of antioxidant and cytoprotective enzymes.

In the context of certain cancers, such as lung adenocarcinoma, this compound treatment has been observed to disrupt this pathway. The proposed mechanism involves the this compound-induced elevation of intracellular ROS.[2][5] This increase in oxidative stress, contrary to activating the canonical Nrf2 response, leads to a downregulation of Nrf2 protein levels.[2][3][4] The suppression of this key protective pathway enhances cellular damage and promotes apoptosis, contributing to the anti-tumor effects of this compound.[2][3][4]

Data Presentation

The following table summarizes the quantitative data from Western blot analyses of Nrf2 protein expression in various lung adenocarcinoma cell lines treated with this compound. The data is presented as the relative protein expression normalized to a loading control (e.g., GAPDH or β-actin) and compared to the vehicle-treated control group.

Cell LineTreatmentConcentration (µM)Duration (hours)Relative Nrf2 Protein Expression (Fold Change vs. Control)p-valueReference
A549This compound1524Significant Downregulation< 0.01[2]
H1299This compound1524Significant Downregulation< 0.01[2]
A427This compound1524Significant Downregulation< 0.001[2]

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of Nrf2 expression following treatment with this compound.

Cell Culture and Treatment
  • Cell Lines: Human lung adenocarcinoma cell lines A549, H1299, or A427.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations (e.g., 5 µM and 15 µM). The final DMSO concentration in the medium should be less than 0.1%.

  • Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle (DMSO) control. Incubate the cells for the specified duration (e.g., 24 hours).

Protein Extraction
  • Whole-Cell Lysate:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell lysate) to a new tube and store it at -80°C.

  • Nuclear and Cytoplasmic Fractionation (Optional but Recommended for Nrf2 Translocation Studies):

    • Wash and scrape cells in ice-cold PBS as described above.

    • Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's protocol.

Western Blot Analysis
  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit anti-Nrf2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Nrf2 band to the corresponding loading control band.

Visualizations

This compound-Induced Nrf2 Downregulation Pathway

This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Nrf2 Nrf2 Expression (Downregulated) ROS->Nrf2 Apoptosis Apoptosis Nrf2->Apoptosis Leads to

Caption: this compound increases ROS, leading to Nrf2 downregulation and apoptosis.

Western Blot Experimental Workflow

cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed Cells (e.g., A549, H1299) B Treat with this compound (or Vehicle Control) A->B C Cell Lysis (RIPA Buffer) B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Anti-Nrf2 & Loading Control) F->G H Detection & Quantification G->H

Caption: Workflow for Western blot analysis of Nrf2 expression after this compound treatment.

References

Dauricine-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has demonstrated significant anti-tumor activities across various cancer cell lines. A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest, primarily at the G0/G1 phase. This document provides detailed application notes and experimental protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry. It includes a summary of quantitative data, a step-by-step protocol for cell preparation and analysis, and visual representations of the experimental workflow and the underlying signaling pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anti-cancer drug development. This compound has emerged as a promising natural compound that can halt the progression of the cell cycle in cancer cells, thereby inhibiting their growth. Flow cytometry with propidium (B1200493) iodide (PI) staining is a robust and widely used method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. This application note serves as a comprehensive guide for researchers utilizing this technique to investigate the effects of this compound.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest by this compound

This compound has been shown to induce G0/G1 phase cell cycle arrest in a dose-dependent manner in various cancer cell lines. The following table summarizes the quantitative data from a study on lung adenocarcinoma cell lines (A549, H1299, and A427) treated with this compound for 24 hours.[1]

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
A549 Control58.35 ± 2.1525.45 ± 1.7516.20 ± 0.80
This compound (15 µM)72.10 ± 2.5015.20 ± 1.3012.70 ± 0.90
H1299 Control55.20 ± 1.9030.10 ± 1.5014.70 ± 0.70
This compound (15 µM)73.53 ± 2.3015.22 ± 1.1011.81 ± 0.60
A427 Control60.10 ± 2.2024.80 ± 1.6015.10 ± 0.80
This compound (15 µM)77.48 ± 2.8012.50 ± 1.0010.01 ± 0.50

Data is presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol for Cell Cycle Analysis by Flow Cytometry Following this compound Treatment

This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299, or A427)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for the desired time period (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.

  • Cell Harvesting:

    • After the treatment period, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the cells and collect them.

    • Combine the cells from the culture medium and the trypsinized cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow for Cell Cycle Analysis A Cell Seeding and Culture B This compound Treatment A->B 24h C Cell Harvesting B->C 24-48h D Fixation in 70% Ethanol C->D E Propidium Iodide Staining D->E >2h F Flow Cytometry Analysis E->F 30 min G Data Interpretation F->G

Caption: Workflow for analyzing this compound-induced cell cycle arrest.

Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest

This compound induces G0/G1 cell cycle arrest through the modulation of several key signaling pathways, including the PI3K/Akt, p53, and NF-κB pathways. Inhibition of these pathways converges on the regulation of G1 phase cyclins and cyclin-dependent kinases (CDKs).

G cluster_pathway This compound-Induced G0/G1 Arrest Signaling cluster_upstream Upstream Signaling cluster_downstream Cell Cycle Machinery This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits NFkB NF-κB This compound->NFkB Inhibits p53 p53 This compound->p53 Activates PI3K->Akt CyclinD1 Cyclin D1 Akt->CyclinD1 NFkB->CyclinD1 p21 p21 p53->p21 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb Phosphorylates G1_S G1/S Transition CDK46->G1_S p21->CDK46 p27 p27 p27->CDK46 E2F E2F Rb->E2F E2F->G1_S

Caption: this compound signaling pathway leading to G0/G1 cell cycle arrest.

Mechanism of Action

This compound exerts its effect on the cell cycle through multiple signaling pathways:

  • PI3K/Akt Pathway: this compound inhibits the PI3K/Akt signaling pathway.[2] The Akt kinase is known to promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27, and by promoting the expression of G1 cyclins. Inhibition of Akt by this compound leads to the stabilization of p21 and p27 and a decrease in Cyclin D1 levels.

  • p53 Pathway: this compound can upregulate the tumor suppressor protein p53.[3] Activated p53 transcriptionally activates the CDK inhibitor p21, which in turn binds to and inhibits the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, thereby halting the cell cycle in the G1 phase.

  • NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway.[4] NF-κB can promote cell proliferation by transcriptionally upregulating the expression of Cyclin D1.[4] By inhibiting NF-κB, this compound leads to a reduction in Cyclin D1 levels.

The convergence of these pathways on the downregulation of Cyclin D1 and the upregulation/stabilization of CDK inhibitors like p21 and p27 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing an arrest in the G0/G1 phase of the cell cycle.

Conclusion

This compound is a potent inducer of G0/G1 cell cycle arrest in various cancer cells. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of this compound's effects on the cell cycle. A thorough understanding of the experimental procedures and the underlying molecular mechanisms will facilitate further investigation into the therapeutic potential of this compound as an anti-cancer agent.

References

Dauricine: A Multi-Targeted Approach in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has emerged as a promising neuroprotective agent in preclinical studies of Alzheimer's disease (AD). Its therapeutic potential stems from its ability to modulate multiple pathological pathways implicated in AD, including amyloid-beta (Aβ) production and aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress. This document provides a comprehensive overview of the application of this compound in AD research models, detailing its mechanisms of action, experimental protocols, and quantitative data from various studies.

Key Mechanisms of Action

This compound exhibits a multi-faceted mechanism of action in ameliorating AD-like pathology:

  • Reduction of Amyloid-Beta Pathology: this compound has been shown to inhibit the processing of amyloid precursor protein (APP) and reduce the accumulation of Aβ peptides.[1][2] It also interferes with the aggregation of Aβ.[3]

  • Amelioration of Tau Hyperphosphorylation: this compound treatment leads to a decrease in the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles (NFTs).[1][4][5][6][7] This is achieved through the modulation of pathways involving Protein Phosphatase 2A (PP2A), p35/25, and Cyclin-dependent kinase 5 (CDK5).[1][2]

  • Modulation of Calcium Homeostasis: this compound can prevent the influx of extracellular Ca2+ and inhibit its release from the endoplasmic reticulum, thereby regulating the Ca2+/Calmodulin (CaM) pathway which is often dysregulated in AD.[4][5]

  • Anti-inflammatory and Antioxidant Effects: The compound has been observed to reduce oxidative stress by increasing superoxide (B77818) dismutase (SOD) levels and decreasing reactive oxygen species (ROS) and malondialdehyde (MDA).[3][8][9] It also shows anti-inflammatory properties by inhibiting the activation of glial cells.[3]

  • Enhancement of Mitochondrial Function: this compound administration has been found to improve mitochondrial energy metabolism, leading to increased ATP levels in the hippocampus.[6][7]

  • Activation of Autophagy: this compound may promote the clearance of aggregated proteins through the activation of autophagy-lysosomal pathways.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound in different AD models.

Table 1: In Vivo Efficacy of this compound in Mouse Models of Alzheimer's Disease

Animal ModelThis compound DosageDurationKey FindingsReference
D-galactose and AlCl3 induced AD mice1 mg/kg and 10 mg/kg30 daysAttenuated learning and memory deficits; Decreased phosphorylation of CaMKII and Tau; Reduced expression of APP, BACE1, and Aβ1-42.[4][5]
3xTg-AD mice1 mg/kg/d and 10 mg/kg/d2 monthsImproved cognitive impairments; Decreased Aβ plaques and hyperphosphorylated tau; Increased hippocampal ATP levels.[6][7]
Aβ1-42-induced AD mice (intranasal GO@Dau)Not specifiedNot specifiedAlleviated cognitive memory deficits; Reduced brain glial cell activation.[3]

Table 2: In Vitro Efficacy of this compound in Cellular Models of Alzheimer's Disease

Cell LineThis compound ConcentrationKey FindingsReference
N2a cells with Swedish mutant APP (N2a/APP)20 µMInhibited APP processing and reduced Aβ accumulation; Ameliorated tau hyperphosphorylation via PP2A, p35/25, and CDK5 pathways.[1][2]
HEK293/Tau cellsNot specifiedAmeliorated tau hyperphosphorylation.[1]
SH-SY5Y cells (Aβ1-42-induced)< 60 µg/mL (GO@Dau)Reduced ROS and MDA levels; Increased SOD levels and cell survival rate.[3]
PC12 cells (Glutamate or Aβ25-35-induced)3 µM and 10 µMIncreased cell viability and mitochondrial membrane potential; Reduced cell apoptosis, intracellular ROS, and free Ca2+ levels; Down-regulated CaM, p-CaMKII, and p-Tau expression.[11]
SH-SY5Y cells with Swedish mutant APP (APPsw)Not specifiedDecreased secretion of Aβ1-42; Reduced Cu2+-induced ROS; Restored mitochondrial membrane potential and SOD activity; Suppressed caspase-3 activation and upregulated Bcl-2.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Studies in AD Mouse Models

1. Animal Model and this compound Administration (D-galactose and AlCl3 induced model) [4][5]

  • Animal Model: Mice induced with D-galactose and Aluminum chloride (AlCl3) to mimic AD-like pathology.

  • Drug Administration: this compound (1 mg/kg and 10 mg/kg) administered for 30 days.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Nesting Ability Test: To evaluate cognitive function.

  • Histopathological Analysis:

    • HE Staining: To observe neuronal damage in the hippocampus and cortex.

  • Biochemical Analysis:

    • Western Blot: To measure the protein levels of APP, BACE1, phosphorylated CaMKII, and phosphorylated Tau in brain tissue homogenates.

    • ELISA: To quantify the levels of Aβ1-42 in brain tissue.

    • Calcium Assay: To measure Ca2+ levels in the hippocampus and cortex.

2. Animal Model and this compound Administration (3xTg-AD model) [6][7]

  • Animal Model: 8-month-old 3xTg-AD mice.

  • Drug Administration: this compound (1 mg/kg/d and 10 mg/kg/d) administered for 2 months.

  • Behavioral Tests:

    • Step-Down Passive Avoidance Test: To evaluate short-term learning and memory.

    • Morris Water Maze Test: To assess spatial learning and memory.

  • Immunohistochemistry:

    • Staining of brain sections with antibodies against Aβ (6E10) and phosphorylated tau (AT8) to visualize plaques and tangles.

  • Biochemical Analysis:

    • Western Blot: To analyze the expression levels of proteins involved in mitochondrial energy metabolism (Aco2, Ndufs1, Cox5a, SDHB) and synaptic function (Syn1, Syn2).

    • ATP Assay: To measure ATP levels in the hippocampus.

In Vitro Studies in AD Cellular Models

1. Cell Culture and Treatment (N2a/APP cells) [1][2]

  • Cell Line: N2a cells stably transfected with Swedish mutant amyloid precursor protein (N2a/APP).

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 µM).

  • Analysis of Aβ Production:

    • ELISA: To measure the levels of Aβ1-40 and Aβ1-42 in cell lysates and culture media.

  • Analysis of Tau Phosphorylation:

    • Western Blot: To determine the phosphorylation status of tau at various sites and the levels of key kinases and phosphatases (e.g., PP2A, p35/25, CDK5).

  • Proteomic Analysis:

    • Two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry: To identify differentially expressed proteins in response to this compound treatment.

2. Oxidative Stress and Apoptosis Assays (SH-SY5Y cells) [3][8][9]

  • Cell Line: SH-SY5Y cells.

  • Induction of Damage: Cells are treated with Aβ1-42 or Cu2+ to induce oxidative stress and apoptosis.

  • This compound Treatment: Cells are co-treated with this compound.

  • Cell Viability Assay:

    • CCK-8 Assay: To determine the cytotoxicity of this compound and its protective effect against Aβ1-42 toxicity.

  • Oxidative Stress Markers:

    • ROS Assay: To measure intracellular reactive oxygen species levels.

    • MDA Assay: To quantify lipid peroxidation.

    • SOD Assay: To measure the activity of superoxide dismutase.

  • Apoptosis Markers:

    • Western Blot: To assess the expression of apoptosis-related proteins such as caspase-3 and Bcl-2.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation in AD models.

Dauricine_Mechanism_of_Action cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Dauricine_Targets This compound's Therapeutic Targets APP APP Abeta Aβ Aggregation APP->Abeta β-secretase (BACE1) Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Tau Tau pTau Tau Hyperphosphorylation (NFTs) Tau->pTau Kinases (e.g., CDK5) Mitochondrial_Dysfunction Mitochondrial Dysfunction pTau->Mitochondrial_Dysfunction Calcium_Dysregulation Ca2+ Dysregulation This compound This compound BACE1 BACE1 This compound->BACE1 Inhibits PP2A PP2A This compound->PP2A Activates CDK5 p35/25-CDK5 This compound->CDK5 Inhibits Nrf2 Nrf2/Keap1 Pathway This compound->Nrf2 Activates CaM Ca2+/CaM Pathway This compound->CaM Inhibits Mitochondria Mitochondrial Function This compound->Mitochondria Enhances Autophagy Autophagy This compound->Autophagy Activates PP2A->pTau Dephosphorylates Nrf2->Oxidative_Stress Reduces Mitochondria->Mitochondrial_Dysfunction Ameliorates Autophagy->Abeta Clears Autophagy->pTau Clears

Caption: this compound's multi-target mechanism in AD.

Dauricine_Signaling_Pathways cluster_Ca Calcium Signaling cluster_Tau Tau Phosphorylation cluster_Oxidative_Stress Oxidative Stress & Apoptosis Dauricine1 This compound Ca_Influx Ca2+ Influx Dauricine1->Ca_Influx Inhibits CaM CaM Ca_Influx->CaM CaMKII CaMKII CaM->CaMKII BACE1 BACE1 CaM->BACE1 pCaMKII p-CaMKII CaMKII->pCaMKII pTau1 p-Tau pCaMKII->pTau1 Abeta1 Aβ Production BACE1->Abeta1 Dauricine2 This compound CDK5 p35/25-CDK5 Dauricine2->CDK5 Inhibits PP2A PP2A Dauricine2->PP2A Activates Tau Tau pTau2 p-Tau Tau->pTau2 CDK5->pTau2 PP2A->pTau2 Dephosphorylates Dauricine3 This compound Nrf2 Nrf2 Dauricine3->Nrf2 Caspase3 Caspase-3 Dauricine3->Caspase3 Inhibits Bcl2 Bcl-2 Dauricine3->Bcl2 Upregulates ARE Antioxidant Response Element Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidants Antioxidant Enzymes (SOD) ARE->Antioxidants Upregulates ROS ROS Antioxidants->ROS Neutralizes Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Models AD Cell Models (e.g., N2a/APP, SH-SY5Y) Dauricine_Treatment_vitro This compound Treatment (Dose-response) Cell_Models->Dauricine_Treatment_vitro Biochemical_Assays Biochemical Assays (ELISA for Aβ, Western Blot for Tau, etc.) Dauricine_Treatment_vitro->Biochemical_Assays Toxicity_Assays Cell Viability & Toxicity Assays (CCK-8, LDH) Dauricine_Treatment_vitro->Toxicity_Assays Mechanism_Studies Mechanistic Studies (ROS, MMP, Ca2+ imaging) Biochemical_Assays->Mechanism_Studies Dauricine_Treatment_vivo This compound Administration (Dosage, duration) Mechanism_Studies->Dauricine_Treatment_vivo Promising results lead to in vivo studies Animal_Models AD Animal Models (e.g., 3xTg-AD, APP/PS1) Animal_Models->Dauricine_Treatment_vivo Behavioral_Tests Behavioral Testing (MWM, Passive Avoidance) Dauricine_Treatment_vivo->Behavioral_Tests Post_mortem_Analysis Post-mortem Brain Analysis Behavioral_Tests->Post_mortem_Analysis Histology Histology & Immunohistochemistry (Plaques, Tangles, Neuronal Loss) Post_mortem_Analysis->Histology Biochemistry_vivo Biochemical Analysis (Western Blot, ELISA) Post_mortem_Analysis->Biochemistry_vivo

References

Application Notes: Dauricine as a Potent Inhibitor of SARS-CoV-2 Viral Entry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is the critical first step of infection, making it a primary target for therapeutic intervention. This process is primarily mediated by the interaction between the viral Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor on the cell surface.[1][2] Following binding, the S protein is cleaved by host proteases, such as Transmembrane Serine Protease 2 (TMPRSS2), which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cell.[1][3] Dauricine, a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has emerged as a promising inhibitor of this process.[4] These application notes provide a summary of the quantitative data, mechanism of action, and detailed experimental protocols for studying this compound as a SARS-CoV-2 entry inhibitor.

Mechanism of Action this compound inhibits SARS-CoV-2 viral entry by directly interfering with the binding of the Spike protein's Receptor-Binding Domain (RBD) to the host ACE2 receptor.[1][3][5] Molecular modeling and biological assays have shown that this compound interacts with key residues on the Spike protein, such as R403, which is critical for ACE2 engagement.[3][6] This blockade effectively prevents the initial attachment of the virus to the host cell. Importantly, studies have demonstrated that this compound's inhibitory activity is specific to the Spike-ACE2 interaction and it does not suppress the activity of the TMPRSS2 protease.[3][6] This focused mechanism makes this compound a valuable tool for specifically investigating the ACE2-mediated entry pathway. Furthermore, its efficacy is maintained across various SARS-CoV-2 variants, including Delta and Omicron, highlighting its potential as a broad-spectrum therapeutic agent.[5][6]

cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus SARS-CoV-2 Virion Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 1. Binding Entry Viral Entry & Membrane Fusion ACE2->Entry 2. Conformational Change TMPRSS2 TMPRSS2 TMPRSS2->Spike Cleavage TMPRSS2->Entry 3. Priming for Fusion This compound This compound This compound->Spike

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of this compound against various SARS-CoV-2 strains from live-virus neutralization assays.

CompoundVirus StrainCell LineIC50 (μM)CC50 (μM)Selectivity Index (SI)Reference
This compound SARS-CoV-2 (Original)Vero E618.2>100>5.5[4][5]
This compound Delta (B.1.617.2)Vero E6~25 (range)>100>4.0[4][5]
This compound Omicron (B.1.1.529)Vero E633.3>100>3.0[4][5]
  • IC50 (Half-maximal Inhibitory Concentration): Concentration of this compound required to inhibit viral infection by 50%.

  • CC50 (50% Cytotoxic Concentration): Concentration of this compound that causes 50% cell death.

  • SI (Selectivity Index): Calculated as CC50/IC50. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Protocol 1: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay is a common method to screen for inhibitors of viral entry in a Biosafety Level 2 (BSL-2) environment. It utilizes non-replicating pseudotyped viral particles (VPPs) that bear the SARS-CoV-2 Spike protein on their surface and contain a reporter gene, such as luciferase.[2][7]

Materials:

  • HEK293T cells stably expressing human ACE2 (293T-ACE2) or Vero E6 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • SARS-CoV-2 pseudotyped particles (luciferase reporter).

  • This compound stock solution (in DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase detection reagent (e.g., Bright-Glo).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed 293T-ACE2 cells (1 x 10⁴ cells/well) or Vero E6 cells (0.5 x 10⁴ cells/well) in a 96-well plate and incubate overnight (37°C, 5% CO₂).[3]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a "vehicle only" (DMSO) control and a "cells only" (no virus) control.

  • Pre-treatment: Remove the old medium from the cells and add the diluted this compound solutions. Incubate for 1 hour at 37°C.[3]

  • Infection: Add SARS-CoV-2 pseudovirus to each well at a predetermined Multiplicity of Infection (MOI), for example, 0.2.[3]

  • Incubation: Incubate the plates for 24-48 hours at 37°C.[3][8]

  • Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase detection reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the results to the "vehicle only" control (defined as 100% infection) and calculate the IC50 value using a dose-response curve.

arrow arrow A 1. Seed ACE2-expressing cells (e.g., 293T-ACE2) in 96-well plates B 2. Incubate overnight A->B C 3. Pre-treat cells with serial dilutions of this compound for 1h B->C D 4. Infect with SARS-CoV-2 pseudovirus (luciferase reporter) C->D E 5. Incubate for 24-48 hours D->E F 6. Add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a SARS-CoV-2 pseudovirus neutralization assay.

Protocol 2: Spike-ACE2 Interaction Assay (TR-FRET)

This is a biochemical assay to directly measure the inhibitory effect of this compound on the Spike-ACE2 protein interaction.[3]

Materials:

  • Recombinant human ACE2 protein.

  • Recombinant SARS-CoV-2 Spike protein (RBD).

  • TR-FRET detection reagents (e.g., donor and acceptor fluorophore-conjugated antibodies or tags).

  • This compound stock solution.

  • Assay buffer.

  • Low-volume 384-well assay plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of ACE2 protein, Spike protein, and this compound dilutions in assay buffer.

  • Compound Addition: Add this compound dilutions and controls to the wells of the 384-well plate.

  • Protein Incubation: Add the ACE2 and Spike proteins to the wells. Incubate at room temperature for 1 hour to allow for binding.[3]

  • Detection: Add the TR-FRET detection reagents according to the manufacturer's protocol.

  • Signal Reading: Measure the TR-FRET signal (e.g., emission at 665 nm after excitation at 340 nm) using a plate reader.[3]

  • Analysis: A decrease in the TR-FRET signal corresponds to the inhibition of the Spike-ACE2 interaction. Calculate the IC50 value from the dose-response curve.

arrow arrow A 1. Dispense this compound dilutions into 384-well plate B 2. Add recombinant Spike (RBD) and ACE2 proteins A->B C 3. Incubate for 1 hour at room temperature B->C D 4. Add TR-FRET detection reagents (Donor & Acceptor) C->D E 5. Measure TR-FRET signal with a plate reader D->E F 6. Analyze data to determine inhibition of binding E->F

Caption: Workflow for a Spike-ACE2 TR-FRET interaction assay.

Protocol 3: Cell Viability (Cytotoxicity) Assay

This protocol is essential to determine if the observed antiviral effect is due to specific inhibition or general cellular toxicity.

Materials:

  • 293T-ACE2 or Vero E6 cells.

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well clear cell culture plates.

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo).

  • Spectrophotometer or luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density used in the viral assays and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include "vehicle only" and "no treatment" controls.

  • Incubation: Incubate the plate for the same duration as the virus infection assay (e.g., 24-48 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time (e.g., 1-4 hours).

  • Data Acquisition: Measure the absorbance or luminescence, depending on the reagent used.

  • Analysis: Normalize the results to the "vehicle only" control (defined as 100% viability) and calculate the CC50 value from the dose-response curve.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dauricine's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of dauricine (B190908).

I. Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is a bisbenzylisoquinoline alkaloid with poor water solubility, which presents a significant hurdle for its preclinical and clinical development. Its solubility in water is very low, often requiring the use of organic solvents or advanced formulation strategies for experimental studies. In phosphate-buffered saline (PBS) at pH 7.2, its solubility is characterized as slightly soluble, in the range of 0.1-1 mg/mL.[1] For practical laboratory use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) at high concentrations.[2][3][4]

Q2: Why is overcoming the low aqueous solubility of this compound important?

Enhancing the aqueous solubility of this compound is crucial for several reasons:

  • Improved Bioavailability: For oral and parenteral administration, sufficient solubility in physiological fluids is necessary for absorption and achieving therapeutic concentrations in the bloodstream.[5][6]

  • Accurate In Vitro Studies: Inconsistent solubility can lead to unreliable and misleading results in cell-based assays and other in vitro experiments.

  • Feasible Formulation Development: Developing stable and effective dosage forms, such as injectables or oral solutions, requires the active pharmaceutical ingredient (API) to be adequately dissolved.[7]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several formulation strategies can be employed to overcome the solubility challenges of this compound. The most common and effective methods include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and apparent solubility.[5][8][9]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.[10][11][12]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution and solubility.[13][14][15]

  • pH Adjustment: As a basic compound, the solubility of this compound can be influenced by the pH of the aqueous medium.

II. Troubleshooting Guides

A. Solid Dispersions

Issue: The prepared this compound solid dispersion does not show a significant improvement in solubility.

  • Possible Cause 1: Inappropriate Polymer Selection. The choice of polymer is critical for the formation of a stable and effective solid dispersion. The polymer should be hydrophilic and capable of interacting with this compound to prevent its recrystallization.

  • Possible Cause 2: Incorrect Drug-to-Polymer Ratio. An insufficient amount of polymer may not be able to effectively disperse and stabilize the this compound molecules, leading to the presence of crystalline drug.

    • Solution: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles. An optimal ratio will provide the best balance of drug loading and solubility enhancement.

  • Possible Cause 3: Unsuitable Preparation Method. The method used to prepare the solid dispersion (e.g., solvent evaporation, melting, spray drying) can affect its physical properties and performance.[18][19]

    • Solution: If using the solvent evaporation method, ensure that a common solvent for both this compound and the polymer is used and that the solvent is completely removed. For the melting method, ensure that this compound is thermally stable at the processing temperature.

B. Cyclodextrin Complexation

Issue: Low complexation efficiency and minimal solubility enhancement with this compound-cyclodextrin complexes.

  • Possible Cause 1: Mismatch between this compound and Cyclodextrin Cavity Size. For effective inclusion, the this compound molecule must fit properly within the cyclodextrin cavity.

    • Solution: Experiment with different types of cyclodextrins. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their cavity size being suitable for a wide range of molecules.[10][12]

  • Possible Cause 2: Inefficient Complexation Method. The method of preparation can influence the yield and quality of the inclusion complex.

    • Solution: Compare different preparation techniques such as co-precipitation, kneading, and freeze-drying.[11][20] The kneading method is simple and often effective for poorly water-soluble drugs.[20] Freeze-drying can produce amorphous complexes with high solubility.[11]

  • Possible Cause 3: Aggregation of Cyclodextrins or Complexes. At high concentrations, cyclodextrins and their complexes can form aggregates, which may reduce their solubilizing capacity.[12][21]

    • Solution: Optimize the concentration of the cyclodextrin. Performing phase solubility studies can help determine the optimal concentration for maximum solubility enhancement.

C. Nanoparticle Formulations

Issue: this compound-loaded nanoparticles show instability (aggregation) or low drug loading.

  • Possible Cause 1: Inadequate Stabilization. Nanoparticles have a high surface energy and tend to aggregate to reduce it.

    • Solution: Use appropriate stabilizers or surfactants in the formulation. The choice of stabilizer will depend on the type of nanoparticle being prepared. For example, in the preparation of graphene oxide-based nanoparticles for this compound, Tween 80 was used as a surfactant to ensure uniform particle size.[22]

  • Possible Cause 2: Poor Drug Entrapment. The efficiency of drug loading can be affected by the preparation method and the physicochemical properties of the drug and the nanoparticle matrix.

    • Solution: Optimize the parameters of the preparation method. For instance, in nanoprecipitation, factors like the stirring speed, the rate of addition of the drug solution, and the drug concentration can influence the encapsulation efficiency. For graphene oxide nanoparticles, co-incubation time was a key parameter.[22]

  • Possible Cause 3: Ostwald Ripening. This phenomenon involves the growth of larger particles at the expense of smaller ones, leading to a broader particle size distribution and potential instability.

    • Solution: The use of a suitable stabilizer can help prevent Ostwald ripening. Additionally, optimizing the formulation to achieve a narrow initial particle size distribution is beneficial.

III. Data Presentation

Table 1: Comparison of this compound Solubility Enhancement using Different Formulation Strategies.

Formulation StrategyCarrier/SystemThis compound:Carrier Ratio (w/w)Fold Increase in Aqueous Solubility (Approx.)Reference
Solid Dispersion Polyvinylpyrrolidone (PVP K30)1:10~ 50-foldIllustrative
Hydroxypropyl Methylcellulose (HPMC)1:10~ 40-foldIllustrative
Soluplus®1:7-[23]
Cyclodextrin Complexation β-Cyclodextrin1:1 (molar)~ 20-foldIllustrative
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1 (molar)~ 150-foldIllustrative
Nanoparticle Formulation Graphene Oxide Nanoparticles--[22]
Composite Nanomicelles (Soluplus®/TPGS)--[23]

Note: The fold increase in solubility for solid dispersions and cyclodextrin complexation are illustrative examples based on the typical performance of these technologies for poorly soluble drugs. The actual values for this compound would need to be determined experimentally.

IV. Experimental Protocols

A. Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and the chosen hydrophilic polymer (e.g., PVP K30) in the desired ratio (e.g., 1:10 w/w). Dissolve both components in a suitable common solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure. Continue the evaporation until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to ensure complete removal of any residual solvent.

  • Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

B. Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
  • Mixing: Accurately weigh this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.

  • Wetting: Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.

  • Kneading: Gradually add the this compound powder to the paste and knead the mixture for a specified period (e.g., 60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve.

  • Storage: Store the inclusion complex in a well-closed container in a cool, dry place.

C. Aqueous Solubility Determination (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the this compound formulation (or pure this compound as a control) to a known volume of distilled water or a relevant buffer solution in a sealed container.

  • Equilibration: Place the container in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24 or 48 hours) to reach equilibrium.

  • Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) to separate the undissolved solid.

  • Analysis: Carefully collect the supernatant, filter it through a fine-pore filter (e.g., 0.45 µm), and dilute it appropriately with a suitable solvent.

  • Quantification: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

V. Visualizations

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis start Start add_excess Add Excess this compound Formulation to Aqueous Medium start->add_excess seal Seal Container add_excess->seal shake Agitate in Shaker Bath (Constant Temperature) seal->shake centrifuge Centrifuge at High Speed shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute quantify Quantify this compound (e.g., HPLC) dilute->quantify end End quantify->end

Caption: Workflow for determining the aqueous solubility of this compound formulations.

G This compound and the Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits gene Target Gene Expression (Inflammation, Proliferation) NFkB_n->gene induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

G Logical Flow for Troubleshooting Low Solubility cluster_sd Solid Dispersion Troubleshooting cluster_cd Cyclodextrin Troubleshooting cluster_np Nanoparticle Troubleshooting start Low this compound Solubility strategy Select Formulation Strategy start->strategy sd Solid Dispersion strategy->sd Option 1 cd Cyclodextrin Complexation strategy->cd Option 2 np Nanoparticle Formulation strategy->np Option 3 sd_polymer Check Polymer sd->sd_polymer cd_type Check CD Type cd->cd_type np_stabilizer Check Stabilizer np->np_stabilizer sd_ratio Check Ratio sd_polymer->sd_ratio sd_method Check Method sd_ratio->sd_method end Improved Solubility sd_method->end cd_method Check Method cd_type->cd_method cd_conc Check Concentration cd_method->cd_conc cd_conc->end np_params Check Parameters np_stabilizer->np_params np_size Check Size Distribution np_params->np_size np_size->end

Caption: Troubleshooting flowchart for enhancing this compound solubility.

References

Technical Support Center: Optimizing Dauricine Concentration for Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dauricine (B190908) in anti-proliferative studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in anti-proliferative assays?

A1: Based on multiple studies, a starting concentration range of 5 µM to 20 µM is recommended for assessing the anti-proliferative effects of this compound on various cancer cell lines. Significant decreases in cell viability have been observed within this range.[1] For initial screening, a dose-dependent assay is advised to determine the optimal concentration for your specific cell line.

Q2: How long should I incubate cells with this compound?

A2: Incubation times can vary depending on the cell line and the specific assay. For cell viability assays like the MTT assay, a 24 to 72-hour incubation is common. For cell cycle analysis, a 24-hour incubation is often sufficient to observe effects.[1] It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup.

Q3: What are the known signaling pathways affected by this compound's anti-proliferative activity?

A3: this compound has been shown to exert its anti-proliferative effects by modulating several key signaling pathways involved in cancer cell growth and survival. These include the NF-κB, PI3K/Akt, Src/STAT3, Hedgehog, Nrf2/ROS, and p53/VEGFA pathways.[2][3][4][5][6][7][8]

Q4: Is this compound soluble in standard cell culture media?

A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted to the final working concentration in cell culture media. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).

Q5: Are there any known off-target effects of this compound?

A5: While this compound shows promising anti-cancer activity, it is a bioactive alkaloid that can have other pharmacological effects. For instance, it has been noted to block cardiac transmembrane ion channels.[8] Researchers should consider potential off-target effects and include appropriate controls in their experiments.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Solution
High variability between replicates Uneven cell seeding, pipette calibration errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile liquid to minimize evaporation.[9]
High background absorbance Contamination of reagents or interference from the compound itself.Use sterile techniques when handling all reagents. Run controls with the compound in cell-free media to check for direct reaction with the assay reagent.[9]
Low signal or unexpected results Incorrect this compound concentration, insufficient incubation time, or low metabolic activity of cells.Perform a dose-response and time-course experiment to optimize conditions. Ensure cells are in the exponential growth phase during the experiment.
Issues with Wound Healing (Scratch) Assays
Problem Possible Cause Solution
Irregular or inconsistent scratch width Inconsistent pressure or angle when making the scratch with a pipette tip.Use a sterile pipette tip to create a straight scratch with consistent pressure. Consider using a wound healing insert or a cell migration chamber for more reproducible results.[10]
Cell detachment at the wound edge Scratching too hard or aggressive washing steps.Be gentle when creating the scratch and during washing steps to avoid lifting the cell monolayer.[10]
Rapid wound closure in control group Cell proliferation in addition to migration is contributing to wound closure.Consider using a proliferation inhibitor, such as Mitomycin C, to ensure that the observed wound closure is primarily due to cell migration.
Challenges in Cell Cycle Analysis
Problem Possible Cause Solution
High coefficient of variation (CV) in G1/G0 peak Cell clumping or improper fixation.Ensure single-cell suspension by gentle pipetting or passing through a cell strainer. Optimize fixation protocol; for example, add cold ethanol (B145695) dropwise while vortexing.[11]
Debris and dead cells obscuring results Harsh cell handling or cytotoxicity of the treatment.Handle cells gently during harvesting and staining. Use a viability dye to exclude dead cells from the analysis.
No significant change in cell cycle distribution Suboptimal this compound concentration or incubation time.Perform a dose-response and time-course experiment to identify the optimal conditions for inducing cell cycle arrest in your specific cell line.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The following table summarizes the effective concentrations of this compound that induce anti-proliferative effects in different cancer cell lines as reported in the literature.

Cell Line Cancer Type Effective Concentration (µM) Observed Effects Reference
HCT116, HCT8, SW620, SW480Colon Cancer0-20Inhibition of cell growth, G1 phase cell-cycle arrest, induction of apoptosis, and inhibition of cell invasion.[12]
A549, H1299, A427Lung Adenocarcinoma5-15Significant decrease in cell viability, inhibition of colony formation, and cell cycle arrest at the G0/G1 phase.[1]
Bladder cancer EJ cell strain, Prostate cancer PC-3M cell strainUrinary Tract Tumors3.81-5.15 (µg/mL)Obvious proliferation inhibition.[13]
C6, U87Glioma2.5-10Inhibition of proliferation, migration, and invasion; induction of apoptosis.[14]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) and a vehicle control (DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay

This method assesses cell migration.

Materials:

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • This compound

Procedure:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cell culture plates

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11][15][16][17]

Mandatory Visualizations

Signaling Pathways Modulated by this compound

Below are diagrams representing the signaling pathways affected by this compound, which contribute to its anti-proliferative effects.

Dauricine_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding This compound This compound Treatment seeding->this compound mtt MTT Assay (Viability) This compound->mtt wound Wound Healing (Migration) This compound->wound cell_cycle Cell Cycle Analysis (Flow Cytometry) This compound->cell_cycle data Data Acquisition & Analysis mtt->data wound->data cell_cycle->data

A typical experimental workflow for assessing this compound's anti-proliferative effects.

Dauricine_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription

This compound inhibits the NF-κB signaling pathway, reducing cell proliferation and survival.

Dauricine_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound suppresses the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation.

Dauricine_STAT3_Pathway This compound This compound Src Src This compound->Src Inhibits STAT3 STAT3 Src->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Gene Transcription

This compound inhibits Src/STAT3 signaling, thereby reducing cancer cell proliferation.

Dauricine_Hedgehog_Pathway This compound This compound Shh Shh This compound->Shh Inhibits Ptch1 Ptch1 Shh->Ptch1 Smo Smo Ptch1->Smo Inhibits Gli1 Gli1 Smo->Gli1 Activates Nucleus Nucleus Gli1->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Gene Transcription

This compound suppresses the Hedgehog signaling pathway by downregulating Shh expression.

References

Technical Support Center: Managing Dauricine-Induced Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dauricine (B190908) in vivo and encountering liver and pulmonary toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: this compound-induced toxicity in both the liver and lungs is primarily caused by its metabolic activation.[1][2] The cytochrome P450 enzyme, specifically CYP3A4, metabolizes this compound into a highly reactive electrophilic quinone methide metabolite.[1][2] This reactive metabolite can deplete cellular glutathione (B108866) (GSH), a key antioxidant, and form adducts with cellular macromolecules like proteins and DNA, leading to oxidative stress, cytotoxicity, and apoptosis.[1]

Q2: What are the typical signs of this compound-induced pulmonary toxicity in vivo?

A2: In mouse models, intraperitoneal administration of this compound at doses around 150 mg/kg can cause significant pulmonary injury.[1] Key indicators include a dose-dependent increase in lactate (B86563) dehydrogenase (LDH) activity in the bronchoalveolar lavage fluid (BALF), significant alveolar edema, and hemorrhage observed in histopathological examinations.[1]

Q3: Is this compound also hepatotoxic in vivo?

A3: Yes, studies indicate that this compound can cause severe liver toxicity, and this is also associated with its metabolism by CYP3A4.[1][2] However, in some studies focusing on pulmonary toxicity, significant elevations in serum liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were not observed at doses that caused lung injury, suggesting that the lung may be a more sensitive target organ under certain experimental conditions.

Q4: How can this compound-induced toxicity be managed or mitigated in experimental settings?

A4: Co-administration with a CYP3A4 inhibitor, such as ketoconazole, has been shown to be protective against this compound-induced pulmonary injury in mice.[1] Ketoconazole reduces the formation of the toxic quinone methide metabolite, thereby mitigating the downstream toxic effects.[1] This suggests that modulating CYP3A4 activity is a key strategy for managing this compound's toxicity. The use of antioxidants could also be a potential, though less directly proven, strategy to counteract the oxidative stress induced by the reactive metabolite.

Q5: What signaling pathways are implicated in this compound-induced toxicity?

A5: The primary pathway involves CYP3A4-mediated bioactivation. The resulting quinone methide metabolite leads to GSH depletion, which can trigger and intensify apoptosis.[1] this compound has also been shown to modulate the NF-κB signaling pathway, which is involved in inflammation.[1] The interplay between these pathways in the context of toxicity is an area of ongoing research.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality or Severe Morbidity in Animals
  • Possible Cause: The dose of this compound administered is too high for the specific animal strain, age, or sex.

  • Troubleshooting Steps:

    • Dose-Response Study: If not already done, perform a pilot dose-response study with a small number of animals to determine the maximum tolerated dose (MTD).

    • Reduce Dose: Lower the dose of this compound in subsequent experiments.

    • Monitor Animals Closely: Increase the frequency of animal monitoring for clinical signs of distress (e.g., lethargy, ruffled fur, respiratory distress).

    • Consider a Different Strain: Different mouse or rat strains can have varying levels of CYP enzymes, leading to differences in metabolic activation and susceptibility to toxicity.

Issue 2: No Significant Increase in Serum ALT/AST Levels Despite Suspected Hepatotoxicity
  • Possible Cause 1: The dose of this compound was insufficient to induce significant hepatotoxicity, even though it may have caused toxicity in other organs like the lungs.

  • Troubleshooting Steps:

    • Increase Dose: Cautiously increase the dose of this compound in a pilot study and monitor for changes in ALT and AST levels.

    • Time-Course Analysis: Measure liver enzymes at different time points after this compound administration (e.g., 6, 12, 24, 48 hours) to capture the peak of injury.

  • Possible Cause 2: The primary manifestation of liver injury is not hepatocellular necrosis but rather cholestasis or another form of injury not fully reflected by ALT/AST levels.

  • Troubleshooting Steps:

    • Measure Other Liver Markers: In addition to ALT and AST, measure alkaline phosphatase (ALP) and total bilirubin (B190676) to assess for cholestatic injury.

    • Histopathology: Perform a thorough histopathological examination of the liver to identify the specific type of liver damage (e.g., necrosis, steatosis, cholestasis, bile duct injury).

Issue 3: Inconsistent or High Variability in Pulmonary Toxicity Readouts
  • Possible Cause: Inconsistent administration of this compound or variability in the bronchoalveolar lavage (BAL) procedure.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent administration of this compound, particularly for intraperitoneal or intravenous injections.

    • Refine BAL Technique: Follow a standardized protocol for BAL to ensure consistent recovery of fluid and cells. Ensure the trachea is properly cannulated and the lungs are lavaged with a consistent volume and pressure.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variability.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on Pulmonary Toxicity Markers in CD-1 Mice

Dose (mg/kg, i.p.)Change in Lung Lavage LDH ActivityHistopathological Findings in LungsReference
50Dose-dependent increaseMild alveolar edema[1]
100Dose-dependent increaseModerate alveolar edema[1]
150Significant increaseSignificant alveolar edema and hemorrhage[1]

Table 2: In Vivo Effects of this compound on Liver Toxicity Markers in CD-1 Mice

Dose (mg/kg, i.p.)Change in Serum ASTChange in Serum ALTReference
Up to 150No significant changeNo significant change

Note: Data on significant in vivo hepatotoxicity (ALT/AST elevation) with specific this compound doses are not well-documented in publicly available literature, suggesting pulmonary toxicity may occur at lower doses than significant hepatotoxicity under the reported experimental conditions.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Pulmonary Toxicity in Mice
  • Animals: Use male CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or corn oil).

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 50 to 150 mg/kg. A vehicle control group should be included.

  • Monitoring: Monitor animals for clinical signs of toxicity.

  • Sample Collection: At 24 hours post-injection, euthanize the animals and collect blood for serum analysis and perform bronchoalveolar lavage (BAL) to collect BAL fluid.

  • Tissue Collection: Perfuse the lungs and collect them for histopathological analysis.

Protocol 2: Bronchoalveolar Lavage (BAL) in Mice
  • Euthanasia: Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tracheal Exposure: Dissect the neck to expose the trachea.

  • Cannulation: Make a small incision in the trachea and insert a sterile cannula (e.g., a 20-gauge catheter).

  • Lavage: Instill a fixed volume of sterile, cold phosphate-buffered saline (PBS) (e.g., 0.5-1.0 mL) into the lungs through the cannula.

  • Aspiration: Gently aspirate the fluid back into the syringe.

  • Repeat: Repeat the instillation and aspiration steps 3-5 times, pooling the collected fluid.

  • Processing: Centrifuge the BAL fluid to separate the cells from the supernatant. The supernatant can be used for biochemical analysis (e.g., LDH assay), and the cell pellet can be used for cell counts and differential analysis.

Protocol 3: Liver Histopathology (H&E Staining)
  • Tissue Fixation: Immediately after euthanasia and organ harvesting, fix the liver tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin solution to stain the cell nuclei blue/purple.

    • Rinse and "blue" the sections.

    • Counterstain with Eosin solution to stain the cytoplasm and extracellular matrix pink/red.

  • Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and mount with a coverslip using a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope for histopathological changes such as necrosis, inflammation, steatosis, and cholestasis.

Visualizations

Dauricine_Toxicity_Pathway This compound This compound CYP3A4 CYP3A4 (in Liver & Lung) This compound->CYP3A4 Metabolism QuinoneMethide Electrophilic Quinone Methide Metabolite CYP3A4->QuinoneMethide GSH Glutathione (GSH) QuinoneMethide->GSH Reacts with Macromolecule_Adducts Macromolecule Adducts (Protein, DNA) QuinoneMethide->Macromolecule_Adducts GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Macromolecule_Adducts->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Injury Cellular Injury & Toxicity Apoptosis->Cell_Injury Ketoconazole Ketoconazole (CYP3A4 Inhibitor) Ketoconazole->CYP3A4 Inhibits Experimental_Workflow cluster_animal_phase In Vivo Experiment cluster_analysis_phase Ex Vivo Analysis Animal_Model Animal Model (e.g., CD-1 Mice) Dauricine_Admin This compound Administration (i.p., 50-150 mg/kg) Animal_Model->Dauricine_Admin Monitoring 24h Monitoring (Clinical Signs) Dauricine_Admin->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Blood_Collection Blood Collection Euthanasia->Blood_Collection BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Tissue_Harvest Liver & Lung Harvest Euthanasia->Tissue_Harvest Serum_Analysis Serum Analysis (ALT, AST) Blood_Collection->Serum_Analysis BALF_Analysis BALF Analysis (LDH, Cell Count) BAL->BALF_Analysis Histopathology Histopathology (H&E Staining) Tissue_Harvest->Histopathology Troubleshooting_Logic Start High Toxicity Observed? No_Toxicity No Significant Toxicity? Start->No_Toxicity No Check_Dose Review Dose & Animal Model Start->Check_Dose Yes Check_Markers Assess Broader Range of Markers No_Toxicity->Check_Markers Yes Inconsistent_Results Inconsistent Results? No_Toxicity->Inconsistent_Results No Modify_Protocol Modify Protocol: - Lower Dose - Change Strain Check_Dose->Modify_Protocol Expand_Analysis Expand Analysis: - Time-course - Additional Biomarkers - Histopathology Check_Markers->Expand_Analysis Check_Procedure Review Administration & Analysis Procedures Standardize_Methods Standardize Methods: - Consistent Dosing - Refine BAL/Staining Check_Procedure->Standardize_Methods Inconsistent_Results->Check_Procedure Yes

References

How to prevent degradation of Dauricine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Dauricine stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a bisbenzylisoquinoline alkaloid that is practically insoluble in water. The recommended solvent for preparing stock solutions is high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in other organic solvents such as ethanol, acetone, and benzene.[3] For most in vitro cell-based assays, a stock solution in DMSO is the standard practice.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][4][5] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]

Q3: How stable is this compound in stock solution?

A3: The stability of this compound in stock solutions is dependent on storage conditions. While specific quantitative long-term stability data for this compound is limited, vendor information suggests that in DMSO, it is stable for at least one month at -20°C and up to six months at -80°C when protected from light.[4] As a solid, this compound is stable for at least four years when stored at -20°C.[5]

Q4: Should I protect this compound stock solutions from light?

A4: Yes, it is highly recommended to protect this compound stock solutions from light.[4] Bisbenzylisoquinoline alkaloids can be susceptible to photodegradation. Exposure to light may lead to the formation of degradation products and a decrease in the effective concentration of the active compound.

Q5: Can I prepare a stock solution of this compound in an aqueous buffer?

A5: It is not recommended to prepare primary stock solutions of this compound in aqueous buffers due to its very low water solubility. When diluting a DMSO stock solution into an aqueous medium for experiments, it is crucial to ensure that the final concentration of this compound does not exceed its solubility limit in the aqueous environment to avoid precipitation. The final DMSO concentration in the experimental medium should also be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed in the stock solution upon storage. 1. Solvent quality: The DMSO used may contain water, which reduces the solubility of this compound. 2. Storage temperature fluctuations: Frequent changes in temperature can affect solubility.1. Use anhydrous, high-purity DMSO. 2. Store at a stable -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.
Precipitation observed when diluting the stock solution into aqueous media. 1. Exceeding solubility limit: The final concentration of this compound in the aqueous medium is too high. 2. Inefficient mixing: The concentrated DMSO stock is not dispersing quickly enough in the aqueous solution.1. Lower the final concentration of this compound in your experiment. 2. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Inconsistent or unexpected experimental results. 1. Degradation of this compound: The stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles). 2. Inaccurate concentration: The initial weighing of the solid this compound or the dilution of the stock solution may have been inaccurate.1. Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (frozen, protected from light). 2. Re-weigh the solid compound and carefully prepare a new stock solution. Consider verifying the concentration using a spectrophotometer or HPLC if available.
Discoloration of the stock solution (e.g., turning yellowish or brownish). 1. Oxidation: this compound, being a phenolic compound, may be susceptible to oxidation, which can sometimes lead to colored byproducts. This can be accelerated by exposure to air (oxygen) and light.1. While a slight color change may not always indicate significant degradation, it is a sign of potential instability. It is best to prepare a fresh stock solution. 2. To minimize oxidation, consider purging the vial headspace with an inert gas (like argon or nitrogen) before sealing and storing.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the long-term stability of this compound in various solvents. The following table summarizes the general recommendations from suppliers.

Solvent Storage Temperature Reported Stability Reference
DMSO-20°C≥ 1 month (protect from light)[4]
DMSO-80°C≥ 6 months (protect from light)[4]
Solid Form-20°C≥ 4 years[5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber (or light-protected) microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

    • Transfer the powder to a sterile, light-protected vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution, but prolonged heating should be avoided.

    • (Optional but recommended for cell culture) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Protocol for a Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and sensitive conditions. Analysis of the stressed samples is typically performed using a stability-indicating HPLC method.

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the this compound solution. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the this compound solution. Incubate at 60°C for 24-48 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution. Keep at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Store the this compound solution at 60°C for up to 7 days, protected from light.

    • Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated, stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Visualizations

Potential Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound based on the known degradation of structurally similar bisbenzylisoquinoline alkaloids, such as tetrandrine. The primary sites of degradation are likely to be the phenolic hydroxyl group, the ether linkages, and the benzylic positions.

G This compound This compound Oxidation Oxidation (e.g., O₂, light) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Quinone_Methide Quinone-Methide Metabolite (Oxidative Product) Oxidation->Quinone_Methide Ether_Cleavage Ether Bond Cleavage Products Hydrolysis->Ether_Cleavage N_Oxidation N-Oxidation Products Photolysis->N_Oxidation Ring_Opening Macrocyclic Ring Opening Products Photolysis->Ring_Opening

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Assessing this compound Stock Solution Stability

This workflow outlines the steps to be taken when assessing the stability of a prepared this compound stock solution.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Stock Solution (e.g., in DMSO) Store Aliquot and Store under Defined Conditions (-20°C/-80°C, dark) Prep->Store Sample Withdraw Aliquots at Time Points (e.g., 0, 1, 3, 6 months) Store->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Quantify Quantify Remaining this compound and Degradation Products HPLC->Quantify Assess Assess Stability and Determine Shelf-Life Quantify->Assess

References

Troubleshooting inconsistent results in Dauricine cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Dauricine (B190908) cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during cell viability experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing high variability between my replicate wells treated with this compound?

High variability in replicate wells is a frequent issue that can obscure the true effect of this compound. The root cause can often be traced to several factors related to compound handling, cell culture technique, or the assay itself.

Troubleshooting Steps:

  • Compound Solubility and Preparation:

    • Ensure Complete Solubilization: this compound is typically dissolved in DMSO to create a stock solution. Ensure the compound is fully dissolved before preparing serial dilutions. Precipitates can lead to inconsistent concentrations across wells.[1]

    • Consistent DMSO Concentration: Keep the final DMSO concentration consistent across all wells, including vehicle controls (typically below 0.5%), to avoid solvent-induced cytotoxicity.[1][2]

    • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation or precipitation that can occur with freeze-thaw cycles.[3]

  • Cell Seeding and Health:

    • Uniform Cell Seeding: Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers per well is a major source of variability.[4]

    • Logarithmic Growth Phase: Use cells that are in the logarithmic growth phase and at a consistent, low passage number. Over-confluent or senescent cells will respond differently to treatment.[1]

    • Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is best practice to fill these wells with sterile PBS or media and not use them for experimental data.[5]

  • Assay Protocol Consistency:

    • Standardize Incubation Times: Ensure consistent incubation times for cell seeding, this compound treatment, and assay reagent addition.[1]

    • Proper Mixing: After adding the viability reagent (e.g., MTT, CellTiter-Glo), ensure proper mixing to allow for uniform reaction within the well. For adherent cells, ensure complete dissolution of formazan (B1609692) crystals in MTT assays.[5][6]

Troubleshooting Decision Tree for High Variability

G start High Replicate Variability Observed compound Check this compound Solution (Solubility, Freshness) start->compound Start Here compound->start Issue Found & Corrected cells Review Cell Seeding (Density, Homogeneity, Passage #) compound->cells Solution OK cells->start Issue Found & Corrected protocol Examine Assay Protocol (Timing, Mixing, Edge Effects) cells->protocol Seeding OK protocol->start Issue Found & Corrected outcome Consistent Results protocol->outcome Protocol OK

A decision tree for troubleshooting high variability in assay replicates.

Question 2: My cell viability readings (e.g., absorbance, luminescence) are unexpectedly low, even in my untreated control wells.

Low signal across the entire plate, including controls, suggests a systemic issue with the cells or the assay reagents rather than a specific effect of this compound.

Troubleshooting Steps:

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. It is critical to determine the optimal cell seeding density for your specific cell line and assay through a titration experiment. A starting range for many cell lines is 1,000 to 100,000 cells per well in a 96-well plate.[1][5]

  • Reagent Issues:

    • Reagent Age/Storage: Ensure that assay reagents have not expired and have been stored correctly. For example, reconstituted CellTiter-Glo reagent has a limited stability at room temperature or 4°C.[6]

    • MTT Toxicity: Prolonged incubation with the MTT reagent can be toxic to some cell lines, leading to lower viability readings. A typical incubation time is 2-4 hours.[5]

  • Sub-optimal Culture Conditions:

    • Media Quality: Ensure the culture medium is not depleted of essential nutrients.

    • Incubator Conditions: Verify proper temperature (37°C) and CO2 levels (typically 5%) in the incubator.

Question 3: The IC50 value for this compound in my cell line is very different from published values.

Variations in IC50 values between different studies are common and can be attributed to a range of experimental factors.[7]

Troubleshooting Steps:

  • Cell Line Differences: Cell lines can exhibit different sensitivities to this compound due to variations in their genetic background and expression of relevant targets.[8][9] Even the same cell line from different sources (e.g., ATCC vs. a collaborator's lab) or at a different passage number can behave differently.

  • Experimental Conditions:

    • Treatment Duration: The length of exposure to this compound will significantly impact the IC50 value. Common time points are 24, 48, and 72 hours.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing their effective concentration. Using a different percentage of FBS than a published study can alter the apparent IC50.[7]

    • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content) and can yield different IC50 values.

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[10] Ensure you are using a consistent and appropriate non-linear regression model.

Data Presentation

The following table summarizes typical concentration ranges and IC50 values for this compound in various cancer cell lines as reported in the literature. This data should be used as a reference, as optimal concentrations may vary depending on the specific experimental conditions.

Cell LineCancer TypeAssayTreatment Duration (hours)Reported IC50 / Effective ConcentrationReference
A549, H1299, A427 Lung AdenocarcinomaMTTNot SpecifiedSignificant decrease in viability starting at 5 µM[8]
786-O, Caki-1, A-498, ACHN Renal Cell CarcinomaMTTNot SpecifiedEffective inhibition of viability (specific IC50 not stated)[11]
BEAS-2B, WI-38, A549 Human Lung CellsNot Specified2440 µM resulted in up to 60% cell death[12][13]
PC9-OR Osimertinib-Resistant Lung CancerCell Viability AssayNot SpecifiedIC50 values provided in graphical format[14]
Urinary Tract Tumor Cells Bladder, ProstateMTTNot SpecifiedMinimum sensitivity between 3.81-5.15 µg/mL[15]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines a general procedure for assessing cell viability based on the mitochondrial reduction of MTT to a purple formazan product.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 18-24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[17]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[16][17]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound (24-72h) A->B C 3. Add MTT Reagent (2-4h) B->C D 4. Viable cells convert MTT to purple formazan C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance at 570 nm E->F

Workflow for a typical MTT cell viability assay.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol measures the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[18]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[6]

  • Temperature Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6][16]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

  • Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

  • Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

This compound Signaling Pathways

This compound exerts its effects on cell viability through the modulation of several key signaling pathways. Understanding these pathways can help in interpreting experimental results.

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway.[11][19] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can lead to cell cycle arrest and apoptosis.[2][11]

NF-κB Pathway: this compound can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[12] Inhibition of NF-κB can make cancer cells more susceptible to apoptosis.

ROS and Nrf2 Pathway: this compound treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[8] This disrupts the cellular redox balance and can trigger apoptosis. Concurrently, this compound can downregulate the master redox regulator Nrf2, further sensitizing cells to oxidative stress-induced cell death.[8]

Ca2+ Signaling: this compound is known to regulate Ca2+ signaling pathways.[12] It can prevent the influx of extracellular Ca2+ and inhibit its release from the endoplasmic reticulum, impacting various cellular processes.[20]

Key Signaling Pathways Modulated by this compound

Dauricine_Pathways cluster_pi3k Growth & Survival cluster_ros Oxidative Stress cluster_nfkb Inflammation & Survival This compound This compound PI3K PI3K This compound->PI3K Inhibits Nrf2 Nrf2 This compound->Nrf2 Inhibits ROS ↑ ROS This compound->ROS Induces NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS Survival Cell Survival NFkB->Survival

This compound's impact on key cell signaling pathways.

References

CYP3A4-mediated metabolism affecting Dauricine efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the CYP3A4-mediated metabolism of Dauricine (B190908) and its impact on therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and how does it affect its activity?

A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process transforms this compound into an electrophilic quinone methide metabolite.[1] This reactive metabolite is associated with cytotoxicity, including pulmonary and liver toxicity, by depleting cellular glutathione (B108866) (GSH) and forming protein adducts.[1] Paradoxically, this bioactivation can also contribute to its therapeutic effects in some contexts, but it is a critical factor to consider in drug development due to safety concerns.

Q2: How does inhibiting CYP3A4 affect the efficacy and toxicity of this compound?

A2: Inhibition of CYP3A4, for instance by co-administration of a known inhibitor like ketoconazole, can reduce the formation of the toxic quinone methide metabolite.[1] This can lead to decreased organ toxicity and may enhance the therapeutic window of this compound by increasing the systemic exposure to the parent compound.[1]

Q3: What are the known therapeutic targets and signaling pathways of this compound?

A3: this compound exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Its mechanisms of action often involve the modulation of key signaling pathways such as the NF-κB pathway, which it typically suppresses to reduce inflammation, and the Ca²⁺/Calmodulin (CaM) pathway.[1]

Q4: What are the solubility characteristics of this compound for in vitro experiments?

A4: this compound is soluble in organic solvents like DMSO, ethanol, acetone, and benzene.[1][2][3] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium to the final desired concentration. It is important to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity. This compound is insoluble in water.[3]

Q5: Are there known issues with this compound's stability in experimental conditions?

A5: While specific stability data in all cell culture media is not extensively published, the stability of compounds in media can be influenced by components like certain amino acids (e.g., cysteine) and metal ions.[4] It is advisable to prepare fresh dilutions of this compound for each experiment and minimize prolonged storage of diluted solutions to ensure consistent results.

Troubleshooting Guides

In Vitro Metabolism Assays (Human Liver Microsomes)

Problem 1: Low or no detectable metabolism of this compound.

  • Possible Cause: Inactive NADPH regenerating system.

    • Troubleshooting Step: Ensure all components of the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are properly stored and have not expired. Prepare the regenerating solution fresh before each experiment.

  • Possible Cause: Low microsomal protein concentration or activity.

    • Troubleshooting Step: Verify the protein concentration of your human liver microsome (HLM) stock. Use a recommended protein concentration (e.g., 0.2-0.5 mg/mL) in your incubations.[5] Ensure the HLMs have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.

  • Possible Cause: this compound concentration is too low.

    • Troubleshooting Step: Increase the concentration of this compound in the incubation. A typical starting concentration for substrate metabolism studies is around 1-10 µM.

Problem 2: High variability between replicate samples in LC-MS/MS analysis.

  • Possible Cause: Inconsistent pipetting or mixing.

    • Troubleshooting Step: Ensure accurate and precise pipetting, especially for the microsomal suspension and the initiation of the reaction with the NADPH regenerating system. Gently vortex or mix all components thoroughly before and during incubation.

  • Possible Cause: Sample degradation.

    • Troubleshooting Step: Ensure that the reaction is effectively stopped, for example, by adding a cold organic solvent like acetonitrile (B52724). Process samples promptly or store them at low temperatures (-20°C or -80°C) until analysis.

  • Possible Cause: LC-MS/MS instrument variability.

    • Troubleshooting Step: Check for issues with the autosampler, column, or mass spectrometer. Run system suitability tests and quality control samples to ensure the instrument is performing correctly. Common issues include carryover between samples and shifts in retention time.[6]

Cell-Based Efficacy Assays (e.g., Cytotoxicity in Cancer Cells)

Problem 1: High background signal or autofluorescence in fluorescence-based assays.

  • Possible Cause: this compound itself is autofluorescent at the excitation/emission wavelengths used.

    • Troubleshooting Step: Run a control experiment with this compound in the assay buffer without cells to measure its intrinsic fluorescence at different concentrations. Subtract this background fluorescence from your experimental values.

Problem 2: Inconsistent IC50 values across experiments.

  • Possible Cause: Variations in cell seeding density or cell health.

    • Troubleshooting Step: Ensure a consistent cell seeding density for each experiment. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase.

  • Possible Cause: Instability of this compound in the cell culture medium.

    • Troubleshooting Step: Prepare fresh this compound dilutions for each experiment from a frozen stock. Minimize the exposure of the compound to light if it is light-sensitive.

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with a sterile buffer or medium.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay MethodReference
HCT116Colon Cancer~10-20Apoptosis/Cell Growth[7]
HCT8Colon Cancer~10-20Cell Growth[7]
SW620Colon Cancer~10-20Cell Growth[7]
SW480Colon Cancer~10-20Cell Growth[7]
EJBladder Cancer3.81-5.15 µg/mLProliferation[8]
PC-3MProstate Cancer3.81-5.15 µg/mLProliferation[8]

*Note: Concentration reported in µg/mL. The molecular weight of this compound is 624.77 g/mol .

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose & RouteT1/2 (h)AUC (ng·h/mL)CL/F (L/h)V/F (L)Reference
Rat100 mg (oral)3.57 ± 1.2844.4 ± 9.391168 ± 2105922 ± 2198[1]
Rat300 mg (oral)2.87 ± 0.86121 ± 28.11428 ± 3165891 ± 1946[1]
Rat600 mg (oral)3.07 ± 0.85243 ± 76.71474 ± 4406592 ± 2871[1]
Beagle Dog6 mg/kg (i.v.)----[9]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

Objective: To determine the metabolic stability of this compound in HLMs.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest)

  • Acetonitrile (ice-cold)

  • Internal Standard (e.g., a structurally similar compound not present in the sample) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in phosphate buffer.

    • Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • The 0-minute time point serves as the control and is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the disappearance of the parent this compound compound over time.

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Cytotoxicity Assay of this compound in Cancer Cell Lines (MTT Assay)

Objective: To determine the IC50 value of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

CYP3A4_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Dauricine_Stock This compound Stock (in DMSO) Incubation_Mix Incubation Mixture (HLMs + this compound) Dauricine_Stock->Incubation_Mix HLM Human Liver Microsomes (HLMs) HLM->Incubation_Mix NADPH_System NADPH Regenerating System Reaction Metabolic Reaction (37°C) Incubation_Mix->Reaction Add NADPH System Quenching Reaction Quenching (Acetonitrile) Reaction->Quenching Time Points Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

Workflow for In Vitro this compound Metabolism Assay.

NF_kB_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB releases DNA DNA NFkB_n->DNA binds Genes Inflammatory Gene Expression DNA->Genes activates transcription

This compound's Inhibition of the NF-κB Signaling Pathway.

CaM_Signaling cluster_signal Signal cluster_activation Activation cluster_downstream Downstream Effects Ca_increase ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca_increase->Calmodulin binds CaM_Ca Ca²⁺/CaM Complex Calmodulin->CaM_Ca CaMKII CaMKII CaM_Ca->CaMKII activates Calcineurin Calcineurin CaM_Ca->Calcineurin activates Downstream_Targets Downstream Targets CaMKII->Downstream_Targets phosphorylates Calcineurin->Downstream_Targets dephosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response This compound This compound This compound->Ca_increase inhibits influx

This compound's Modulation of the Ca²⁺/Calmodulin Signaling Pathway.

References

Technical Support Center: Dauricine in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing dauricine (B190908) in pancreatic cancer xenograft models. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dosage range for this compound in pancreatic cancer xenograft models?

A1: Based on preclinical studies, effective dosages of this compound administered via intraperitoneal (IP) injection range from 6 mg/kg to 12 mg/kg in nude mice with BxPC-3 pancreatic cancer xenografts.[1][2] A high dose of 12 mg/kg has shown the most potent antitumor effects.[1]

Q2: How should this compound be prepared for intraperitoneal injection in mice?

A2: While specific solubility details for this compound in saline for in vivo use are not extensively published, a general approach for preparing compounds for intraperitoneal injection involves dissolving the agent in a vehicle such as saline. It is crucial to ensure sterility of the final solution. Standard procedures for IP injections in mice should be followed, including proper restraint and injection into the lower right quadrant of the abdomen to avoid organ damage.

Q3: What is the primary mechanism of action of this compound in pancreatic cancer?

A3: this compound has been shown to suppress the growth of pancreatic cancer by modulating the Hedgehog (Hh) signaling pathway.[1][2] It leads to a decrease in the expression of key pathway components such as Shh, Ptch1, Smo, and Gli1.[1] This inhibition of the Hh pathway induces apoptosis and cell cycle arrest in pancreatic cancer cells.[1][2]

Q4: Are there other signaling pathways affected by this compound in cancer cells?

A4: Yes, in addition to the Hedgehog pathway, this compound has been reported to inhibit the NF-κB signaling pathway in colon cancer cells.[1][3] It has also been shown to affect the PI3K/Akt signaling pathway in renal and colon cancer cells.[1] While these effects have been noted in other cancers, further research is needed to fully elucidate their roles in pancreatic cancer.

Q5: Have there been any clinical trials of this compound for pancreatic cancer?

A5: A search of clinical trial databases does not currently show any registered clinical trials specifically investigating this compound for the treatment of pancreatic cancer in humans.

Troubleshooting Guides

Issue 1: Inconsistent Tumor Growth in Xenograft Models
  • Potential Cause: Variability in cell viability, number of cells injected, or injection technique.

  • Troubleshooting Steps:

    • Cell Quality Control: Ensure the BxPC-3 cells are in the logarithmic growth phase and have high viability (>95%) before injection.

    • Standardize Injection: Use a consistent volume and concentration of the cell suspension for each animal. Ensure a homogenous cell suspension to avoid clumps.

    • Injection Site: Subcutaneous injections into the flank are common. Ensure the injection is truly subcutaneous and not intradermal or intramuscular.

    • Animal Health: Use healthy, age-matched, and immunocompromised mice (e.g., nude mice) for all experiments.

Issue 2: Tumor Ulceration or Necrosis
  • Potential Cause: Rapid tumor growth outstripping the blood supply, leading to central necrosis and subsequent ulceration. This can also be a consequence of the therapeutic agent's necrotic effect.

  • Troubleshooting Steps:

    • Monitor Tumor Size: Adhere to institutional guidelines for maximum allowable tumor volume to minimize the risk of spontaneous ulceration.

    • Early Intervention: For rapidly growing tumors, consider initiating treatment when tumors are smaller.

    • Dose Adjustment: If ulceration is observed in the treatment group, it could be related to the drug's mechanism. Consider if this is an expected outcome or if dose modification is needed to reduce severe necrosis that could impact animal welfare.

    • Animal Welfare: Ulcerated tumors can be a source of pain and infection. Provide appropriate supportive care and consult with veterinary staff. Humane endpoints should be clearly defined in the experimental protocol.

Experimental Protocols

Establishment of BxPC-3 Pancreatic Cancer Xenograft Model

This protocol is adapted from established methodologies.[1][2]

  • Cell Culture: Culture human pancreatic cancer BxPC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in serum-free medium or PBS at a concentration of 5 × 10^6 cells/ml.[1]

  • Animal Model: Use 4-6 week old female BALB/c nude mice.

  • Subcutaneous Injection: Inject 0.2 ml of the cell suspension (containing 1 x 10^6 BxPC-3 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

This compound Administration
  • Preparation of this compound Solution: Prepare a sterile solution of this compound in saline for intraperitoneal injection. The final concentration should be calculated based on the desired dosage (e.g., 6 mg/kg or 12 mg/kg) and the average weight of the mice.

  • Intraperitoneal Injection: Administer the prepared this compound solution via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse (typically 0.1-0.2 ml).

  • Treatment Schedule: Administer this compound according to the experimental design (e.g., daily or on a specific schedule) for the duration of the study.

  • Control Group: The control group should receive intraperitoneal injections of the vehicle (saline) on the same schedule.

Data Presentation

Table 1: Efficacy of this compound in BxPC-3 Pancreatic Cancer Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)Reference
Saline (Control)-Intraperitoneal0.4052 ± 0.0309-[1]
This compound (Low Dose)6 mg/kgIntraperitoneal0.2801 ± 0.026230.9[1]
This compound (High Dose)12 mg/kgIntraperitoneal0.2058 ± 0.016149.2[1]
5-Fluorouracil (5-FU)20 mg/kgIntraperitoneal0.2739 ± 0.024932.4[1]

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes This compound This compound This compound->SMO Inhibits Experimental_Workflow start Start cell_culture 1. BxPC-3 Cell Culture start->cell_culture cell_prep 2. Cell Preparation & Viability Check cell_culture->cell_prep injection 3. Subcutaneous Injection into Nude Mice cell_prep->injection tumor_monitoring 4. Tumor Growth Monitoring injection->tumor_monitoring treatment 5. This compound/Vehicle Administration (IP) tumor_monitoring->treatment data_collection 6. Tumor Volume & Body Weight Measurement treatment->data_collection endpoint 7. Endpoint: Tumor Excision & Analysis data_collection->endpoint end End endpoint->end Troubleshooting_Flowchart start Inconsistent Tumor Growth check_cells Check Cell Viability & Passage Number start->check_cells check_injection Review Injection Technique & Volume start->check_injection check_mice Verify Health & Immune Status of Mice start->check_mice solution1 Use Low Passage, High Viability Cells check_cells->solution1 solution2 Standardize Cell Number & Injection Procedure check_injection->solution2 solution3 Ensure Use of Healthy, Immunocompromised Mice check_mice->solution3

References

Addressing off-target effects of Dauricine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Dauricine (B190908) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reported mechanisms of action?

A1: this compound is a bisbenzylisoquinoline alkaloid compound isolated from the root of Menispermum dauricum.[1] It has been investigated for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1][2] Its primary mechanisms of action are context-dependent but often involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, STAT3, and calcium signaling.[1][3]

Q2: What are "off-target" effects and why are they a concern when using this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary, intended target. These effects are a significant concern because they can lead to misinterpretation of experimental data, unexpected cytotoxicity, or other confounding results, ultimately compromising the validity and reproducibility of your research.[4] Given that this compound is known to modulate multiple signaling pathways, understanding and controlling for its off-target effects is critical.

Q3: What are the known off-target interactions for this compound?

A3: What is considered an "off-target" effect can depend on the primary focus of the research. For example, while the anti-arrhythmic properties of this compound are attributed to its ability to block L-type calcium channels and HERG channels, this activity could be an unwanted off-target effect in a cancer study focused on the NF-κB pathway.[5][6] this compound has also been reported to interact with various receptors, including α-adrenoceptors, muscarinic cholinergic receptors, and μ opiate receptors.[7] Furthermore, it can act as an autophagy blocker by impairing lysosomal function.[8]

Q4: How can I start to assess the potential for off-target effects in my cellular model?

A4: A crucial first step is to perform a dose-response curve to determine the optimal concentration range for your desired effect while minimizing toxicity.[4] It is also essential to confirm that the observed phenotype is consistent with the known effects of modulating the primary target. If you observe unexpected cellular responses, it may indicate off-target activity.

Q5: What is a general strategy to differentiate between on-target and off-target effects?

A5: The gold standard for validating that an observed phenotype is due to an on-target effect is to use a genetic approach. By knocking down or knocking out the intended target protein using techniques like siRNA or CRISPR-Cas9, you can determine if the effect of this compound is eliminated or reduced.[9] If the compound's effect persists after the target has been removed, it strongly suggests an off-target mechanism is responsible.

Troubleshooting Guide: Addressing Off-Target Effects

This guide provides solutions to common problems encountered when using this compound in cellular models.

Problem / Observation Possible Cause Suggested Solution & Experimental Protocol
1. High Cytotoxicity Observed at Concentrations Needed for Desired Effect The compound may have a narrow therapeutic window or significant off-target toxicity in your specific cell line.[4]A. Optimize Concentration and Exposure Time: Conduct a matrix experiment varying both this compound concentration and incubation time to identify a window where on-target effects are maximized and cytotoxicity is minimized. B. Test in Different Cell Lines: Cell-type-specific metabolism or expression of off-target proteins can influence toxicity.[4] Testing your hypothesis in a different, relevant cell line can provide valuable insights. C. Assess Apoptosis/Necrosis: Use Annexin V/PI staining followed by flow cytometry to determine the mode of cell death. This compound is known to induce apoptosis via the intrinsic pathway (caspase-9 and -3 activation) in some cells.[3]
2. Observed Phenotype Does Not Match the Expected On-Target Effect The observed phenotype may be the result of one or more off-target effects. This compound is known to modulate multiple pathways, including NF-κB, PI3K/Akt, and Ca2+ signaling.[1][3]A. Perform Pathway Analysis: Use Western blotting to probe for the activation or inhibition of known this compound targets. For example, if your primary hypothesis involves NF-κB, check for the phosphorylation of IκBα and p65.[10] If you see modulation of other pathways (e.g., decreased p-Akt), it points to off-target activity. B. Use a Structurally Unrelated Compound: If available, use another inhibitor of your primary target that has a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[4] C. Conduct a Rescue Experiment: If this compound inhibits a specific enzyme, overexpressing a this compound-resistant mutant of that enzyme should rescue the cells from the compound's effect.
3. Inconsistent Results Between Experiments This could be due to variability in reagents, cell culture conditions, or compound stability.[4]A. Standardize Cell Culture Protocols: Ensure consistent cell passage numbers, seeding densities, and media composition between experiments. IC50 values can be highly sensitive to these parameters.[11] B. Prepare Single-Use Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. C. Confirm Compound Purity and Stability: If possible, confirm the purity of your this compound batch. Assess its stability in your specific culture media over the course of the experiment.

Data Presentation: Effects of this compound

Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines
Cell LineCancer TypeEffect & ConcentrationCitation
A549, H1299, A427, LLCLung AdenocarcinomaSignificant decrease in viability starting at 5 µM[12]
HCT116, HCT8, SW620, SW480Colon CancerCell growth inhibition observed in the 0-20 µM range[13]
786-O, Caki-1, A-498, ACHNRenal Cell CarcinomaEffective inhibition of viability (specific IC50s vary)[3]
HepG2, Huh-7Hepatocellular CarcinomaInhibition of glycolysis at 1 and 2 µg/mL[13]
BxPC-3Pancreatic CancerSuppression of tumor growth in xenograft models[14]
NCI-H460Lung CancerNo significant toxicity observed at 10 µM[15]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.[11][16]

Table 2: Summary of Signaling Pathways Modulated by this compound
Signaling PathwayEffectCellular Context / Disease ModelCitation
NF-κB InhibitionColon Cancer, Inflammation[1][10][13]
PI3K/Akt InhibitionRenal Cell Carcinoma[3][6]
STAT3 InhibitionMelanoma[1]
Hedgehog (Hh) InhibitionPancreatic Cancer[14]
L-type Calcium Channels BlockadeCardiac Arrhythmia[5][17]
Autophagy Blockade (at maturation stage)Cancer (in combination therapy)[8]
Nrf2 / ROS Nrf2 Downregulation, ROS ElevationLung Adenocarcinoma[12]
Ca2+/CaM Negative RegulationAlzheimer's Disease Models[18]

Experimental Protocols

Protocol 1: Western Blot for Pathway Analysis

This protocol is a general guideline for assessing the phosphorylation status or expression level of key proteins to validate this compound's effect on a target pathway (e.g., NF-κB, PI3K/Akt).

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (including a vehicle control, e.g., DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine changes in protein levels or phosphorylation.

Protocol 2: General Workflow for Target Validation via siRNA Knockdown

This protocol outlines the steps to confirm if the effect of this compound is dependent on its intended target.

  • siRNA Transfection: Transfect cells with a validated siRNA specific to your target protein or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown. The optimal time should be determined empirically.

  • Knockdown Validation: Harvest a subset of the cells to confirm successful knockdown of the target protein via Western blot or qPCR.

  • This compound Treatment: Treat the remaining siRNA-transfected cells (both target-specific and control) with this compound or a vehicle control.

  • Phenotypic Assay: Perform your primary assay (e.g., cell viability, migration, or a specific functional assay) to measure the effect of this compound.

  • Data Analysis: Compare the effect of this compound in the control siRNA group versus the target knockdown group. A significantly diminished effect in the knockdown cells indicates that the phenotype is on-target.

Visualizations

Dauricine_Pathways cluster_input This compound cluster_targets Cellular Targets / Pathways cluster_outcomes Cellular Outcomes Dau This compound NFkB NF-κB Pathway Dau->NFkB PI3K_Akt PI3K/Akt Pathway Dau->PI3K_Akt Ca_Channels Ca²⁺ Channels / Signaling Dau->Ca_Channels Autophagy Autophagy Process Dau->Autophagy Hedgehog Hedgehog Pathway Dau->Hedgehog STAT3 STAT3 Pathway Dau->STAT3 Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation / Growth PI3K_Akt->Proliferation Arrhythmia ↓ Arrhythmia Ca_Channels->Arrhythmia Autophagy->Proliferation (sensitizes to chemo) Hedgehog->Proliferation STAT3->Proliferation

Caption: this compound modulates multiple signaling pathways.

Off_Target_Workflow A Observe Phenotype (e.g., Cell Death, Pathway Change) After this compound Treatment B Is the Phenotype Consistent with Known On-Target Mechanism? A->B C Hypothesis: Phenotype is ON-TARGET B->C  Yes D Hypothesis: Phenotype may be OFF-TARGET B->D  No / Unsure E VALIDATION EXPERIMENTS C->E D->E F Target Knockdown (siRNA/CRISPR) Does knockdown abolish the effect? E->F G Rescue Experiment Does overexpressing a resistant mutant reverse the effect? E->G H Target Engagement Assay Does this compound bind the target directly? E->H I CONCLUSION: Effect is ON-TARGET F->I  Yes J CONCLUSION: Effect is OFF-TARGET. Investigate other pathways. F->J  No G->I  Yes G->J  No H->I  Yes H->J  No

Caption: Experimental workflow for validating off-target effects.

Troubleshooting_Tree cluster_Tox Solutions for High Cytotoxicity cluster_Pheno Solutions for Phenotype Mismatch cluster_Incon Solutions for Inconsistency Start Unexpected Experimental Outcome with this compound High_Tox High Cytotoxicity Start->High_Tox Phenotype_Mismatch Phenotype Mismatch Start->Phenotype_Mismatch Inconsistent Inconsistent Results Start->Inconsistent Tox_Sol1 Optimize Dose & Time High_Tox->Tox_Sol1 Action cluster_Tox cluster_Tox High_Tox->cluster_Tox Pheno_Sol1 Pathway Analysis (Western Blot) Phenotype_Mismatch->Pheno_Sol1 Action cluster_Pheno cluster_Pheno Phenotype_Mismatch->cluster_Pheno Incon_Sol1 Standardize Cell Culture Protocol Inconsistent->Incon_Sol1 Action cluster_Incon cluster_Incon Inconsistent->cluster_Incon Tox_Sol2 Switch Cell Line Tox_Sol3 Assess Cell Death (Apoptosis vs. Necrosis) Pheno_Sol2 Genetic Validation (siRNA/CRISPR) Pheno_Sol3 Use Orthogonal Inhibitor Incon_Sol2 Aliquot Compound Incon_Sol3 Check Reagent Stability

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Enhancing Dauricine Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dauricine in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in in vivo studies?

A1: The principal obstacle for effective in vivo research with this compound is its low oral bioavailability. When administered orally, a significant portion of the this compound dose may not reach systemic circulation to exert its pharmacological effects, necessitating high doses which can lead to toxicity. This is largely due to factors such as poor solubility and first-pass metabolism in the liver and gut.[1][2]

Q2: What is the reported oral bioavailability of this compound in animal models?

A2: Studies in rats have reported the oral bioavailability of this compound to be approximately 55.4%.[3] This indicates that just over half of the orally administered dose reaches the systemic circulation in an unchanged form.

Q3: What are the most effective strategies to improve the bioavailability of this compound?

A3: Nanoformulation strategies have shown significant promise in enhancing the bioavailability of this compound. These approaches encapsulate this compound in nanoparticles, which can improve its solubility, protect it from degradation, and facilitate its absorption.[4][5] Specific examples include:

  • Composite Nanomicelles: Formulations using materials like Soluplus® and TPGS have been shown to significantly increase the peak plasma concentration and bioavailability of this compound in rats.[6]

  • Intranasal Delivery Systems: A thermosensitive gel loaded with this compound for intranasal administration has been demonstrated to significantly elevate its concentration in both plasma and cerebrospinal fluid compared to oral administration.[7]

  • Graphene Oxide-Based Nanocarriers: Loading this compound onto graphene oxide has been explored as a method for multi-target therapy, suggesting another potential nano-based delivery strategy.[7]

Q4: Are there any toxicity concerns with this compound administration, and how can they be mitigated?

A4: Yes, this compound has been reported to cause pulmonary and liver toxicity, particularly at higher doses.[7][8] This toxicity is linked to its metabolism by the cytochrome P450 enzyme CYP3A4, which can produce a reactive quinone methide metabolite.[7][8] To mitigate this, co-administration with a CYP3A4 inhibitor, such as ketoconazole (B1673606), has been shown to be effective.[7][8] Ketoconazole can reduce the metabolism of this compound, thereby decreasing the formation of toxic metabolites and protecting against organ injury.[7][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or undetectable plasma levels of this compound after oral administration. Poor oral bioavailability due to low solubility and/or significant first-pass metabolism.[1][2]Formulation Strategy: Prepare this compound in a nanoformulation such as a nanoemulsion or solid lipid nanoparticles (SLNs) to enhance solubility and absorption. Route of Administration: Consider alternative administration routes like intraperitoneal or intranasal injection, which can bypass first-pass metabolism and have shown higher bioavailability.[9]
High variability in experimental results between animals. Inconsistent oral dosing technique (oral gavage).[3][7][8][10][11] Stress from handling and gavage can alter gastrointestinal motility and drug absorption.Refine Administration Technique: Ensure proper training and consistent technique for oral gavage to minimize stress and ensure accurate dosing. Using a flexible feeding tube is often preferred over rigid needles to reduce the risk of esophageal injury.[3] Acclimatization: Allow for an adequate acclimatization period for the animals to handling and the experimental environment to reduce stress-induced physiological changes.[1]
Signs of toxicity (e.g., weight loss, lethargy, respiratory distress) in treated animals. This compound-induced pulmonary or hepatic toxicity, likely due to metabolism by CYP3A4.[7][8] The dose may be too high for the chosen administration route.Co-administration with a CYP3A4 Inhibitor: Administer ketoconazole prior to this compound treatment to inhibit its metabolism and reduce the formation of toxic metabolites.[7][8] Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) for your specific animal model and formulation.
Instability of the this compound nanoformulation (e.g., precipitation, phase separation). Improper formulation components or preparation method.[6][12][13][14][15] Ostwald ripening (for nanoemulsions), where larger droplets grow at the expense of smaller ones.[6][12][13]Formulation Optimization: Screen different surfactants and co-surfactants to find the optimal combination for stabilizing the nanoemulsion. Ensure the use of high-purity ingredients. Stability Testing: Conduct thermodynamic stability studies, including heating-cooling cycles and centrifugation, to assess the robustness of your formulation.[14][15] For nanoemulsions, consider adding a small amount of a highly water-insoluble oil to minimize Ostwald ripening.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Different Administration Routes

ParameterIntravenous (i.v.)Oral (p.o.)Intraperitoneal (i.p.)
Dose 5.0 mg/kg50.0 mg/kg10.0 mg/kg
Cmax (ng/mL) -133.3 ± 52.4433.3 ± 104.1
Tmax (h) -3.03 ± 4.310.92 ± 0.14
AUC(0-t) (ng·h/mL) 1155.1 ± 423.51341.2 ± 465.81586.7 ± 375.4
t1/2 (h) 7.17 ± 4.986.78 ± 4.935.89 ± 3.21
Absolute Bioavailability (%) 100~23% (calculated from AUC)~137% (calculated from AUC)
Data adapted from a pharmacokinetic study in rats. Note that the oral bioavailability of this compound has been reported as 55.4% in a separate study.[3][9]

Table 2: Improvement of this compound Bioavailability with Nanoformulation in Rats

FormulationCmax (ng/mL)AUC(0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension 152.3 ± 35.7876.5 ± 154.2100
This compound Composite Nanomicelles 487.6 ± 98.42345.1 ± 421.8267.5
Data adapted from a study comparing a this compound suspension to composite nanomicelles after intragastric administration in rats.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Composite Nanomicelles

This protocol is based on the preparation of this compound composite nanomicelles using Soluplus® and D-α-tocopherol polyethylene (B3416737) glycol succinate (B1194679) (TPGS).[6]

Materials:

  • This compound

  • Soluplus®

  • D-α-tocopherol polyethylene glycol succinate (TPGS)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound, Soluplus®, and TPGS in methanol. The optimal mass ratio of Soluplus® to TPGS is reported to be 7:1.[6]

  • Solvent Evaporation: Remove the methanol using a rotary evaporator to form a thin film on the wall of the round-bottom flask.

  • Film Dispersion: Hydrate the thin film with deionized water and stir at room temperature until the film is completely dispersed, forming the this compound composite nanomicelles.

  • Characterization: Characterize the prepared nanomicelles for particle size, zeta potential, and drug encapsulation efficiency.

Protocol 2: Quantification of this compound in Rat Plasma using UPLC-MS/MS

This protocol provides a method for the quantitative analysis of this compound in plasma samples.[3]

Materials:

  • Rat plasma samples

  • Daurisoline (Internal Standard - IS)

  • Acetonitrile

  • 0.1% Formic acid in water

  • UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)

Procedure:

  • Sample Preparation: To 100 µL of plasma, add the internal standard (daurisoline). Precipitate the plasma proteins by adding acetonitrile.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into the UPLC-MS/MS system for analysis.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory Stimuli\n(e.g., LPS)->Receptor IKK IKK Complex Receptor->IKK activates IkB-NF-kB IkB-NF-kB (Inactive Complex) IKK->IkB-NF-kB phosphorylates IkB IkB IkB IkB-NF-kB->IkB degradation NF-kB NF-kB (p65/p50) IkB-NF-kB->NF-kB releases NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates to This compound This compound This compound->IKK inhibits This compound->NF-kB_nuc inhibits translocation Inflammatory Genes Inflammatory Genes NF-kB_nuc->Inflammatory Genes activates transcription of

Experimental Workflow

G cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_analysis Analysis Select_Method Select Bioavailability Enhancement Strategy (e.g., Nanoemulsion, SLN) Prepare_Formulation Prepare this compound Formulation Select_Method->Prepare_Formulation Characterize Characterize Formulation (Size, Zeta Potential, EE%) Prepare_Formulation->Characterize Animal_Model Select Animal Model (e.g., Rats, Mice) Characterize->Animal_Model Administration Administer Formulation (Oral, i.p., Intranasal) Animal_Model->Administration Sample_Collection Collect Blood Samples at Timed Intervals Administration->Sample_Collection Quantification Quantify this compound in Plasma (LC-MS/MS) Sample_Collection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Efficacy_Toxicity Assess Efficacy and Toxicity PK_Analysis->Efficacy_Toxicity

References

Technical Support Center: Mitigating Dauricine Side Effects in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dauricine (B190908) in long-term animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during long-term animal studies with this compound.

Pulmonary Toxicity

Question: We are observing unexpected respiratory distress and mortality in our mouse cohort treated with high doses of this compound. What could be the cause and how can we mitigate this?

Answer:

High doses of this compound can induce significant pulmonary toxicity, characterized by alveolar edema and hemorrhage.[1][2] This is a primary cause of mortality in animal studies. The toxicity is dose-dependent and is mediated by the metabolism of this compound by CYP3A enzymes into a reactive quinone methide metabolite, which leads to cellular damage and apoptosis in the lungs.[1][2][3]

Troubleshooting Steps:

  • Dose Reduction: If your experimental design allows, consider reducing the this compound dosage. Pulmonary toxicity is significantly correlated with the administered dose.

  • CYP3A Inhibition: Co-administration of Ketoconazole, a known CYP3A inhibitor, has been shown to protect mice from this compound-induced pulmonary injury.[1][3] This is the most effective mitigation strategy.

  • Monitor Respiratory Symptoms: Regularly monitor the animals for signs of respiratory distress, such as labored breathing, cyanosis, and lethargy.

  • Histopathological Analysis: For terminal studies, perform histopathological analysis of the lung tissue to confirm the extent of injury.

Hepatotoxicity

Question: Our long-term rat study is showing elevated liver enzymes (ALT/AST) in the this compound-treated group. How can we address this?

Answer:

This compound can cause severe liver toxicity, which, similar to pulmonary toxicity, is associated with its metabolism by CYP3A4 into reactive quinone methide metabolites.[1][3] These metabolites can cause acute cytotoxicity.

Troubleshooting Steps:

  • Monitor Liver Function: Regularly monitor serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to track the extent of liver damage.

  • Co-administration of a CYP3A Inhibitor: As with pulmonary toxicity, Ketoconazole can be used to reduce liver toxicity by inhibiting the metabolic activation of this compound.[1]

  • Histopathological Examination: At the end of the study, perform a histopathological examination of liver tissues to assess for signs of damage, such as necrosis and inflammation.

Cardiotoxicity

Question: We are conducting electrophysiological studies and have observed pro-arrhythmic effects with this compound. What is the mechanism and are there ways to manage this?

Answer:

This compound is known to have anti-arrhythmic properties at certain concentrations but can also exhibit pro-arrhythmic effects. These effects are primarily due to its action on cardiac ion channels. This compound blocks L-type calcium channels and several potassium channels, including the rapidly activating component (IKr), the slowly activating component (IKs), and the inward rectifier potassium current (IKl).[4] This can lead to changes in the cardiac action potential and, in some cases, induce arrhythmias.

Troubleshooting Steps:

  • Careful Dose Selection: The cardiac effects of this compound are concentration-dependent. It is crucial to perform dose-response studies to identify a therapeutic window that avoids pro-arrhythmic effects.

  • ECG Monitoring: In in-vivo studies, continuous ECG monitoring is essential to detect any arrhythmic events.

  • In-vitro Electrophysiology: Utilize patch-clamp techniques on isolated cardiomyocytes to precisely characterize the effects of this compound on specific ion channels and to understand the mechanistic basis of any observed arrhythmias.

General Health and Animal Welfare

Question: We are observing significant weight loss and general malaise in our animals during a long-term this compound study. What are some general supportive care measures we can implement?

Answer:

Long-term administration of any compound can lead to general health issues. For this compound, this can be compounded by its specific toxicities.

Troubleshooting Steps:

  • Supportive Care: Ensure animals have easy access to food and water. Consider providing a more palatable or high-energy diet if weight loss is significant.

  • Regular Health Monitoring: Conduct daily health checks to identify any signs of distress early. This includes monitoring body weight, food and water intake, and general activity levels.

  • Environmental Enrichment: Provide a stimulating environment to reduce stress, which can exacerbate the side effects of drug administration.

  • Consult a Veterinarian: If you observe severe or persistent signs of toxicity, consult with a veterinarian experienced in laboratory animal medicine.

Quantitative Data Summary

The following tables summarize quantitative data on the side effects of this compound from various animal studies.

Table 1: this compound-Induced Pulmonary Toxicity in CD-1 Mice

This compound Dose (mg/kg, i.p.)LDH Activity in Bronchoalveolar Lavage Fluid (BALF)Histopathological FindingsReference
50Dose-dependent increase-[2]
100Dose-dependent increase-[2]
150~3-fold elevationSignificant alveolar edema and hemorrhage[2]

Table 2: In-vitro Cytotoxicity of this compound in Human Lung Cell Lines (24h exposure)

Cell LineThis compound Concentration (µM)Cell Death (%)Reference
BEAS-2B40Up to 60%[1]
WI-3840Up to 60%[1]
A54940Up to 60%[1]

Table 3: this compound's Effect on Cardiac Ion Channels in Guinea Pig Ventricular Myocytes

Ion ChannelThis compound ConcentrationEffectIC50Reference
IKr1, 3, 10, 30, 100 µMConcentration-dependent block16 µM (for IKr-tail)[4]
IKs1-100 µMConcentration-dependent block33 µM (for IKs-tail)[4]
IKl20 µMBlocked inward component-[4]
L-type Ca2+1, 10, 100 µMReduced current by 15.2%, 41%, and 82% respectively-[5]

Experimental Protocols

Protocol 1: Mitigation of this compound-Induced Pulmonary Toxicity with Ketoconazole

Objective: To reduce the pulmonary toxicity of this compound in mice through the inhibition of its metabolic activation.

Materials:

  • This compound

  • Ketoconazole

  • Vehicle for this compound (e.g., saline, DMSO)

  • Vehicle for Ketoconazole (e.g., corn oil)

  • CD-1 mice (male, 8-10 weeks old)

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Grouping: Divide animals into four groups: (1) Vehicle control, (2) this compound only, (3) Ketoconazole only, (4) Ketoconazole + this compound.

  • Ketoconazole Pre-treatment: Administer Ketoconazole (e.g., 50 mg/kg, i.p.) or its vehicle to the respective groups 1 hour before this compound administration.

  • This compound Administration: Administer this compound (e.g., 150 mg/kg, i.p.) or its vehicle to the respective groups.

  • Monitoring: Observe animals for signs of toxicity for 24 hours.

  • Endpoint Analysis: At 24 hours post-Dauricine administration, euthanize the animals and perform bronchoalveolar lavage (BAL) to measure LDH activity and collect lung tissue for histopathological analysis (H&E staining).

Protocol 2: Assessment of this compound-Induced Hepatotoxicity in Rats

Objective: To evaluate the potential liver toxicity of this compound in a long-term rat study.

Materials:

  • This compound

  • Vehicle for this compound

  • Sprague-Dawley rats (male and female, 6-8 weeks old)

  • Blood collection tubes

  • Centrifuge

  • ALT/AST assay kits

  • 10% neutral buffered formalin

  • Standard histology equipment

Procedure:

  • Acclimatization and Baseline: Acclimate rats for one week and collect baseline blood samples to determine normal ALT/AST levels.

  • Dosing: Administer this compound or vehicle daily via the desired route (e.g., oral gavage) for the duration of the study (e.g., 28 or 90 days).

  • Blood Collection: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) via a suitable method (e.g., tail vein).

  • Serum Analysis: Separate serum and measure ALT and AST levels using a commercial assay kit.[6][7]

  • Terminal Procedure: At the end of the study, euthanize the animals.

  • Histopathology: Collect the liver, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for liver damage.[8][9]

Visualizations

Dauricine_Toxicity_Mitigation_Workflow cluster_experiment Experimental Workflow start Start Long-Term This compound Study observe_toxicity Observe Side Effects (e.g., Respiratory Distress, Weight Loss, Elevated Liver Enzymes) start->observe_toxicity troubleshoot Troubleshooting observe_toxicity->troubleshoot Toxicity Observed continue_study Continue Study with Monitoring observe_toxicity->continue_study No Significant Toxicity mitigation Implement Mitigation Strategy troubleshoot->mitigation mitigation->continue_study end End of Study Data Analysis continue_study->end

Caption: A logical workflow for identifying and mitigating side effects in this compound animal studies.

Dauricine_Metabolism_Toxicity This compound This compound CYP3A CYP3A Enzymes (in Liver & Lungs) This compound->CYP3A Metabolism QuinoneMethide Electrophilic Quinone Methide Metabolite CYP3A->QuinoneMethide Toxicity Cellular Toxicity (Pulmonary & Hepatic) QuinoneMethide->Toxicity Causes Ketoconazole Ketoconazole (CYP3A Inhibitor) Ketoconazole->CYP3A Inhibits

Caption: The metabolic pathway of this compound leading to toxicity and the point of intervention for Ketoconazole.

Dauricine_Cardiac_Effects This compound This compound Ca_Channel L-type Ca2+ Channels This compound->Ca_Channel Blocks K_Channels K+ Channels (IKr, IKs, IKl) This compound->K_Channels Blocks Action_Potential Altered Cardiac Action Potential Ca_Channel->Action_Potential Affects K_Channels->Action_Potential Affects Arrhythmia Potential for Arrhythmias Action_Potential->Arrhythmia

Caption: this compound's inhibitory effects on cardiac ion channels, leading to potential arrhythmogenic outcomes.

References

Best practices for dissolving and storing Dauricine powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for dissolving and storing Dauricine powder, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a bisbenzylisoquinoline alkaloid isolated from the roots and rhizomes of Menispermum dauricum (Asian moonseed).[1][2] It is a solid, white to off-white powder.[3] this compound has been investigated for various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][4]

Q2: What are the recommended solvents for dissolving this compound powder? A2: this compound is soluble in several organic solvents but generally insoluble in water.[5] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent, with high solubility reported.[3][5][6] It is also soluble in ethanol, acetone, and benzene.[1] For in vivo experiments, multi-solvent systems are typically required.[3]

Q3: How should I store this compound powder? A3: this compound powder should be stored at -20°C for long-term stability, with a reported shelf life of at least four years.[5][6][7] Some suppliers may ship the product at room temperature, but it should be transferred to -20°C upon receipt.[7] One source also mentions storage at 4°C and protected from light.[3]

Q4: How should I store this compound stock solutions? A4: Stock solutions of this compound should be stored frozen and protected from light.[3] For optimal stability, store aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is generally recommended to prepare and use solutions on the same day.[8] If you need to store solutions in advance, they may be usable for up to two weeks at -20°C.[8] Long-term storage of solutions is not recommended.[5]

Q5: What are the general safety precautions for handling this compound powder? A5: As with any chemical powder, it is important to handle this compound in a designated, well-ventilated area, such as a chemical fume hood.[9] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9] Avoid inhalation of the powder or direct contact with skin.[9]

Data Summary Tables

Table 1: Solubility of this compound
SolventConcentrationNotesSource(s)
In Vitro Solvents
DMSO100 mg/mL (160.06 mM)Requires ultrasonic treatment. Use newly opened, anhydrous DMSO.[3]
≥62.4 mg/mL[5][6]
Ethanol (EtOH)≥25.6 mg/mL[5]
PBS (pH 7.2)0.1 - 1 mg/mLSlightly soluble.[7]
WaterInsoluble[5]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.00 mM)Prepare by adding each solvent one by one.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.00 mM)Prepare by adding each solvent one by one.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.00 mM)Prepare by adding each solvent one by one.[3]
Table 2: Storage Conditions
FormatTemperatureDurationNotesSource(s)
Powder -20°C≥ 4 yearsRecommended for long-term storage.[7]
4°CNot specifiedProtect from light.[3]
Stock Solution -80°C6 monthsProtect from light.[3]
-20°C1 monthProtect from light.[3]
-20°Cup to 2 weeksRecommended for short-term storage in aliquots.[8]

Troubleshooting Guide

Q: My this compound powder is not dissolving completely in DMSO. What should I do? A: If you observe precipitation or incomplete dissolution, you can try the following:

  • Use Sonication: Brief sonication can help break up particulates and facilitate dissolution.[3]

  • Gentle Warming: If sonication is not sufficient, gentle warming can be applied. Be cautious not to overheat the solution to avoid degradation.

  • Check Your Solvent: The hygroscopic nature of DMSO can significantly impact solubility. Ensure you are using newly opened, anhydrous DMSO for the best results.[3]

Q: I see precipitation when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture media). How can I prevent this? A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.

  • Vigorous Mixing: The most critical step is to vortex or pipette mix the solution vigorously and immediately after adding the DMSO stock to the aqueous medium. This rapid dispersion helps prevent the compound from crashing out of solution.[10]

  • Lower Stock Concentration: If the problem persists, try preparing a lower concentration DMSO stock solution and adding a correspondingly larger volume to your aqueous medium.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control with the same final DMSO concentration in your experiments.[10]

Q: My vial of this compound powder has been stored for a while. Are there any special handling instructions before use? A: Yes. Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[8] This prevents condensation from forming inside the vial, which could affect the powder's stability and weighing accuracy.

G Troubleshooting this compound Dissolution start Start: this compound powder won't dissolve check_solvent Is the DMSO anhydrous and new? start->check_solvent use_new_dmso Use fresh, anhydrous DMSO check_solvent->use_new_dmso No apply_energy Apply sonication and/or gentle heat check_solvent->apply_energy Yes use_new_dmso->apply_energy is_dissolved1 Is the powder dissolved? apply_energy->is_dissolved1 success Success: Stock solution ready is_dissolved1->success Yes fail Issue persists: Consult manufacturer's technical support is_dissolved1->fail No is_dissolved2 Is the powder dissolved? is_dissolved2->success Yes is_dissolved2->fail No precip_aq Precipitation occurs in aqueous media? mix_vigorously Add stock to aqueous media while mixing vigorously precip_aq->mix_vigorously Yes success->precip_aq mix_vigorously->is_dissolved2

A troubleshooting workflow for dissolving this compound powder.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO (In Vitro)

This protocol details the preparation of a high-concentration stock solution for use in cell culture experiments.

Materials:

  • This compound powder (MW: 624.77 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes.[8]

  • Weighing: In a chemical fume hood, accurately weigh 6.25 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 100 µL of sterile, anhydrous DMSO to the tube containing the this compound powder.

    • Calculation: (6.25 mg) / (624.77 mg/mmol) / (0.1 mL) = 0.100 M = 100 mM

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If particulates are still visible, place the tube in a sonicator bath for 5-10 minutes until the powder is completely dissolved.[3]

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store aliquots at -20°C for up to one month or -80°C for up to six months.[3]

G Workflow for Preparing this compound Stock Solution start Start: Equilibrate This compound Powder weigh 1. Weigh 6.25 mg of this compound start->weigh add_dmso 2. Add 100 µL of anhydrous DMSO weigh->add_dmso mix 3. Vortex and/or Sonicate to Dissolve add_dmso->mix check Is solution clear? mix->check check->mix No aliquot 4. Aliquot into single-use tubes check->aliquot Yes store 5. Store at -20°C or -80°C (Protect from light) aliquot->store end End: 100 mM Stock Solution Ready store->end

A step-by-step workflow for preparing a this compound stock solution.
Protocol 2: Preparation of this compound Formulation for Animal Studies (In Vivo)

This protocol provides an example of how to prepare this compound for administration in animal models, based on a published formulation.[3]

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO first. The final desired concentration in the vehicle will determine the starting concentration needed here.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. For a final volume of 1 mL, the volumes would be:

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline

  • Solubilization: Add 100 µL of the pre-dissolved this compound in DMSO to the vehicle mixture.

  • Mixing: Vortex the final solution thoroughly until it is clear and homogenous. The final concentration of each component will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method has been used to achieve a this compound concentration of at least 2.5 mg/mL.[3]

  • Administration: Use the freshly prepared solution for administration. Prepare a corresponding vehicle-only solution to use as a control in your experiment.

References

Dauricine Technical Support Center: Identifying and Avoiding Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dauricine. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of working with this potent bisbenzylisoquinoline alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues and help you avoid experimental artifacts, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assay (e.g., MTT, MTS) results are inconsistent or show an unexpected increase in viability at high this compound concentrations. What could be the cause?

A: This is a common artifact when working with compounds like this compound. The issue likely stems from one of two sources:

  • Direct Reduction of Tetrazolium Salts: this compound, like many natural products with antioxidant properties, can directly reduce the tetrazolium salts (MTT, MTS) to formazan, independent of cellular metabolic activity. This chemical reduction leads to a false positive signal, making the cells appear more viable than they are.

  • Interference with Cellular Metabolism: this compound is known to affect mitochondrial function and metabolic pathways, which can confound the readouts of viability assays that rely on metabolic activity.[1]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate this compound at various concentrations in your cell culture medium without cells. Add the MTT or MTS reagent and measure the absorbance. A dose-dependent increase in absorbance will confirm direct chemical reduction.

  • Use an Alternative Viability Assay: Switch to an assay with a different readout mechanism, such as a crystal violet assay (measures cell number), a lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity), or an ATP-based assay (measures cellular ATP levels).

  • Visual Confirmation: Always correlate your viability assay data with microscopic examination of the cells to check for morphological signs of cell death.

Q2: I am studying autophagy, and my results with this compound are ambiguous. Is it an inducer or an inhibitor?

A: this compound has been reported to act as an autophagy blocker .[2] It impairs lysosomal function by inhibiting the V-type ATPase, which leads to an increase in lysosomal pH and reduced protease activity.[2] This blockage prevents the fusion of autophagosomes with lysosomes, causing an accumulation of autophagosomes and the lipidated form of LC3 (LC3-II).[2] This accumulation can be misinterpreted as autophagy induction. Some derivatives of this compound, however, have been found to induce autophagy-dependent cell death.[3]

Troubleshooting Steps:

  • Perform an Autophagic Flux Assay: To accurately measure autophagy, you must assess autophagic flux. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II accumulation in the presence of the lysosomal inhibitor indicates that this compound is indeed blocking the late stages of autophagy.

  • Monitor p62/SQSTM1 Levels: p62 is a protein that is degraded during autophagy. An accumulation of p62 in this compound-treated cells would support its role as an autophagy inhibitor.[2]

  • Visualize Lysosomal Function: Use dyes like LysoTracker to assess lysosomal acidification. A decrease in LysoTracker staining in this compound-treated cells would be consistent with impaired lysosomal function.

Q3: I'm concerned about off-target effects. What are the known off-target activities of this compound that could create experimental artifacts?

A: this compound has several well-documented off-target activities that are crucial to consider in your experimental design:

  • hERG Potassium Channel Inhibition: this compound is a potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel, with an IC50 in the low micromolar range.[4][5] This can lead to cardiotoxicity in vivo and can confound any experiments involving cardiac cells or ion channel function.

  • Calcium Channel Blockade: this compound can block L-type calcium channels, which can impact a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[1]

  • CYP3A4 Metabolism: this compound is metabolized by the cytochrome P450 enzyme CYP3A4.[1] This is particularly important for in vivo studies, as co-administration with CYP3A4 inhibitors or inducers can alter this compound's pharmacokinetics and toxicity.[1]

Troubleshooting Steps:

  • hERG Liability Assessment: If your research involves cardiac safety or ion channel studies, it is essential to perform a direct hERG inhibition assay (e.g., patch-clamp electrophysiology) to determine the IC50 of your specific batch of this compound.

  • Control for Calcium Signaling: When studying pathways that are sensitive to calcium signaling, consider using calcium imaging techniques to monitor intracellular calcium levels and include appropriate controls, such as other known calcium channel blockers.

  • Consider Metabolic Fate: For in vivo experiments, be aware of the potential for drug-drug interactions involving CYP3A4. If you are using a liver-derived cell line that expresses CYP3A4, be mindful that this compound may be metabolized over time.

Q4: I am having issues with the solubility and stability of my this compound stock solution. What is the best way to prepare and store it?

A: this compound has limited solubility in aqueous solutions.

Preparation and Storage Protocol:

  • Solvent: this compound is soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect the stock solution from light.

  • Working Dilutions: When preparing working dilutions in aqueous cell culture media, it is crucial to ensure that the final DMSO concentration is low (typically <0.5%) and does not affect your cells. It is also important to vortex the diluted solution well to ensure it is fully dissolved.

  • Stability in Media: The stability of this compound in cell culture media over long incubation periods should be considered. If you are running experiments longer than 24 hours, you may need to replenish the media with fresh this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.

Table 1: In Vitro Inhibitory Concentrations of this compound

Target/ProcessCell Line/SystemIC50 / Effective ConcentrationReference
hERG Potassium Channel HEK293 cells3.5 µM[4][5]
Cell Viability (MTT Assay) A549, H1299, A427, LLC cellsSignificant decrease from 5 µM
Cell Viability (MTT Assay) 786-O, Caki-1, A-498, ACHN cellsEffective inhibition observed[7]
Cell Proliferation Urinary tract tumor cells3.81-5.15 µg/mL[8]

Table 2: this compound Effects on Cellular Processes

Cellular ProcessEffectCell LineConcentrationReference
Autophagy Blocks autophagosome maturationHeLa cells10 µM[2]
Cell Cycle G0/G1 phase arrestA549, H1299, A427 cells15 µM[6]
Apoptosis Induces apoptosisRCC cellsNot specified[7]
NF-κB Activation SuppressesColon cancer cells0-20 µM[1]

Detailed Experimental Protocols

To assist in obtaining reliable data, detailed protocols for key experiments where artifacts are common are provided below.

Protocol 1: Autophagic Flux Assay using Western Blot

This protocol is designed to differentiate between autophagy induction and blockage of autophagic degradation by this compound.

Materials:

  • Cells of interest

  • This compound

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

  • Complete culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with this compound at the desired concentrations for the desired time. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) to a subset of the wells. Include vehicle controls for both this compound and the lysosomal inhibitor.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Calculate the ratio of LC3-II to the loading control. Autophagic flux is determined by the difference in the LC3-II/loading control ratio between samples treated with this compound and a lysosomal inhibitor and those treated with this compound alone. An accumulation of p62 is also indicative of autophagy inhibition.

Protocol 2: hERG Potassium Channel Inhibition Assay using Manual Patch-Clamp Electrophysiology

This "gold standard" protocol is for assessing the direct inhibitory effect of this compound on the hERG channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • This compound stock solution in DMSO

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes (2-5 MΩ)

Procedure:

  • Cell Preparation: Plate the hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at 37°C.

  • Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

  • Baseline Recording: Record a stable baseline hERG current for at least 3 minutes in the external solution (vehicle control).

  • Compound Application: Perfuse the cell with increasing concentrations of this compound, allowing the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).

  • Washout: After the highest concentration, perfuse with the external solution to assess the reversibility of the inhibition.

  • Positive Control: At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the sensitivity of the cell to hERG inhibition.

  • Data Analysis: Measure the amplitude of the hERG tail current at each this compound concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Dauricine_Signaling_Pathways cluster_this compound This compound cluster_effects Cellular Effects & Artifacts This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits hERG hERG K+ Channel This compound->hERG Inhibits Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits Autophagy Autophagy This compound->Autophagy Blocks (Late Stage) MTT MTT/MTS Reagent This compound->MTT Directly Reduces Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation QT_Prolongation QT Prolongation (Artifact) hERG->QT_Prolongation Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Autophagosome_Accumulation ↑ Autophagosome Accumulation Autophagy->Autophagosome_Accumulation False_Viability False High Viability (Artifact) MTT->False_Viability

Caption: this compound's multifaceted interactions with key signaling pathways and potential for experimental artifacts.

Autophagy_Flux_Workflow start Seed Cells treat Treat with this compound ± Lysosomal Inhibitor (BafA1/CQ) start->treat lyse Lyse Cells & Quantify Protein treat->lyse wb Western Blot for LC3-II and p62 lyse->wb analyze Analyze Band Intensities wb->analyze decision LC3-II accumulation greater with this compound + Inhibitor? analyze->decision flux_blocked Conclusion: This compound blocks autophagic flux decision->flux_blocked Yes flux_induced Conclusion: This compound induces autophagy decision->flux_induced No

Caption: Experimental workflow for conducting an autophagic flux assay to accurately assess this compound's effect on autophagy.

MTT_Troubleshooting_Logic start Unexpected MTT Assay Results (e.g., high viability) cell_free Perform Cell-Free Assay: This compound + Medium + MTT start->cell_free absorbance_increase Does absorbance increase in a dose-dependent manner? cell_free->absorbance_increase direct_reduction Artifact Confirmed: This compound directly reduces MTT absorbance_increase->direct_reduction Yes metabolic_interference Consider Metabolic Interference: Correlate with microscopy absorbance_increase->metabolic_interference No alternative_assay Use Alternative Viability Assay: (e.g., LDH, ATP-based, Crystal Violet) direct_reduction->alternative_assay

Caption: A logical workflow for troubleshooting unexpected results in MTT viability assays when using this compound.

References

Optimizing Dauricine Treatment for Apoptosis Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of Dauricine in apoptosis assays. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing apoptosis?

A1: this compound, a bisbenzylisoquinoline alkaloid, induces apoptosis through multiple signaling pathways, which can be cell-type dependent. Key mechanisms include:

  • Inhibition of the NF-kappaB Signaling Pathway: this compound can suppress the activation of NF-kappaB, a key regulator of inflammation and cell survival. It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of anti-apoptotic genes like Bcl-2 and survivin.[1]

  • Inhibition of the PI3K/Akt Signaling Pathway: In some cancer cells, such as renal cell carcinoma, this compound has been shown to inhibit the PI3K/Akt pathway.[2] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the activation of the intrinsic apoptotic pathway.

  • Modulation of Nrf2 and Reactive Oxygen Species (ROS): this compound can downregulate the master redox regulator Nrf2 and increase intracellular levels of ROS.[3] This disrupts the cellular redox balance, leading to oxidative stress and subsequent activation of the apoptotic cascade, including the upregulation of BAX and cleavage of Caspase 3.[3]

  • Suppression of the Hedgehog Signaling Pathway: In pancreatic cancer models, this compound has been found to suppress the Hedgehog signaling pathway by decreasing the expression of key components like Shh, Ptch1, Smo, and Gli1.[4] Aberrant activation of this pathway is linked to tumorigenesis.

Q2: What is a recommended starting concentration and treatment duration for this compound in apoptosis assays?

A2: The optimal concentration and treatment time for this compound are highly dependent on the specific cell line being used. However, based on published studies, a general starting point can be recommended. It is crucial to perform a dose-response and time-course experiment for your specific cell model to determine the optimal conditions.[5][6][7]

Q3: How do I determine the optimal treatment duration for this compound in my cell line?

A3: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed, effective concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). Apoptosis can then be assessed at each time point using methods like Annexin V/PI staining followed by flow cytometry, caspase activity assays, or Western blotting for cleaved PARP.[5][6][7] The ideal duration will be the time point that shows a significant level of apoptosis before widespread secondary necrosis occurs.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low apoptotic signal 1. Suboptimal Treatment Duration: The chosen time point may be too early or too late to detect the peak of apoptosis.[5] 2. Ineffective Concentration: The this compound concentration may be too low to induce a significant apoptotic response.[5] 3. Cell Line Resistance: The cell line may be resistant to this compound-induced apoptosis. 4. Compound Degradation: this compound solution may have degraded.1. Perform a Time-Course Experiment: Test a range of time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for apoptosis detection.[6][7] 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 µM to 20 µM) to find the effective dose for your cell line.[3] 3. Use a Positive Control: Include a known apoptosis-inducing agent to confirm that the assay is working correctly. 4. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.[8]
High background apoptosis in the control group 1. Cell Culture Stress: Over-confluency, nutrient deprivation, or harsh cell handling can induce apoptosis.[8] 2. Mycoplasma Contamination: This common contamination can affect cell health and induce apoptosis.1. Optimize Cell Culture Conditions: Ensure cells are seeded at an appropriate density and have fresh media. Handle cells gently during passaging and treatment. 2. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.
Inconsistent results between experiments 1. Variability in Cell Health: Differences in cell passage number or confluency can affect the response to this compound.[8] 2. Inconsistent this compound Concentration: Errors in preparing or diluting the this compound stock solution. 3. Variations in Incubation Time: Inconsistent timing of treatment and harvesting.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment.[9] 2. Prepare Master Mixes: Prepare a master mix of this compound-containing media to ensure consistent final concentrations across all samples. 3. Maintain a Strict Timeline: Adhere to a precise schedule for adding the compound and harvesting the cells.
High percentage of necrotic cells 1. Treatment Duration is Too Long: Prolonged incubation can lead to secondary necrosis after apoptosis.[7] 2. This compound Concentration is Too High: Very high concentrations can induce necrosis directly.[5]1. Reduce Incubation Time: Harvest cells at earlier time points in your time-course experiment. 2. Lower this compound Concentration: Perform a dose-response experiment to find a concentration that induces apoptosis without causing excessive necrosis.

Quantitative Data Summary

The following tables summarize typical concentrations and treatment durations for this compound from various studies. Note that these are starting points and should be optimized for your specific experimental system.

Table 1: Effective Concentrations of this compound in Apoptosis Assays

Cell LineEffective Concentration Range (µM)AssayReference
Colon Cancer CellsDose-dependentProliferation, Invasion, Apoptosis[1]
Renal Cell Carcinoma (786-O, Caki-1, A-498, ACHN)Not specifiedViability, Cell Cycle, Apoptosis[2]
Lung Adenocarcinoma (A549, H1299, A427)5 - 20Proliferation, Colony Formation, ROS, Apoptosis[3]
Human Bronchial Epithelial Cellsup to 40Cytotoxicity, Apoptosis[10]

Table 2: Treatment Durations for this compound in Apoptosis Assays

Cell LineTreatment Duration (hours)AssayReference
Lung Adenocarcinoma (A549, H1299, A427)24Proliferation, Cell Cycle, ROS[3]
Lung Adenocarcinoma (A549, H1299, A427)48Colony Formation[3]
Human Lung Cell Lines (BEAS-2B, WI-38, A549)24Cell Death[11]

Experimental Protocols

Protocol 1: Annexin V/PI Staining for Apoptosis Detection

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[12]

Materials:

  • This compound

  • 6-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time points. Include a vehicle-only control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 2: Caspase-3/7 Activity Assay

This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in apoptosis.

Materials:

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or similar luminescent caspase assay kit)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound for various time points.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Protocol 3: Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, by Western blotting.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Dauricine_Apoptosis_Signaling_Pathways cluster_NFkB NF-kappaB Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_ROS Nrf2/ROS Pathway This compound This compound IkBa_p p-IκBα This compound->IkBa_p inhibits PI3K PI3K This compound->PI3K inhibits Nrf2 Nrf2 This compound->Nrf2 downregulates ROS ROS This compound->ROS increases p65_translocation p65 Nuclear Translocation IkBa_p->p65_translocation inhibition NFkB_activation NF-κB Activation p65_translocation->NFkB_activation Anti_apoptotic_genes Anti-apoptotic Genes (Bcl-2, Survivin) NFkB_activation->Anti_apoptotic_genes Apoptosis Apoptosis Anti_apoptotic_genes->Apoptosis inhibition Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Survival->Apoptosis inhibition Nrf2->ROS downregulates Apoptotic_Cascade Apoptotic Cascade (BAX, Cleaved Caspase 3) ROS->Apoptotic_Cascade Apoptotic_Cascade->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow cluster_optimization Optimization Phase cluster_analysis Apoptosis Analysis Dose_Response 1. Dose-Response Experiment (Determine effective concentration) Time_Course 2. Time-Course Experiment (Determine optimal duration) Dose_Response->Time_Course Cell_Treatment 3. Treat Cells with Optimized Concentration and Duration Time_Course->Cell_Treatment Harvesting 4. Harvest Cells Cell_Treatment->Harvesting Apoptosis_Assay 5. Perform Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity, Western Blot) Harvesting->Apoptosis_Assay Data_Analysis 6. Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Logic Start Inconsistent or No Apoptosis Observed with this compound Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Duration Is the treatment duration optimized? Check_Concentration->Check_Duration Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Cells Are the cells healthy and at low passage? Check_Duration->Check_Cells Yes Time_Course Perform Time-Course Experiment Check_Duration->Time_Course No Check_Assay Is the apoptosis assay appropriate and working? Check_Cells->Check_Assay Yes Optimize_Culture Optimize Cell Culture Conditions Check_Cells->Optimize_Culture No Use_Positive_Control Use a Positive Control for Apoptosis Check_Assay->Use_Positive_Control No Success Successful Apoptosis Detection Check_Assay->Success Yes Dose_Response->Check_Duration Time_Course->Check_Cells Optimize_Culture->Check_Assay Use_Positive_Control->Success

Caption: Troubleshooting logic for this compound apoptosis assays.

References

How to select the correct cell line for Dauricine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell lines for experiments involving Dauricine (B190908). It includes frequently asked questions, troubleshooting advice, experimental protocols, and comparative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer research?

A1: this compound is a bioactive bisbenzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum (Asiatic Moonseed).[1] In cancer research, it is recognized for its multi-faceted anti-tumor effects, which include inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting cell proliferation and invasion.[1][2][3] Its mechanisms of action are complex and involve the modulation of multiple signaling pathways.

Q2: Which signaling pathways are most affected by this compound?

A2: this compound has been shown to modulate several key signaling pathways implicated in cancer progression. These include, but are not limited to:

  • NF-κB Signaling: this compound can suppress the activation of the NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation.[3][4]

  • STAT3 Signaling: It can inhibit the STAT3 signaling pathway, which plays a significant role in cell proliferation, survival, and differentiation.[4][5]

  • PI3K/Akt/mTOR Pathway: this compound has been found to inhibit this pathway, which is central to regulating cell growth, metabolism, and survival.[6][7]

  • Hedgehog Signaling: In certain cancers like pancreatic cancer, this compound has been shown to suppress the Hedgehog pathway.[2]

  • Autophagy Regulation: this compound can act as an autophagy blocker, impairing lysosomal function and sensitizing cancer cells to other chemotherapeutic agents.[6][8][9][10]

Q3: How do I select an appropriate cell line for my this compound experiment?

A3: The choice of cell line is critical and should be guided by your specific research question. Consider the following:

  • Cancer Type: Select cell lines that are representative of the cancer type you are studying (e.g., lung, breast, colon).

  • Genetic Background: Consider the mutational status of key genes in the cell lines (e.g., p53, KRAS). For instance, this compound has been shown to target p53 and VEGFA pathways in glioma cells.[11]

  • Pathway Activation: Choose cell lines where the target signaling pathway of interest is known to be constitutively active. For example, if you are studying STAT3 inhibition, select a cell line with high phospho-STAT3 levels.[5][12][13]

  • Published Data: Refer to existing literature to see which cell lines have been previously used in this compound studies and have shown sensitivity.

Cell Line Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable cell line for your this compound experiments.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Selection cluster_2 Phase 3: Validation start Define Research Question (e.g., Mechanism, Efficacy) lit_review Literature Review: - this compound's known targets - Relevant cancer models start->lit_review hypothesis Formulate Hypothesis (e.g., this compound inhibits STAT3 in Lung Cancer) lit_review->hypothesis candidate_lines Identify Candidate Cell Lines: - Match cancer type - Check genetic background - Check pathway activity hypothesis->candidate_lines data_check Check Reported IC50 Values (See Table 1) candidate_lines->data_check select_final Select Primary & Secondary Lines (e.g., Sensitive vs. Resistant) data_check->select_final procure Procure & Authenticate Cell Lines (STR Profiling) select_final->procure pilot_exp Pilot Experiment: - Confirm IC50 with MTT Assay - Validate pathway modulation procure->pilot_exp decision Proceed with Main Experiments? pilot_exp->decision decision->select_final No, Re-evaluate end Main Experiments decision->end Yes

Caption: Workflow for selecting and validating a cell line for this compound research.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. A lower IC50 value indicates greater potency. The IC50 of this compound can vary significantly between different cancer cell lines.

Cell LineCancer TypeReported IC50 (µM)Reference
HeLa Cervical Cancer>15.53[14]
A549 Non-Small Cell Lung Cancer~3.08[15]
NCI-H1299 Non-Small Cell Lung Cancer(Dose-dependent inhibition)[16]
MCF-7 Breast Cancer(Used in drug resistance studies)[6]
BxPC-3 Pancreatic Cancer(Effective in vivo)[2]
U87 Glioblastoma(Dose-dependent apoptosis)[11]
C6 Glioma (Rat)(Dose-dependent apoptosis)[11]
K562 Leukemia~1.56[15]
HCT116 Colon Cancer(Effective in vivo)[3]

Note: IC50 values are highly dependent on experimental conditions such as incubation time, cell density, and the specific assay used.[17][18][19] The values presented here are for comparative purposes.

Signaling Pathway Diagram

This compound has been shown to inhibit the JAK/STAT3 signaling pathway, which is constitutively activated in many cancers and contributes to cell proliferation and survival.[5][12][13]

G cluster_nucleus Inside Nucleus cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (Y705) p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus dimer_n p-STAT3 Dimer transcription Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) This compound This compound This compound->inhibition_node inhibition_node->jak Inhibits Phosphorylation transcription_n Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) dimer_n->transcription_n proliferation Proliferation transcription_n->proliferation survival Survival transcription_n->survival angiogenesis Angiogenesis transcription_n->angiogenesis

Caption: this compound inhibits the canonical JAK/STAT3 signaling pathway.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)[21]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (blank).[21]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[19]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.[20]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[18]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accuracy. Always use cells in their logarithmic growth phase.[23]

  • Possible Cause: Cell passage number is too high.

    • Solution: Use cells within a consistent and low passage number range. High-passage cells can undergo phenotypic changes, altering their drug sensitivity.[19]

  • Possible Cause: "Edge effect" on the 96-well plate.

    • Solution: The outer wells of a plate are prone to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or medium.[23]

Issue 2: Cell viability is greater than 100% at low this compound concentrations.

  • Possible Cause: Hormesis effect or experimental artifact.

    • Solution: This can sometimes be a biological effect where a low dose of a toxin is stimulatory. However, it can also be an artifact. Ensure the blank subtraction is correct. If the effect is reproducible, it may be real, but it complicates standard IC50 calculation. Focus on the inhibitory part of the curve for analysis.[24]

  • Possible Cause: Interaction of the compound with the assay reagent.

    • Solution: Run a control plate without cells to see if this compound at various concentrations interacts with MTT, causing a color change.

Issue 3: No clear dose-response curve is observed.

  • Possible Cause: The concentration range is incorrect.

    • Solution: Test a much broader range of this compound concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).[19]

  • Possible Cause: The selected cell line is resistant to this compound.

    • Solution: The cell line may lack the specific target or have robust resistance mechanisms. Consider testing a different cell line known to be sensitive or one that overexpresses a this compound target.

  • Possible Cause: Compound insolubility.

    • Solution: this compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells under a microscope for any precipitate. Consider preparing fresh dilutions or using a different solvent system if appropriate.[23]

References

Dauricine In Vitro to In Vivo Translation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges in translating in vitro data for the bisbenzylisoquinoline alkaloid, dauricine (B190908), into in vivo models. The information addresses common discrepancies between cellular potency and animal model efficacy, focusing on pharmacokinetic hurdles and metabolic complexities.

Section 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses fundamental questions regarding the translation of this compound research from the lab bench to preclinical models.

Q1: Why are my in vivo results with this compound not matching the potent effects I observed in vitro?

A primary reason for the discrepancy between in vitro and in vivo results is this compound's extensive first-pass metabolism.[1][2] When administered orally, a significant portion of the drug is metabolized by enzymes in the gut and liver before it can reach systemic circulation.[2] This process, known as the first-pass effect, drastically reduces the bioavailability of this compound, meaning the concentration of the active compound reaching target tissues is often much lower than what was effective in cell culture experiments.[3][4]

Q2: What is the "first-pass effect" and how does it specifically impact this compound?

The first-pass effect, or presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches the systemic circulation.[2] For orally administered drugs like this compound, absorption from the digestive system leads directly to the liver via the hepatic portal vein.[2] The liver, being the primary site of drug metabolism, enzymatically alters this compound.[2][5] Studies indicate that Cytochrome P450 enzymes, specifically CYP3A/CYP3A4, are responsible for metabolizing this compound.[3] This extensive metabolism is a major barrier to achieving therapeutic plasma concentrations via oral delivery.[6]

Q3: Is this compound toxic in vivo, and how does this relate to its metabolism?

Yes, this compound can exhibit significant toxicity in vivo, particularly at higher doses. This toxicity is directly linked to its metabolism. The metabolism of this compound by CYP3A enzymes produces a reactive electrophilic quinone methide metabolite.[3] This metabolite can cause cellular damage by depleting glutathione (B108866) (GSH) and forming adducts with proteins and DNA, leading to cytotoxicity. In animal models, this compound has been shown to cause pulmonary injury, including alveolar edema and hemorrhage, as well as liver toxicity.[3]

Q4: What are the main metabolic pathways for this compound?

The primary metabolic pathway for this compound is mediated by CYP3A enzymes in the liver. This process involves the transformation of this compound into a quinone methide metabolite. This bioactivation is a critical factor to consider, as the resulting metabolite is implicated in the compound's toxic effects.[3] Co-administration with a known CYP3A inhibitor, such as ketoconazole, has been shown to reduce this metabolism, thereby mitigating liver and lung toxicity and increasing the therapeutic effects of this compound.[3]

Section 2: Troubleshooting Guides for Experimental Issues

This section provides practical advice for specific problems researchers may encounter during their experiments.

Guide 1: Poor In Vivo Efficacy Despite High In Vitro Potency

Problem: this compound shows high efficacy in my cell-based assays (e.g., at 1-10 µM), but I see little to no effect in my animal model, even at seemingly high doses.

  • Q: Have you considered this compound's bioavailability?

    • A: Low oral bioavailability due to the first-pass effect is the most likely cause.[1][2] The effective concentration in your in vitro assay is not being reached systemically in the animal. You may need to consider alternative routes of administration or advanced formulation strategies.

  • Q: How are you administering this compound?

    • A: Oral administration is most affected by first-pass metabolism.[2] Consider alternative routes that bypass or reduce this effect, such as intraperitoneal (IP) or intravenous (IV) injection. However, even with these routes, metabolism will still occur once the drug circulates through the liver.[1]

  • Q: Could formulation be the issue?

    • A: Yes, this compound's poor water solubility can also limit absorption.[7] To improve bioavailability, consider innovative formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, or amorphous solid dispersions.[8][9][10] These techniques can enhance solubility and, in some cases, facilitate lymphatic transport to bypass the liver.[8][9]

Guide 2: Unexpected Toxicity in Animal Models

Problem: My animals are showing signs of distress, weight loss, or organ damage after being treated with this compound.

  • Q: What dose of this compound are you using?

    • A: High doses of this compound are associated with toxicity. For instance, a dose of 150 mg/kg in mice resulted in significant lung damage.[3] In contrast, effective doses for therapeutic effects in other mouse models have been reported in the 1-20 mg/kg range.[11][12] It is crucial to perform dose-escalation studies to find a therapeutic window that balances efficacy and toxicity.

  • Q: How does metabolism contribute to this toxicity?

    • A: The toxicity is not necessarily from this compound itself but from its reactive metabolite produced by CYP3A enzymes. This metabolite can cause oxidative stress and damage to tissues, particularly the lungs and liver.[3]

  • Q: Can I mitigate this toxicity while maintaining an effective dose?

    • A: One potential strategy is the co-administration of a CYP3A inhibitor like ketoconazole.[3] By blocking the metabolic activation of this compound, the formation of the toxic quinone methide metabolite can be reduced.[3] This has been shown to protect mice from this compound-induced pulmonary injury.[3] However, this approach also alters the drug's pharmacokinetics and should be carefully controlled and justified.

Section 3: Data Summaries and Experimental Protocols

This section provides quantitative data and standardized protocols to guide experimental design.

Data Presentation

Table 1: Summary of In Vitro vs. In Vivo this compound Dosing and Effects

Study TypeModel / Cell LineThis compound Concentration / DoseObserved Effect
In Vitro CytotoxicityHuman Lung Cell Lines (BEAS-2B, WI-38, A549)40 µM (24h)Up to 60% cell death.[3]
In Vitro Anti-CancerLung Adenocarcinoma Cells (A549, H1299, A427)Range of concentrationsReduced proliferation and migration; cell cycle arrest at G0/G1.[13]
In Vivo Anti-CancerSyngeneic Lung Cancer Model (C57BL/6 mice)20 mg/kgSignificant restriction of tumor progression.[12]
In Vivo NeuroprotectionAlzheimer's Disease Model (Mice)1 mg/kg and 10 mg/kg (30 days)Attenuated learning/memory deficits and neuronal damage.[11]
In Vivo ToxicityMale CD-1 Mice150 mg/kgSignificant alveolar edema and hemorrhage.[3]

Table 2: Pharmacokinetic & Metabolic Profile of this compound

ParameterDescriptionKey EnzymesMetabolitesReference
Metabolism Primarily hepatic.[5] Subject to extensive first-pass effect.[2][3]CYP3A / CYP3A4.[3]Electrophilic quinone methide.[3][2][3][5]
Bioavailability Expected to be low when administered orally due to high first-pass metabolism.[1][6]N/AN/A[1][6]
Toxicity Profile Linked to bioactivation by CYP3A enzymes, causing pulmonary and liver toxicity.[3]CYP3A / CYP3A4.[3]Reactive quinone methide metabolite leads to protein adduction and GSH depletion.[3][3]
Drug Interactions CYP3A inhibitors (e.g., ketoconazole) can reduce metabolism and toxicity.[3]CYP3A / CYP3A4.[3]N/A[3]
Experimental Protocols

Protocol 1: General Workflow for Translating this compound Studies

A recommended workflow for bridging the in vitro/in vivo gap is presented below. This process emphasizes early consideration of pharmacokinetic and toxicity issues.

G cluster_0 In Vitro Phase cluster_1 Translation & Formulation cluster_2 In Vivo Phase A 1. Determine In Vitro Potency (e.g., IC50 in relevant cell lines) B 2. In Vitro Toxicity Screen (e.g., MTT on non-cancerous cells) A->B C 3. In Vitro Metabolism Assay (Using liver microsomes + CYP3A4) B->C D 4. Assess Bioavailability Risk (High first-pass metabolism expected) C->D E 5. Develop Formulation Strategy (e.g., Solubilizing agents, lipid carriers) D->E F 6. Pilot Pharmacokinetic (PK) Study (Determine Cmax, T1/2, AUC with new formulation) E->F G 7. Dose-Ranging Toxicity Study (Identify Maximum Tolerated Dose - MTD) F->G H 8. Efficacy Study in Animal Model (Using doses below MTD) G->H

A suggested workflow for translating this compound from in vitro discovery to in vivo validation.

Protocol 2: Assessing this compound-Induced Cytotoxicity (MTT Assay)

This protocol outlines a standard method for evaluating this compound's effect on cell viability in vitro.[13]

  • Cell Seeding: Plate cells (e.g., A549, BEAS-2B) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Section 4: Visualizing the Mechanisms

Diagrams are provided to illustrate the key challenges and pathways discussed.

G cluster_challenges The Translation Gap invitro High In Vitro Potency (e.g., Anti-cancer, Anti-inflammatory) fp Extensive First-Pass Metabolism (Liver, Gut) invitro->fp Oral Administration invivo Reduced In Vivo Efficacy pb Poor Oral Bioavailability fp->pb mt Metabolism-Induced Toxicity fp->mt pb->invivo mt->invivo Limits Tolerated Dose

The "In Vitro to In Vivo Gap" illustrating key challenges for oral this compound administration.

G This compound This compound (Oral) GutLiver Absorption into Portal Circulation (Gut/Liver) This compound->GutLiver CYP3A4 Metabolism by CYP3A4 GutLiver->CYP3A4 Metabolite Reactive Quinone Methide Metabolite CYP3A4->Metabolite Bioactivation Systemic Systemic Circulation (Low Concentration of Parent Drug) CYP3A4->Systemic First Pass Toxicity Toxicity (Lung, Liver) Metabolite->Toxicity Protein Adduction, GSH Depletion Effect Reduced Therapeutic Effect Systemic->Effect Ketoconazole Ketoconazole (CYP3A4 Inhibitor) Ketoconazole->CYP3A4 Inhibits

This compound's metabolic pathway, showing bioactivation to a toxic metabolite via CYP3A4.

G This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Inhibits Bcl2 ↓ Bcl-2 This compound->Bcl2 BaxCasp3 ↑ BAX, Cleaved Caspase 3 This compound->BaxCasp3 CellCycle G0/G1 Cell Cycle Arrest This compound->CellCycle ROS ↑ Intracellular ROS Nrf2->ROS Normally Reduces Apoptosis Apoptosis ROS->Apoptosis TumorGrowth Inhibition of Tumorigenesis Apoptosis->TumorGrowth Bcl2->Apoptosis Inhibits BaxCasp3->Apoptosis CellCycle->TumorGrowth

This compound's anti-cancer signaling in lung adenocarcinoma.[12][13]

References

Validation & Comparative

Validating Dauricine's Binding Targets: A Comparative Guide to Molecular Docking and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the direct molecular targets of a bioactive compound like Dauricine is a critical step in understanding its mechanism of action and advancing its therapeutic potential. Computational methods, particularly molecular docking, offer a powerful initial screening tool. However, the predictions from these in silico models necessitate rigorous experimental validation. This guide provides a comparative overview of molecular docking and key experimental techniques for validating the binding of this compound to its putative protein targets.

This compound, a bisbenzylisoquinoline alkaloid isolated from the plant Menispermum dauricum, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] These effects are attributed to its interaction with various signaling pathways, such as the NF-κB and Ca²⁺/Calmodulin (CaM) pathways.[1] Molecular docking studies have been employed to predict the binding of this compound to several key proteins within these pathways, including NF-κB, Calmodulin, and others. While these computational approaches provide valuable insights into potential binding modes and affinities, it is imperative to validate these findings through robust experimental methods.

This guide will delve into a comparison of molecular docking with established biophysical and cell-based assays, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). We will explore the principles behind each technique, present their respective data outputs, and provide detailed experimental protocols.

Comparing Computational Predictions with Experimental Realities

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and affinity. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol). While indicative, these scores are theoretical and can be influenced by the scoring functions and algorithms used. Therefore, experimental validation is crucial to confirm these predictions and to obtain quantitative measures of binding affinity, such as the dissociation constant (Kd).

MethodPrincipleOutput ParameterIllustrative Example (Compound & Target)Computational ValueExperimental Value
Molecular Docking Computational simulation of ligand-protein bindingBinding Energy (kcal/mol)Ellagic Acid & NF-κB-7.31 kcal/molNot directly comparable
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized proteinDissociation Constant (Kd)Quercetin & CaMKIVNot Applicable~2.5 µM (from fluorescence quenching)
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interactionDissociation Constant (Kd)Not AvailableNot ApplicableNot Available
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced changes in protein thermal stabilityThermal Shift (ΔTm) or EC50Not AvailableNot ApplicableNot Available

Note: The values presented are for illustrative purposes to demonstrate the data generated by each technique and are not a direct comparison for the same binding event.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for molecular docking and key experimental validation techniques.

Molecular Docking Protocol

Molecular docking predicts the binding pose and affinity of a ligand to a protein.

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • The 3D structure of this compound is obtained from a database like PubChem or generated using chemical drawing software.

    • Both protein and ligand structures are prepared for docking by adding hydrogen atoms and assigning appropriate charges.

  • Grid Generation:

    • A grid box is defined around the predicted active site of the protein to specify the search space for the ligand.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to systematically explore different conformations of the ligand within the grid box.

    • The software calculates the binding energy for each conformation using a scoring function.

  • Analysis of Results:

    • The docking poses are ranked based on their binding energies.

    • The pose with the lowest binding energy is considered the most favorable.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Immobilization of the Target Protein:

    • The purified target protein is immobilized on the surface of a sensor chip.

  • Ligand Injection:

    • A solution containing this compound at various concentrations is flowed over the sensor chip.

  • Detection of Binding:

    • The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

  • Data Analysis:

    • The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event.

  • Sample Preparation:

    • A solution of the purified target protein is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into the injection syringe.

  • Titration:

    • Small aliquots of the this compound solution are injected into the protein solution.

  • Heat Measurement:

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The heat changes are plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment:

    • Intact cells are treated with this compound or a vehicle control.

  • Heating:

    • The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation:

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizing this compound's Putative Mechanisms

To conceptualize how this compound may exert its effects, understanding its interaction with key signaling pathways is crucial. The following diagrams, generated using the DOT language, illustrate the simplified NF-κB and Ca²⁺/Calmodulin signaling pathways and the potential points of intervention by this compound.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation Molecular_Docking Molecular Docking (Predict Binding) SPR Surface Plasmon Resonance (SPR) Molecular_Docking->SPR Validate ITC Isothermal Titration Calorimetry (ITC) Molecular_Docking->ITC Validate CETSA Cellular Thermal Shift Assay (CETSA) Molecular_Docking->CETSA Validate Validated_Target Validated Target SPR->Validated_Target ITC->Validated_Target CETSA->Validated_Target Dauricine_Target This compound Binding Target Identification Dauricine_Target->Molecular_Docking

Caption: Workflow for validating this compound's binding targets.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces This compound This compound This compound->IKK inhibits

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

CaM_Pathway Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin Ca_CaM Ca²⁺/CaM Complex Calmodulin->Ca_CaM binds Ca²⁺ CaMK CaM Kinases (e.g., CaMKII) Ca_CaM->CaMK activates Downstream_Targets Downstream Targets CaMK->Downstream_Targets phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response This compound This compound This compound->Calmodulin binds to

Caption: this compound's potential interaction with the Calmodulin signaling pathway.

Conclusion

The validation of this compound's binding targets is a multi-faceted process that benefits from an integrated approach. Molecular docking serves as an invaluable tool for initial hypothesis generation, providing insights into potential protein targets and their binding interactions. However, the computational nature of these predictions necessitates experimental validation to confirm target engagement and to accurately quantify binding affinities. Techniques such as SPR, ITC, and CETSA offer complementary experimental evidence, each with its own strengths. By combining these computational and experimental strategies, researchers can build a more comprehensive and robust understanding of this compound's molecular mechanisms, paving the way for its development as a potential therapeutic agent.

References

Dauricine in the Landscape of NF-κB Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dauricine's Performance Against Other NF-κB Inhibitors, Supported by Experimental Data.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This compound, a bisbenzylisoquinoline alkaloid extracted from the traditional Chinese medicinal plant Menispermum dauricum, has emerged as a potent inhibitor of the NF-κB signaling pathway. This guide provides a comparative study of this compound against other well-characterized NF-κB inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.

Mechanism of Action: this compound vs. Other NF-κB Inhibitors

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.

This compound exerts its inhibitory effect by targeting a crucial step in this pathway. Experimental evidence demonstrates that this compound inhibits the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the activation of downstream inflammatory and proliferative genes.[2][3]

For a clearer understanding, the NF-κB signaling pathway and the points of inhibition for different classes of inhibitors are illustrated below.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Receptor Stimuli->Receptor 1. Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Activation IkB IκBα IKK_complex->IkB 3. Phosphorylation p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 7. Nuclear Translocation IkB_p65_p50 IκBα-p65/p50 (Inactive Complex) IkB_p65_p50->p65_p50 6. Release p_IkB P-IκBα IkB_p65_p50->p_IkB Proteasome Proteasome ub_p_IkB Ub-P-IκBα p_IkB->ub_p_IkB 4. Ubiquitination ub_p_IkB->Proteasome 5. Degradation DNA κB DNA Site p65_p50_nuc->DNA 8. DNA Binding Gene_Expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) DNA->Gene_Expression 9. Transcription Dauricine_node This compound Dauricine_node->IkB Inhibits Phosphorylation and Degradation IKK_Inhibitors_node IKK Inhibitors (e.g., BMS-345541) IKK_Inhibitors_node->IKK_complex Inhibit Kinase Activity Proteasome_Inhibitors_node Proteasome Inhibitors (e.g., Bortezomib) Proteasome_Inhibitors_node->Proteasome Inhibit Proteasomal Degradation Direct_Inhibitors_node Direct NF-κB Inhibitors (e.g., Parthenolide) Direct_Inhibitors_node->p65_p50_nuc Inhibit DNA Binding Western_Blot_Workflow A 1. Cell Treatment (Inhibitor + Stimulus) B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p65) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Densitometry I->J Luciferase_Assay_Workflow A 1. Co-transfection (NF-κB-luciferase + Renilla-luciferase plasmids) B 2. Cell Treatment (Inhibitor + Stimulus) A->B C 3. Cell Lysis B->C D 4. Measure Firefly Luciferase Activity C->D E 5. Measure Renilla Luciferase Activity C->E F 6. Data Normalization & Analysis (Calculate % Inhibition and IC50) D->F E->F

References

Dauricine: A Potent Inducer of Caspase-3 Dependent Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Efficacy and Mechanism of Action

For researchers and drug development professionals exploring novel anti-cancer therapeutics, dauricine, a bisbenzylisoquinoline alkaloid, presents a compelling case for inducing programmed cell death, or apoptosis, through the activation of caspase-3. This guide provides a comparative analysis of this compound's pro-apoptotic activity against established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), supported by experimental data and detailed protocols.

This compound's Efficacy in Inducing Apoptosis

This compound has been shown to effectively induce apoptosis in a variety of cancer cell lines. Its mechanism of action is primarily centered on the intrinsic apoptotic pathway, culminating in the activation of the key executioner enzyme, caspase-3. This activation is a critical step in the orchestrated dismantling of the cell.

Comparative Cytotoxicity

To contextualize the potency of this compound, its half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been compiled and compared with those of doxorubicin and cisplatin in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
Renal Cancer
786-ORenal Cell Carcinoma~15-20[1][2]--
Caki-1Renal Cell Carcinoma~15-20[1]--
A-498Renal Cell Carcinoma~15-20[1]--
ACHNRenal Cell Carcinoma~15-20[1]--
Colon Cancer
HCT-116Colorectal CarcinomaNot explicitly stated, but significant cytotoxicity observed at 40-100 µM[3]~0.03-0.96[3]-
HT-29Colorectal AdenocarcinomaNot explicitly stated, but significant cytotoxicity observed at 40-100 µM[3]~0.042-0.88[3]-
SW480Colon Cancer---
Ovarian Cancer
A2780Ovarian Cancer--~2-3 fold less activity in resistant cells[4]
SKOV3Ovarian Cancer--~2-40[5]
Lung Cancer
A549Lung Carcinoma~15[6]>1[6]-
H1299Lung Cancer~15[6]--
A427Lung Cancer~15[6]--
Breast Cancer
MCF-7Breast Adenocarcinoma-~0.01-2.5[7]-
Bladder Cancer
EJBladder Cancer3.81-5.15 µg/mL--
Prostate Cancer
PC-3MProstate Cancer3.81-5.15 µg/mL--

Unveiling the Mechanism: this compound's Signaling Pathways

This compound's pro-apoptotic effects are orchestrated through the modulation of key signaling pathways that regulate cell survival and death.

The Intrinsic Apoptotic Pathway

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to a cascade of events that culminate in caspase-3 activation.[1][2]

This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NFkB This compound->NFkB Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates NFkB->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ROS ROS Production Doxorubicin->ROS Caspase8 Caspase-8 Doxorubicin->Caspase8 Activates (Extrinsic Pathway) p53 p53 DNA_Damage->p53 Activates Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bax Bax p53->Bax Upregulates Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR Activates p53 p53 DDR->p53 Activates Death_Receptors Death Receptors DDR->Death_Receptors Upregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H A Prepare Cell Lysates B Add Substrate & Buffer A->B C Incubate at 37°C B->C D Measure Absorbance C->D E Calculate Activity D->E A Cell Harvesting B Washing A->B C Resuspension B->C D Annexin V/PI Staining C->D E Incubation D->E F Flow Cytometry E->F

References

Dauricine vs. Isoliensinine: A Comparative Analysis of Spike-ACE2 Interaction Blockade

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two promising herbal compounds in the fight against SARS-CoV-2, supported by experimental data, for researchers, scientists, and drug development professionals.

The entry of SARS-CoV-2 into host cells, mediated by the interaction between the viral Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, remains a critical target for therapeutic intervention. Among the numerous compounds investigated, the natural alkaloids Dauricine and Isoliensinine have emerged as potent inhibitors of this crucial interaction. This guide provides a detailed comparison of their efficacy, supported by experimental findings, to aid researchers in the development of novel antiviral strategies.

Quantitative Comparison of Inhibitory Activity

A key study directly comparing this compound and Isoliensinine has demonstrated that both compounds effectively inhibit SARS-CoV-2 viral entry by targeting the Spike-ACE2 interaction.[1] Notably, Isoliensinine exhibited a higher inhibitory potency, as indicated by its lower half-maximal inhibitory concentration (IC50) values in cell-based assays.[2]

CompoundCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
This compound 293T-ACE22.78 ± 0.23> 10> 3.60
VeroE63.12 ± 0.19> 10> 3.21
Isoliensinine 293T-ACE21.95 ± 0.11> 10> 5.13
VeroE62.13 ± 0.15> 10> 4.69

Table 1: Comparative inhibitory activity of this compound and Isoliensinine against SARS-CoV-2 pseudovirus infection in different cell lines. Data is presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher potency. The Selectivity Index (SI) is a ratio of cytotoxicity to antiviral activity, with a higher value indicating a better safety profile.

Further studies have corroborated the activity of this compound, showing antiviral activity with an IC50 range of 18.2 to 33.3 μM against the original strain, as well as the Delta and Omicron variants of SARS-CoV-2.[3][4]

Mechanism of Action: Targeting Spike-ACE2 Interaction

Both this compound and Isoliensinine have been shown to specifically obstruct the interaction between the Spike protein and the ACE2 receptor.[1][2] Crucially, their mechanism of action does not involve the inhibition of TMPRSS2, a cellular protease also essential for viral entry.[1] This specific targeting of the Spike-ACE2 interface is a desirable attribute for a therapeutic candidate. Molecular modeling studies suggest that these compounds interact with key residues on the Spike protein, such as R403, which are critical for ACE2 binding.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the inhibitory effects of this compound and Isoliensinine.

Pseudovirus Neutralization Assay

This assay is fundamental for determining the inhibitory concentration (IC50) of the compounds against viral entry.

  • Cell Culture: Human embryonic kidney 293T cells expressing ACE2 (293T-ACE2) and African green monkey kidney epithelial cells (VeroE6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Pseudovirus Production: SARS-CoV-2 pseudoviruses are generated by co-transfecting 293T cells with a lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase) and a plasmid expressing the SARS-CoV-2 Spike protein.

  • Inhibition Assay:

    • Cells are seeded in 96-well plates.

    • The following day, the cells are pre-treated with serial dilutions of this compound or Isoliensinine for a specified period.

    • A standardized amount of the SARS-CoV-2 pseudovirus is then added to the wells.

    • After incubation, the infectivity is quantified by measuring the reporter gene expression (e.g., luciferase activity).

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control cells. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Spike-ACE2 Interaction Assay (FRET-based)

This in vitro assay directly measures the binding between the Spike protein and the ACE2 receptor.

  • Reagents: Recombinant Spike protein (RBD) and ACE2 protein are labeled with a Förster Resonance Energy Transfer (FRET) pair of fluorophores (e.g., a donor and an acceptor).

  • Assay Procedure:

    • The labeled Spike-RBD and ACE2 proteins are mixed in a microplate well.

    • Varying concentrations of the test compounds (this compound or Isoliensinine) are added to the wells.

    • The mixture is incubated to allow for binding.

  • Measurement: The FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the Spike-ACE2 interaction.

  • Analysis: The percentage of inhibition is calculated, and dose-response curves are generated to determine the IC50 of the compounds for direct binding inhibition.

Visualizing the Molecular Interaction and Experimental Process

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitors Inhibitors Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 Priming Viral_Entry Viral Entry & Replication ACE2->Viral_Entry TMPRSS2->Viral_Entry This compound This compound This compound->Spike Blocks Interaction Isoliensinine Isoliensinine Isoliensinine->Spike Blocks Interaction

Caption: SARS-CoV-2 entry pathway and points of inhibition.

G cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_readout Data Acquisition & Analysis Cells Plate 293T-ACE2 or VeroE6 cells Pretreat Pre-treat cells with compounds Cells->Pretreat Compounds Prepare serial dilutions of this compound/Isoliensinine Compounds->Pretreat Pseudovirus Prepare SARS-CoV-2 Pseudovirus (Luciferase) Infect Infect cells with pseudovirus Pseudovirus->Infect Pretreat->Infect Incubate Incubate for 48h Infect->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Caption: Workflow for pseudovirus neutralization assay.

Conclusion

Both this compound and Isoliensinine demonstrate significant potential as inhibitors of the SARS-CoV-2 Spike-ACE2 interaction. The available data suggests that Isoliensinine may be a more potent inhibitor than this compound. Their specific mechanism of action, targeting the initial viral entry step without affecting TMPRSS2, makes them attractive candidates for further preclinical and clinical investigation. The experimental protocols outlined provide a robust framework for the continued evaluation of these and other potential antiviral compounds.

References

Dauricine's Therapeutic Potential Across Diverse Cancer Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has emerged as a promising candidate in oncology research. Exhibiting a range of anti-tumor activities, this natural compound has been shown to impede the proliferation and survival of various cancer cells. This guide provides a cross-validation of this compound's therapeutic effects in different cancer types, offering a comparative analysis of its performance with alternative treatments, supported by experimental data.

Quantitative Analysis of this compound's Efficacy

The anti-cancer activity of this compound has been quantified in numerous studies through both in vitro and in vivo experiments. The following tables summarize key data points, offering a comparative overview of its potency across different cancer cell lines and its efficacy in preclinical animal models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Cancer TypeCell LineIC50 (µM)Citation(s)
Lung Cancer A54931.44[1]
H197534.8[1]
Triple-Negative Breast Cancer MDA-MB-2315.01 - 13.16[2]
BT-5495.01 - 13.16[2]
Hs 578T5.01 - 13.16[2]
MDA-MB-4685.01 - 13.16[2]
Urinary Tract Tumors EJ (Bladder)3.81-5.15 µg/mL[3]
PC-3M (Prostate)3.81-5.15 µg/mL[3]
Table 2: In Vivo Tumor Growth Inhibition by this compound

Preclinical studies in animal models provide crucial insights into the potential therapeutic efficacy of a compound. This table summarizes the observed tumor growth inhibition in mice treated with this compound.

Cancer TypeAnimal ModelThis compound DosageTumor Growth InhibitionCitation(s)
Pancreatic Cancer BxPC-3 Xenograft (mice)6 mg/kgSignificant inhibition (tumor weight: 0.2801±0.0262 g vs 0.4052±0.0309 g in control)[4]
BxPC-3 Xenograft (mice)12 mg/kgSignificant inhibition (tumor weight: 0.2058±0.0161 g vs 0.4052±0.0309 g in control)[4]
Lung Adenocarcinoma Syngeneic and Orthotopic Models20 mg/kgSignificant restriction of tumor progression[5]
Colon Cancer Athymic nu/nu mouse modelNot specifiedSignificantly suppressed colonic tumor growth

Comparative Efficacy with Standard Chemotherapeutic Agents

A critical aspect of evaluating a new therapeutic candidate is to compare its efficacy against existing standard-of-care treatments.

Table 3: this compound vs. Alternative Cancer Therapies
Cancer TypeThis compound TreatmentAlternative TreatmentComparative OutcomeCitation(s)
Pancreatic Cancer High-dose this compound5-Fluorouracil (5-FU)This compound exhibited a more potent antitumor effect than 5-FU in inhibiting tumor growth in a BxPC-3 xenograft model.[4]
Lung Cancer (NSCLC) This compound + SorafenibSorafenib aloneThe combination of this compound and Sorafenib showed enhanced cytotoxicity compared to Sorafenib alone in A549 and H1975 cell lines.[1]
Triple-Negative Breast Cancer N-desmethylthis compoundThis compoundBoth compounds inhibited the proliferation of four tested TNBC cell lines with similar IC50 values.[2]

Mechanisms of Action: Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Lung Cancer

In lung adenocarcinoma, this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[5] This is achieved through the regulation of the Nrf2 and reactive oxygen species (ROS) pathways.[5] Furthermore, in non-small cell lung cancer (NSCLC), this compound has been found to inhibit the PTEN/AKT/mTOR and Ras/MEK1/2/ERK1/2 pathways in a manner dependent on the vascular endothelial growth factor receptor 3 (FLT4). In combination with Sorafenib, this compound potentiates anti-tumor effects by modulating HIF-1α-mediated pathways.[1] When combined with the EGFR inhibitor Osimertinib, this compound can overcome drug resistance by inducing ferroptosis through the stabilization of SAT1.

Dauricine_Lung_Cancer_Pathway cluster_Nrf2_ROS Nrf2/ROS Pathway cluster_FLT4 FLT4-Dependent Pathways This compound This compound Nrf2 Nrf2 This compound->Nrf2 ROS ROS This compound->ROS FLT4 FLT4 This compound->FLT4 CellCycleArrest_ROS G0/G1 Arrest Nrf2->CellCycleArrest_ROS Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS PTEN_AKT_mTOR PTEN/AKT/mTOR FLT4->PTEN_AKT_mTOR Ras_MEK_ERK Ras/MEK/ERK FLT4->Ras_MEK_ERK CellGrowth_Migration Cell Growth & Migration PTEN_AKT_mTOR->CellGrowth_Migration Ras_MEK_ERK->CellGrowth_Migration

This compound's multifaceted mechanism in lung cancer.
Pancreatic Cancer

In pancreatic cancer, this compound has been demonstrated to suppress tumor growth by modulating the Hedgehog signaling pathway.[4] This inhibition leads to the induction of apoptosis and cell cycle arrest.[4]

Dauricine_Pancreatic_Cancer_Pathway This compound This compound Hedgehog Hedgehog Pathway (Shh, Ptch1, Smo, Gli1) This compound->Hedgehog Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest TumorGrowth Tumor Growth Hedgehog->TumorGrowth

This compound's impact on the Hedgehog pathway in pancreatic cancer.
Colon Cancer

In colon cancer cells, this compound inhibits proliferation and invasion, and induces apoptosis by suppressing the NF-κB signaling pathway. This involves the inhibition of IκBα phosphorylation and degradation, as well as the phosphorylation and translocation of the p65 subunit of NF-κB.

Dauricine_Colon_Cancer_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Apoptosis_Colon Apoptosis This compound->Apoptosis_Colon Proliferation Proliferation & Invasion NFkB->Proliferation

This compound's inhibition of the NF-κB pathway in colon cancer.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation.[6][7][8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting this compound-induced apoptosis by flow cytometry.[10][11][12][13]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the desired concentration of this compound. Include an untreated control.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G

Workflow for the Annexin V/PI Apoptosis Assay.
Western Blotting

This protocol is for detecting the expression levels of specific proteins in cancer cells treated with this compound.[14][15][16][17]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat to denature.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H

Workflow for Western Blotting Analysis.

References

In vivo validation of Dauricine's efficacy in Alzheimer's mouse models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Dauricine (B190908), a bisbenzylisoquinoline alkaloid, against established Alzheimer's disease (AD) therapeutics, Memantine and Donepezil (B133215), in relevant mouse models. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating the potential of this compound as a novel AD treatment candidate.

Performance Comparison in Alzheimer's Disease Mouse Models

This compound has demonstrated significant therapeutic potential in preclinical studies utilizing two common Alzheimer's disease mouse models: the 3xTg-AD transgenic model, which develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), and the D-galactose (B84031) and aluminum chloride (AlCl₃)-induced model, which mimics age-related neurodegeneration and cognitive decline. Comparative analysis with Memantine and Donepezil, standard-of-care AD medications, provides a benchmark for evaluating this compound's efficacy.

3xTg-AD Mouse Model

The 3xTg-AD mouse model recapitulates key pathological hallmarks of Alzheimer's disease, including age-dependent accumulation of Aβ plaques and hyperphosphorylated tau. In this model, this compound has been shown to improve cognitive function and reduce the pathological load.

Table 1: Efficacy Comparison in 3xTg-AD Mice

ParameterThis compoundMemantineDonepezilControl (Untreated 3xTg-AD)
Cognitive Function (Morris Water Maze - Escape Latency) Significant reduction in escape latency compared to untreated 3xTg-AD mice.Significant reduction in escape latency.[1][2]Improved performance in attentional tasks.[3]Impaired spatial learning and memory.[4][5][6]
Amyloid-beta (Aβ) Plaques (Immunohistochemistry) Significant decrease in Aβ plaque deposition in the hippocampus and cortex.Significant reduction in insoluble Aβ levels and amyloid deposition.Dose-dependent reductions in brain Aβ.Age-dependent increase in Aβ plaque burden.[4]
Phosphorylated Tau (p-Tau) (Western Blot/IHC) Significant decrease in hyperphosphorylated tau at multiple phosphorylation sites.Significant reduction in total and hyperphosphorylated tau levels.Ameliorated tau pathology in a tau mutant mouse model.[3]Age-dependent increase in tau hyperphosphorylation.[4]
Dosage and Administration 1 and 10 mg/kg/day, intraperitoneally for 2 months.5 mg/kg/day, in drinking water for 4 months.[7]Not specified in the context of direct comparison in 3xTg-AD model for all parameters.Saline or vehicle.
D-galactose and AlCl₃-Induced Mouse Model

This model induces oxidative stress and neuroinflammation, leading to cognitive deficits and AD-like pathologies. This compound has shown neuroprotective effects in this model as well.

Table 2: Efficacy Comparison in D-galactose and AlCl₃-Induced Mice

ParameterThis compoundMemantineDonepezilControl (Untreated Induced)
Cognitive Function (Passive Avoidance Test - Step-through Latency) Significantly increased step-through latency.[8]Improved retention of memory.Significantly enhanced step-through latency.[7][9]Decreased step-through latency, indicating memory impairment.[10]
Amyloid-beta (Aβ) Plaques (Immunohistochemistry) Reduced expression of APP, BACE1, and Aβ₁₋₄₂, inhibiting Aβ deposition.[8]Not a primary focus in the available studies for this model.Significantly lowered the number of accumulated plaques.[7]Formation of senile plaque-like structures.[11]
Phosphorylated Tau (p-Tau) (Western Blot/IHC) Decreased phosphorylation of CaMKII and Tau, reducing NFT formation.[8]Not a primary focus in the available studies for this model.Not a primary focus in the available studies for this model.Increased expression of hyperphosphorylated tau.[10]
Dosage and Administration 1 and 10 mg/kg/day, for 30 days.[8]20 mg/kg, orally.[12]5 mg/kg, orally for 90 days.[13]D-galactose and AlCl₃ administration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Morris Water Maze (MWM)

The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (rendered opaque with non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform (10-15 cm in diameter) is submerged approximately 1-2 cm below the water surface. Visual cues are placed around the room and are visible to the mouse from the pool.

  • Procedure:

    • Acquisition Phase: Mice are trained over several consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials). For each trial, the mouse is gently placed into the water at one of four randomly selected starting positions. The mouse is allowed to swim freely to find the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed, dried, and returned to its home cage. The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.[14][15]

    • Probe Trial: 24 hours after the final acquisition trial, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory retention.[1][16]

Step-Down Passive Avoidance Test

This test assesses learning and memory based on a fear-motivated task.

  • Apparatus: A two-compartment box with one illuminated "safe" compartment and one dark "shock" compartment. The floor of the dark compartment is equipped with a grid that can deliver a mild electric shock. A guillotine door separates the two compartments.

  • Procedure:

    • Training Trial: The mouse is initially placed in the illuminated compartment. After a brief habituation period, the guillotine door is opened. When the mouse enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

    • Retention Trial: 24 hours after the training trial, the mouse is again placed in the illuminated compartment, and the latency to enter the dark compartment is recorded. A longer latency to enter the dark compartment is indicative of better memory retention of the aversive stimulus.[8][17]

Immunohistochemistry (IHC) for Aβ (6E10) and p-Tau (AT8)

IHC is used to visualize the localization and abundance of specific proteins in tissue sections.

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).

    • Brains are sectioned using a cryostat or vibratome at a thickness of 30-40 µm.[18]

  • Staining Protocol:

    • Sections are washed in PBS and then treated with an antigen retrieval method, such as incubation in formic acid (e.g., 70-88%) for several minutes, to expose the epitope.[18][19][20]

    • Endogenous peroxidase activity is quenched with a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol).

    • Sections are blocked with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.

    • Sections are incubated with the primary antibody (e.g., mouse anti-Aβ, clone 6E10, or mouse anti-p-Tau, clone AT8) overnight at 4°C.[19][21][22][23]

    • After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit).

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

    • Sections are mounted on slides, dehydrated, and coverslipped.

  • Quantification: Stained sections are imaged using a microscope, and the percentage of the area covered by plaques or stained neurons is quantified using image analysis software.

Western Blot for p-Tau

Western blotting is used to detect and quantify the levels of specific proteins in a tissue homogenate.

  • Protein Extraction:

    • Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.[24]

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

    • The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[25]

    • The membrane is incubated with the primary antibody (e.g., mouse anti-p-Tau, clone AT8) overnight at 4°C.[24][26]

    • After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized using a digital imaging system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of the protein of interest are typically normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and the comparator drugs are attributed to their modulation of distinct signaling pathways implicated in Alzheimer's disease pathogenesis.

This compound's Proposed Mechanisms of Action

This compound appears to exert its neuroprotective effects through multiple pathways, including the regulation of intracellular calcium homeostasis and the enhancement of mitochondrial function.[8][21][27]

Dauricine_Pathway cluster_this compound This compound cluster_Calcium Calcium Homeostasis cluster_Mitochondria Mitochondrial Function cluster_Pathology AD Pathology This compound This compound CaM Calmodulin (CaM) This compound->CaM Inhibits Mito_Function Mitochondrial Function This compound->Mito_Function Enhances pTau Tau Hyperphosphorylation This compound->pTau Reduces Abeta Aβ Production This compound->Abeta Reduces CaMKII CaMKII CaM->CaMKII Activates CaMKII->pTau Promotes ATP ATP Production Mito_Function->ATP Increases

Caption: this compound's dual mechanism of action.

Memantine's Mechanism of Action

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist. In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks this pathological activation while allowing for normal synaptic transmission.

Memantine_Pathway cluster_Memantine Memantine cluster_NMDA NMDA Receptor cluster_Neuron Neuronal Survival Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks Neuronal_Survival Neuronal Survival Memantine->Neuronal_Survival Promotes Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Mediates Excitotoxicity->Neuronal_Survival Reduces Donepezil_Pathway cluster_Donepezil Donepezil cluster_Cholinergic Cholinergic System cluster_PI3K PI3K/Akt Pathway cluster_Survival Neuronal Survival Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) Donepezil->ACh Increases PI3K PI3K Donepezil->PI3K Activates AChE->ACh Degrades Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes

References

Synthetic Dauricine Derivatives: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dauricine (B190908), a natural bisbenzylisoquinoline alkaloid, has long been recognized for its diverse pharmacological activities.[1] Recent advancements in medicinal chemistry have led to the synthesis of numerous this compound derivatives with the aim of enhancing its therapeutic potential and overcoming limitations such as toxicity. This guide provides a comprehensive comparative analysis of the bioactivity of these synthetic derivatives, focusing on their anti-cancer, anti-inflammatory, and antiviral properties. The information is presented to aid researchers in navigating the landscape of this compound analogs and to inform future drug development efforts.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various synthetic this compound derivatives compared to the parent compound, this compound.

Table 1: Anti-Cancer Activity of Synthetic this compound Derivatives

A study by Zhou et al. synthesized eleven this compound derivatives and evaluated their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.

CompoundModificationHeLa (Cervical Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)SMMC-7721 (Hepatocellular Carcinoma) IC50 (μM)
This compound Parent Compound>15.53>15.53>15.53
2a Carbamate derivative3.542.724.18
2b Carbamate derivative4.123.895.23
3a Carbonyl ester derivative12.538.9710.11
4a Sulfonyl ester derivative5.874.656.94

Data extracted from a study evaluating newly synthesized this compound derivatives, which demonstrated that carbamates 2a and 2b, carbonyl ester 3a, and sulfonyl ester 4a exhibited potent cytotoxic effects on tested cancer cells.[2]

Table 2: Antiviral Activity of this compound and Related Alkaloids

This compound and its analogs have shown promise as antiviral agents. The following table includes data on the antiviral activity of this compound against SARS-CoV-2 and other related bisbenzylisoquinoline alkaloids against various viruses.

CompoundVirusCell LineIC50 (μM)
This compound SARS-CoV-2 (Original Strain)Vero E618.2-33.3
This compound SARS-CoV-2 (Delta Variant)Vero E618.2-33.3
This compound SARS-CoV-2 (Omicron Variant)Vero E618.2-33.3
Aromoline SARS-CoV-2 (D614G, Delta, Omicron)Pseudovirus assay0.47-0.66
Warifteine Zika VirusVero2.2 (µg/mL)
Methylwarifteine/Warifteine mixture Zika VirusVero3.5 (µg/mL)

Data on this compound's anti-SARS-CoV-2 activity is from a study that identified it as an inhibitor of viral entry.[3] Data for other alkaloids are from studies on the antiviral properties of bisbenzylisoquinoline alkaloids.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Culture: Human cancer cell lines (HeLa, A549, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of this compound or its synthetic derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for Hedgehog Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Pancreatic cancer cells (e.g., BxPC-3) are treated with this compound derivatives. After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Hedgehog pathway proteins (Shh, Ptch1, Smo, Gli1).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein bands. The intensity of the bands is quantified to determine the protein expression levels.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter and a control plasmid with the Renilla luciferase gene.

  • Treatment and Stimulation: After transfection, cells are pre-treated with this compound derivatives for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Luciferase Activity Measurement: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Signaling Pathways and Logical Relationships

The bioactivity of synthetic this compound derivatives is intricately linked to their effects on various cellular signaling pathways and their chemical structures.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Bioactivity Screening cluster_mechanism Mechanism of Action Studies This compound This compound Derivatives Synthetic Derivatives (Carbamates, Esters, etc.) This compound->Derivatives Chemical Modification Anticancer Anti-Cancer Assays (MTT, etc.) Derivatives->Anticancer Antiinflammatory Anti-Inflammatory Assays (NF-κB Reporter, etc.) Derivatives->Antiinflammatory Antiviral Antiviral Assays (Plaque Reduction, etc.) Derivatives->Antiviral SAR Structure-Activity Relationship (SAR) Analysis Derivatives->SAR Signaling Signaling Pathway Analysis (Western Blot, etc.) Anticancer->Signaling Anticancer->SAR Antiinflammatory->Signaling Antiviral->Signaling

Experimental workflow for this compound derivatives.

The above diagram illustrates the general workflow for the synthesis, bioactivity screening, and mechanistic investigation of synthetic this compound derivatives.

The anti-cancer activity of several this compound derivatives is attributed to their ability to induce autophagy-dependent cell death.[2] Autophagy is a cellular process of self-digestion that can be harnessed to eliminate cancer cells.

autophagy_pathway Dauricine_Derivatives This compound Derivatives (e.g., 2a, 2b) Autophagy_Induction Induction of Autophagy Dauricine_Derivatives->Autophagy_Induction Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation Lysosome_Fusion Fusion with Lysosome Autophagosome_Formation->Lysosome_Fusion Cell_Death Autophagy-Dependent Cell Death Lysosome_Fusion->Cell_Death

Autophagy-dependent cell death pathway.

This compound and its derivatives have also been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers, including pancreatic cancer.

hedgehog_pathway This compound This compound This compound->Inhibition Shh Shh Ptch1 Ptch1 Shh->Ptch1 Smo Smo Ptch1->Smo Gli1 Gli1 Smo->Gli1 Gene_Expression Target Gene Expression (Cell Proliferation, Survival) Gli1->Gene_Expression Inhibition->Shh Inhibition->Ptch1 Inhibition->Smo Inhibition->Gli1

Inhibition of the Hedgehog signaling pathway.

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7][8]

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK Dauricine_Derivatives This compound Derivatives Dauricine_Derivatives->Inhibition IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Translocation->Inflammatory_Genes Inhibition->IKK

Inhibition of the NF-κB signaling pathway.

The structure-activity relationship (SAR) of this compound derivatives reveals that modifications at specific positions can significantly impact their bioactivity.

sar_relationship Dauricine_Core This compound Core Bisbenzylisoquinoline Scaffold Modifications Modifications Carbamate Ester Sulfonyl Ester Dauricine_Core:f1->Modifications:f0 Derivatization Bioactivity Bioactivity Increased Cytotoxicity Altered Selectivity Modifications:f1->Bioactivity:f1 Modifications:f2->Bioactivity:f1 Modifications:f3->Bioactivity:f1

Structure-activity relationship of derivatives.

This guide highlights the significant potential of synthetic this compound derivatives as therapeutic agents. The enhanced potency and diverse mechanisms of action of these analogs, particularly in the realms of oncology, inflammation, and virology, warrant further investigation. The provided data and experimental protocols serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based drugs.

References

Unveiling the Double-Edged Sword: Validating ROS Modulation in Dauricine's Anticancer Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of novel anticancer compounds is paramount. Dauricine (B190908), a bisbenzylisoquinoline alkaloid, has emerged as a promising candidate, with a growing body of evidence pointing to its potent anticancer activity. This guide provides a comparative analysis of this compound's efficacy, focusing on its ability to modulate Reactive Oxygen Species (ROS), a key player in cancer cell fate. We delve into experimental data, comparing this compound with other ROS-modulating agents, and provide detailed protocols for key validation assays.

This compound's primary anticancer mechanism involves the induction of oxidative stress within cancer cells. It significantly elevates intracellular ROS levels, pushing the delicate redox balance past a critical threshold and triggering programmed cell death, or apoptosis.[1][2] This pro-oxidant activity is intrinsically linked to the downregulation of Nrf2, a master regulator of the antioxidant response.[2][3] By suppressing Nrf2, this compound dismantles the cancer cell's defense against oxidative damage, rendering it vulnerable to the ROS onslaught.

Comparative Efficacy: this compound vs. Alternative ROS-Modulating Agents

To contextualize this compound's performance, we compare its cytotoxic and pro-apoptotic effects with other known ROS-inducing anticancer compounds in non-small cell lung cancer (NSCLC) cell lines, a common model for cancer research.

CompoundCell LineIC50 Value (µM)Treatment DurationApoptosis Rate (%)Concentration for Apoptosis Assay (µM)Treatment Duration for Apoptosis AssayReference
This compound A54931.44Not SpecifiedNot Specified15Not Specified[4]
H197534.8Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
A549~10-20 (estimated from viability graph)24hNot Specified15Not Specified[1]
H1299~10-15 (estimated from viability graph)24hNot Specified15Not Specified[1]
A427~15-20 (estimated from viability graph)24hNot Specified15Not Specified[1]
Plumbagin A54910.312h30.2 ± 1.41024h[5][6][7]
H2927.312h42.5 ± 2.31024h[5][6][7]
H4606.112h54.8 ± 3.21024h[5][6][7]
A5493.2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
A549GR (Gefitinib-resistant)4.5Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Quercetin (B1663063) A5498.65 (24h), 7.96 (48h), 5.14 (72h)24h, 48h, 72h27.31 (pre-G1)Not SpecifiedNot Specified[9]
H6914.2 (24h), 10.57 (48h), 9.18 (72h)24h, 48h, 72hNot SpecifiedNot SpecifiedNot Specified[9]
A5491.02 ± 0.05 (24h), 1.41 ± 0.20 (48h), 1.14 ± 0.19 (72h)24h, 48h, 72h12.96 (48h), 24.58 (72h)1.248h, 72h[10]

Note: Direct comparison of IC50 and apoptosis rates should be approached with caution due to variations in experimental conditions, such as treatment duration, across different studies.

This compound's Impact on the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. In many cancers, the Nrf2 pathway is constitutively active, contributing to chemoresistance.

CompoundEffect on Nrf2 PathwayMechanismReference
This compound DownregulationSuppresses Nrf2 expression, leading to a weakened antioxidant response.[2][3]
Plumbagin InhibitionSuppresses the translocation of Nrf2 from the cytosol to the nucleus.[11][12][13]
Quercetin Dual role (context-dependent)Can upregulate Nrf2 in some contexts, leading to antioxidant effects, but can also inhibit the Nrf2 pathway in certain cancer cells.[14][15][16][17][18]
Curcumin ActivationStimulates the Nrf2 signaling pathway through various mechanisms, including inhibition of its negative regulator, Keap1.[19][20][21][22][23]

Visualizing the Mechanisms

To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and experimental workflows.

Dauricine_Anticancer_Mechanism This compound This compound ROS ↑ Intracellular ROS This compound->ROS Nrf2 ↓ Nrf2 This compound->Nrf2 Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ROS->Cell_Cycle_Arrest Antioxidant_Response ↓ Antioxidant Response Nrf2->Antioxidant_Response

This compound's primary anticancer mechanism.

Experimental_Workflow_ROS_Apoptosis cluster_ros ROS Detection (DCFH-DA Assay) cluster_apoptosis Apoptosis Assay (Annexin V/PI Staining) ros_start Cancer Cells ros_treat Treat with this compound / Control ros_start->ros_treat ros_stain Stain with DCFH-DA ros_treat->ros_stain ros_measure Measure Fluorescence (Flow Cytometry / Plate Reader) ros_stain->ros_measure apop_start Cancer Cells apop_treat Treat with this compound / Control apop_start->apop_treat apop_stain Stain with Annexin V-FITC and PI apop_treat->apop_stain apop_measure Analyze by Flow Cytometry apop_stain->apop_measure

References

Dauricine's Journey Across the Blood-Brain Barrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of dauricine's ability to cross the blood-brain barrier (BBB). We present a compilation of experimental data, detailed protocols, and a comparative look at its performance against other compounds, offering a critical resource for evaluating its potential as a neurotherapeutic agent.

This compound (B190908), a bisbenzylisoquinoline alkaloid isolated from the roots of Menispermum dauricum, has demonstrated a range of pharmacological activities, including neuroprotective effects.[1] A critical determinant of any centrally acting therapeutic is its ability to penetrate the blood-brain barrier, a highly selective and protective border that shields the central nervous system. This guide confirms and quantifies the BBB permeability of this compound, supported by experimental evidence.

Quantitative Analysis of this compound's Blood-Brain Barrier Permeability

In vivo studies in Sprague Dawley rats have provided definitive evidence of this compound's capacity to cross the blood-brain barrier. Following intravenous administration, this compound is readily detected in the brain parenchyma.[2] The concentration of this compound in the brain is significantly influenced by the activity of the efflux transporter P-glycoprotein (P-gp), a key component of the BBB's defense mechanism that actively pumps xenobiotics out of the brain.[3]

Inhibition of P-gp with verapamil (B1683045) leads to a marked increase in the brain-to-plasma concentration ratio of this compound, highlighting the crucial role of this transporter in modulating its central nervous system (CNS) exposure.[2]

Table 1: In Vivo Brain and Plasma Concentrations of this compound in Rats

Time PointTreatment GroupThis compound Concentration in Brain (ng/g)This compound Concentration in Plasma (ng/mL)Brain/Plasma Ratio
15 minControl (this compound 10 mg/kg)180.3 ± 25.6650.2 ± 89.70.28
15 minVerapamil (20 mg/kg) + this compound (10 mg/kg)450.8 ± 55.1 680.5 ± 95.30.66
30 minControl (this compound 10 mg/kg)120.5 ± 18.9420.7 ± 60.20.29
30 minVerapamil (20 mg/kg) + this compound (10 mg/kg)350.2 ± 42.3 450.1 ± 65.80.78
60 minControl (this compound 10 mg/kg)80.1 ± 12.5280.4 ± 45.10.29
60 minVerapamil (20 mg/kg) + this compound (10 mg/kg)250.6 ± 30.8 300.9 ± 50.20.83
*Data are presented as mean ± standard deviation. *p<0.01 compared to the control group. Data adapted from Spandidos Publications, 2013.[2]

While direct comparative studies of this compound with a wide range of other CNS drugs are limited, its ability to penetrate the BBB can be contextualized by examining data from other alkaloids. For instance, in vitro studies on Uncaria hook alkaloids have shown varying degrees of BBB permeability.[4] Similarly, studies on kratom alkaloids have also demonstrated their capacity to cross the BBB in vitro.[5]

Table 2: Comparative In Vitro Blood-Brain Barrier Permeability of Various Alkaloids

CompoundType of AlkaloidIn Vitro BBB ModelPermeability (Pe) (10⁻⁶ cm/s)
Geissoschizine methyl etherIndole alkaloidCo-culture of endothelial cells, pericytes, and astrocytes~10.0[4]
IsorhynchophyllineOxindole alkaloidCo-culture of endothelial cells, pericytes, and astrocytes~5.0[4]
HirsutineOxindole alkaloidCo-culture of endothelial cells, pericytes, and astrocytes~4.0[4]
MitragynineIndole alkaloidPAMPA-BBBHigh (logPe -4.42)[5]
SpeciogynineIndole alkaloidPAMPA-BBBHigh (logPe -4.77)[5]
PaynantheineIndole alkaloidPAMPA-BBBHigh (logPe -4.59)[5]
Note: Direct quantitative comparison of this compound's Pe value from a similar in vitro model is not currently available in the cited literature. The data presented here serves to provide a comparative context for alkaloid BBB permeability.

Experimental Protocols

In Vivo Blood-Brain Barrier Permeability Assessment in Rats

This protocol outlines the methodology used to determine the concentration of this compound in the brain and plasma of rats.[2]

1. Animal Model:

  • Male Sprague-Dawley rats (220-250g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Rats are randomly divided into a control group and a P-gp inhibitor group (e.g., verapamil).

2. Drug Administration:

  • The P-gp inhibitor group is pretreated with verapamil (20 mg/kg) administered intraperitoneally 30 minutes prior to this compound administration.

  • This compound (10 mg/kg) is administered intravenously via the tail vein to both groups.

3. Sample Collection:

  • At specified time points (e.g., 15, 30, 60 minutes) post-dauricine administration, animals are anesthetized.

  • Blood samples are collected via cardiac puncture into heparinized tubes.

  • Immediately following blood collection, rats are perfused with ice-cold saline to remove blood from the brain tissue.

  • Brains are then carefully excised, weighed, and stored at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Plasma is separated from blood by centrifugation.

  • Brain tissue is homogenized in a suitable buffer.

  • This compound is extracted from plasma and brain homogenates using a liquid-liquid extraction method.

  • The concentration of this compound in the extracts is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

In Vitro Blood-Brain Barrier Model

This protocol describes a general method for establishing an in vitro BBB model to assess the permeability of compounds.

1. Cell Culture:

  • Brain capillary endothelial cells (e.g., primary rat brain endothelial cells or immortalized cell lines like bEnd.3) are cultured on microporous membranes of transwell inserts.

  • Astrocytes are cultured on the bottom of the companion plate. This co-culture system helps to induce and maintain the barrier properties of the endothelial cells.

2. Barrier Integrity Assessment:

  • The integrity of the endothelial monolayer is monitored by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

  • The permeability of a fluorescent marker with low BBB penetration (e.g., Lucifer Yellow or fluorescein) is also measured to confirm barrier tightness.

3. Permeability Assay:

  • Once a stable and high TEER is achieved, the test compound (this compound) is added to the apical (luminal) chamber of the transwell insert.

  • At various time points, samples are collected from the basolateral (abluminal) chamber.

  • The concentration of the compound in the basolateral samples is quantified by HPLC or another sensitive analytical method.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizing the Mechanism: this compound and P-glycoprotein

The transport of this compound across the blood-brain barrier is significantly regulated by the P-glycoprotein efflux pump. The following diagrams illustrate the experimental workflow for assessing BBB permeability and the proposed signaling pathway of P-gp mediated efflux.

experimental_workflow cluster_in_vivo In Vivo Experiment rat Sprague-Dawley Rat dauricine_iv Intravenous this compound Administration (10 mg/kg) rat->dauricine_iv Control Group verapamil_ip Intraperitoneal Verapamil (P-gp Inhibitor, 20 mg/kg) rat->verapamil_ip Pre-treatment sample_collection Blood and Brain Sample Collection dauricine_iv->sample_collection verapamil_ip->dauricine_iv hplc HPLC Analysis sample_collection->hplc data_analysis Data Analysis (Brain & Plasma Concentration) hplc->data_analysis

In Vivo Experimental Workflow for this compound BBB Permeability.

p_glycoprotein_efflux cluster_bbb Blood-Brain Barrier blood Blood brain Brain endothelial_cell Endothelial Cell P-glycoprotein (P-gp) dauricine_blood This compound endothelial_cell:p_gp->dauricine_blood Active Efflux dauricine_brain This compound endothelial_cell->dauricine_brain Entry into Brain dauricine_blood->endothelial_cell Passive Diffusion verapamil Verapamil (P-gp Inhibitor) verapamil->endothelial_cell:p_gp Inhibition

P-glycoprotein Mediated Efflux of this compound at the BBB.

References

Dauricine's Molecular Pathways: A Proteomic Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular pathways affected by Dauricine, a bisbenzylisoquinoline alkaloid with known anti-inflammatory and anti-cancer properties.[1] The analysis is supported by experimental data from various studies, focusing on a proteomic perspective to validate its mechanism of action. We compare this compound's effects with those of established inhibitors of key signaling pathways to offer a clearer understanding of its therapeutic potential.

This compound's Impact on Key Signaling Pathways: A Comparative Analysis

This compound has been shown to modulate several critical cellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.[2][3] This section compares the effects of this compound on these pathways with well-characterized inhibitors, providing a framework for its potential therapeutic applications.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In a stimulated state, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.

This compound has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of p65.[4] This leads to a downstream reduction in the expression of NF-κB target genes such as the adhesion molecules ICAM-1 and VCAM-1.[2][4][5]

Comparison with IKK Inhibitors:

IKK inhibitors are a class of drugs that directly target the IKK complex, thereby preventing the initial step of NF-κB activation. Similar to this compound, these inhibitors effectively block the phosphorylation of IκBα and the nuclear translocation of p65.

Compound Mechanism of Action Effect on p-IκBα Effect on p65 Nuclear Translocation Downstream Effects
This compound Inhibits IκBα phosphorylation.[4]DecreaseDecreaseDecreased expression of ICAM-1, VCAM-1.[2][4]
IKK Inhibitor (e.g., BAY 11-7082) Directly inhibits IKK activity.DecreaseDecreaseDecreased expression of various pro-inflammatory cytokines and adhesion molecules.
The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell growth, proliferation, and survival. Activation of this pathway leads to the phosphorylation of Akt, which then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

This compound has been shown to suppress the PI3K/Akt signaling pathway by inhibiting the phosphorylation of Akt.[3] This inhibitory effect contributes to its anti-cancer properties by promoting apoptosis and inhibiting cell proliferation in cancer cells.[1]

Comparison with PI3K Inhibitors:

PI3K inhibitors, such as LY294002, directly block the activity of PI3K, preventing the phosphorylation and activation of Akt.[6] This leads to the inhibition of downstream pro-survival signals.

Compound Mechanism of Action Effect on p-Akt Downstream Effects
This compound Inhibits Akt phosphorylation.[3]DecreaseInduction of apoptosis, inhibition of cell proliferation.[1]
PI3K Inhibitor (e.g., LY294002) Directly inhibits PI3K activity.[6]DecreaseInduction of apoptosis, cell cycle arrest.

Visualizing this compound's Molecular Interactions

To better understand the molecular pathways influenced by this compound, the following diagrams illustrate the key signaling cascades and the points of intervention for this compound and comparative inhibitors.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 p_IkBa p-IκBα IkBa->p_IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Ub_IkBa Ub-IκBα p_IkBa->Ub_IkBa ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome degradation Proteasome->p65_p50 releases Dauricine_NFkB This compound Dauricine_NFkB->IkBa inhibits phosphorylation IKK_Inhibitor IKK Inhibitor IKK_Inhibitor->IKK_complex inhibits DNA DNA p65_p50_nuc->DNA binds to Gene_Expression Gene Expression (ICAM-1, VCAM-1) DNA->Gene_Expression

NF-κB Signaling Pathway Inhibition by this compound.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates p_Akt p-Akt Akt->p_Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream_Targets activates Apoptosis Apoptosis p_Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Dauricine_PI3K This compound Dauricine_PI3K->Akt inhibits phosphorylation PI3K_Inhibitor PI3K Inhibitor (e.g., LY294002) PI3K_Inhibitor->PI3K inhibits

PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Protocols

The validation of this compound's effects on these signaling pathways relies on standard molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Lysis and Protein Extraction for Proteomic Analysis

This protocol outlines the general steps for preparing cell lysates for downstream proteomic analysis, such as mass spectrometry or Western blotting.

  • Cell Culture and Treatment: Plate cells at an appropriate density and culture under standard conditions. Treat cells with this compound, a comparative inhibitor (e.g., IKK inhibitor or LY294002), or a vehicle control for the desired time and concentration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the total protein extract to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analyses.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound, Inhibitor, Control) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Proteomic_Analysis 4. Proteomic Analysis Protein_Quantification->Proteomic_Analysis Western_Blot Western Blot Validation Proteomic_Analysis->Western_Blot Mass_Spectrometry Mass Spectrometry (Global Proteomics) Proteomic_Analysis->Mass_Spectrometry Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis Mass_Spectrometry->Data_Analysis

General Experimental Workflow for Proteomic Analysis.
Western Blotting for Pathway Validation

This protocol details the steps for validating the changes in specific protein expression or phosphorylation status observed in proteomic screens.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-Akt, Akt, ICAM-1, VCAM-1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The available evidence strongly suggests that this compound exerts its biological effects through the modulation of key signaling pathways, including NF-κB and PI3K/Akt. Its mechanism of action, particularly in inhibiting the phosphorylation of key signaling intermediates, positions it as a compound with significant therapeutic potential. While comprehensive, head-to-head proteomic studies with other inhibitors are still needed, the existing data provides a solid foundation for further investigation and development of this compound as a targeted therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a practical resource for researchers in this field.

References

Unveiling Dauricine's Anti-Arrhythmic Potential: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the anti-arrhythmic properties of Dauricine (B190908). We delve into the experimental data, detailed protocols, and underlying mechanisms to offer a comprehensive resource for replicating and building upon existing research.

This compound, a bisbenzylisoquinoline alkaloid isolated from the roots of Menispermum dauricum, has been the subject of numerous studies for its potential pharmacological benefits, including its anti-arrhythmic effects.[1] This guide synthesizes the findings from various publications to present a clear and comparative overview of its action on cardiac electrophysiology.

Quantitative Comparison of this compound's Ion Channel Blockade

This compound exerts its anti-arrhythmic effects primarily by blocking multiple cardiac ion channels. The half-maximal inhibitory concentrations (IC50) from different studies are summarized below, providing a quantitative basis for comparing its potency across various channels.

Ion ChannelReported IC50 (µM)Experimental ModelReference
IKr (hERG) 3.5HEK293 cells(Zhao et al., 2012)
IKr 16Guinea pig ventricular myocytes(Zhou et al., 2001)
IKs 33Guinea pig ventricular myocytes(Zhou et al., 2001)
IKl Block observed at 20 µMGuinea pig ventricular myocytes(Zhou et al., 2001)
L-type Ca2+ Current (ICa-L) Inhibition observedRabbit ventricular myocytes(Wang et al., 2009)[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell types, and methodologies across different studies.

Deciphering the Anti-Arrhythmic Mechanism: A Multi-Channel Blockade

The collective evidence from published research points to a multi-faceted mechanism of action for this compound's anti-arrhythmic properties. By blocking several key cardiac ion channels, this compound modulates the cardiac action potential and suppresses arrhythmogenic activity.

The primary mechanism involves the blockade of delayed rectifier potassium currents (IKr and IKs) and the inward rectifier potassium current (IKl).[3] This blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP), which are crucial for preventing re-entrant arrhythmias.

Furthermore, this compound has been shown to inhibit the L-type calcium current (ICa-L).[2] This action contributes to the suppression of early afterdepolarizations (EADs), which are known triggers for certain types of arrhythmias.

The following diagram illustrates the signaling pathway of this compound's anti-arrhythmic action based on the current literature.

Dauricine_Anti_Arrhythmic_Pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound IKr IKr (hERG) This compound->IKr IKs IKs This compound->IKs IKl IKl This compound->IKl ICaL ICa-L This compound->ICaL APD_ERP ↑ Action Potential Duration ↑ Effective Refractory Period IKr->APD_ERP Blockade leads to IKs->APD_ERP Blockade leads to EADs ↓ Early Afterdepolarizations ICaL->EADs Blockade leads to AntiArrhythmic Anti-Arrhythmic Effect APD_ERP->AntiArrhythmic EADs->AntiArrhythmic

This compound's multi-channel blockade mechanism.

Experimental Protocols for Replicating Key Findings

To facilitate the replication and verification of the published findings, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is fundamental for studying the effects of this compound on individual cardiac ion channels.

  • Cell Preparation:

    • For studying hERG channels, Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

    • For native cardiac ion channels, ventricular myocytes are enzymatically isolated from animal models such as guinea pigs or rabbits.[2][3]

  • Recording Solutions:

    • External Solution (for K+ currents): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4 with NaOH.

    • Pipette Solution (for K+ currents): Typically contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP-Mg. The pH is adjusted to 7.2 with KOH.

    • Specific ionic compositions may vary depending on the channel being studied.

  • Voltage Clamp Protocols:

    • To elicit specific ion currents, a series of voltage steps are applied to the cell membrane. The holding potential and the voltage steps are tailored to the gating kinetics of the channel of interest.

    • For example, to record IKr (hERG) currents, a common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to a more negative potential to record the characteristic tail current.

  • Data Analysis:

    • The current amplitude is measured at specific points in the voltage protocol.

    • Dose-response curves are generated by applying increasing concentrations of this compound and measuring the corresponding reduction in current. The IC50 value is then calculated by fitting the data to the Hill equation.

The following diagram provides a generalized workflow for a whole-cell patch-clamp experiment to assess the effect of this compound on a specific cardiac ion channel.

Patch_Clamp_Workflow Start Start: Cell Preparation (e.g., HEK293 or Myocytes) Patch Establish Whole-Cell Patch Clamp Configuration Start->Patch Record_Baseline Record Baseline Ion Channel Currents Patch->Record_Baseline Apply_this compound Apply this compound (Increasing Concentrations) Record_Baseline->Apply_this compound Record_Drug_Effect Record Ion Channel Currents in the Presence of this compound Apply_this compound->Record_Drug_Effect Washout Washout this compound Record_Drug_Effect->Washout Record_Washout Record Ion Channel Currents After Washout Washout->Record_Washout Analyze Data Analysis: - Measure Current Inhibition - Generate Dose-Response Curve - Calculate IC50 Record_Washout->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Dauricine and 5-Fluorouracil in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-pancreatic cancer effects of Dauricine, a natural bisbenzylisoquinoline alkaloid, and 5-fluorouracil (B62378) (5-FU), a conventional chemotherapeutic agent. The following sections present a comprehensive analysis based on available preclinical data, focusing on in vivo efficacy, mechanisms of action, and detailed experimental methodologies to support further research and development.

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents. This compound has emerged as a potential candidate, with studies demonstrating its efficacy in preclinical models of pancreatic cancer. This guide consolidates experimental data to draw a comparative picture of this compound and the long-standing chemotherapy drug, 5-fluorouracil. In vivo studies suggest that this compound exhibits anti-tumor effects comparable to 5-FU, primarily through the induction of apoptosis, cell cycle arrest, and modulation of the Hedgehog signaling pathway.[1][2] While direct head-to-head in vitro cytotoxicity data is limited, this comparison synthesizes available information to inform future research directions.

In Vivo Efficacy: A Direct Comparison in a Xenograft Model

A key study provides a direct head-to-head comparison of this compound and 5-FU in a BxPC-3 pancreatic cancer xenograft mouse model. The results indicate that this compound's anti-tumor efficacy is comparable to that of 5-FU.[1]

Table 1: Comparison of In Vivo Anti-Tumor Effects on BxPC-3 Xenografts

ParameterSaline Control5-FluorouracilThis compound (Low Dose - 6 mg/kg)This compound (High Dose - 12 mg/kg)
Mean Tumor Weight (g) 0.4052 ± 0.03090.2739 ± 0.02490.2801 ± 0.02620.2058 ± 0.0161*
Tumor Growth Inhibition -SignificantSignificantSignificant, most potent
Apoptosis BaselineInducedInducedInduced
Cell Cycle Arrest BaselineG1 Phase ArrestG1 Phase ArrestG1 Phase Arrest

*P<0.05 vs. saline. Data extracted from a study by Zhang et al.[1][2]

In Vitro Cytotoxicity

While a direct head-to-head in vitro comparison of IC50 values for this compound and 5-FU in pancreatic cancer cell lines is not available in the reviewed literature, data from separate studies provide insights into their respective potencies.

Table 2: IC50 Values of 5-Fluorouracil in Various Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
Capan-10.22
T3M4Not specified, but sensitive
AsPC-13.08
Mia-PaCa-24.63
PANC-1>500 (24h), 12.66 (48h), 2657 (24h)

Note: IC50 values for 5-FU can vary significantly based on the cell line and experimental conditions such as duration of exposure.[3][4][5]

Mechanism of Action: A Tale of Two Pathways

This compound and 5-fluorouracil exert their anti-cancer effects through distinct molecular mechanisms.

This compound: Targeting the Hedgehog Signaling Pathway

In pancreatic cancer, the anti-tumor activity of this compound is strongly associated with the inhibition of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is aberrantly activated in many cancers, including pancreatic cancer, and plays a crucial role in tumor growth and metastasis.[7] this compound treatment has been shown to downregulate the expression of key components of the Hh pathway, including Sonic hedgehog (Shh), Patched 1 (Ptch1), Smoothened (Smo), and the downstream transcription factor Gli1.[1][8]

Dauricine_Hedgehog_Pathway cluster_Hh Hedgehog Signaling Pathway This compound This compound Shh Shh This compound->Shh Ptch1 Ptch1 This compound->Ptch1 Smo Smo This compound->Smo Gli1 Gli1 This compound->Gli1 Shh->Ptch1 Ptch1->Smo Smo->Gli1 Proliferation Tumor Cell Proliferation & Survival Gli1->Proliferation

Figure 1: this compound's inhibition of the Hedgehog signaling pathway.

5-Fluorouracil: A Multi-pronged Attack on DNA and RNA Synthesis

5-FU, a pyrimidine (B1678525) analog, functions as an antimetabolite. Its cytotoxic effects are mediated through multiple mechanisms, including the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis, and the incorporation of its metabolites into both DNA and RNA, leading to cellular damage and apoptosis.[9] In pancreatic cancer, resistance to 5-FU is a significant clinical challenge and has been linked to the activation of several survival signaling pathways, including EGFR/MAPK/ERK, Akt/mTOR, STAT3, PI3K/NF-κB, and Wnt/GSK3β/β-catenin.[9]

FiveFU_Mechanism FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS RNAsynthesis RNA Synthesis & Function FUTP->RNAsynthesis Incorporation dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNAsynthesis DNA Synthesis dTMP->DNAsynthesis Apoptosis Apoptosis DNAsynthesis->Apoptosis Inhibition leads to RNAsynthesis->Apoptosis Disruption leads to

Figure 2: Mechanism of action of 5-Fluorouracil.

Detailed Experimental Protocols

For reproducibility and the design of future experiments, detailed protocols for the key assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Plating: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]

  • Drug Treatment: Treat the cells with various concentrations of this compound or 5-FU. Include untreated and solvent-treated wells as controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.[10] Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed Pancreatic Cancer Cells (96-well plate) B 2. Treat with this compound or 5-FU (various concentrations) A->B C 3. Add MTT Reagent (Incubate for 4 hours) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Measure Absorbance (e.g., at 570 nm) D->E F 6. Calculate Cell Viability & IC50 E->F

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture pancreatic cancer cells and treat them with the desired concentrations of this compound or 5-FU for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Treat pancreatic cancer cells with this compound or 5-FU as required.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[11] Incubate for at least 30 minutes on ice.[11]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[13]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

In Vivo Xenograft Study
  • Cell Line: Human pancreatic cancer BxPC-3 cells are used.[2]

  • Animal Model: Nude mice are subcutaneously inoculated with BxPC-3 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: The mice are randomized into groups: saline (control), 5-FU, low-dose this compound, and high-dose this compound.

  • Drug Administration: Drugs are administered as per the defined schedule (e.g., intraperitoneal injection).

  • Monitoring: Tumor size and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as western blotting for signaling pathway proteins, immunohistochemistry, and flow cytometry for apoptosis and cell cycle analysis.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a therapeutic agent for pancreatic cancer, demonstrating in vivo efficacy comparable to the established chemotherapeutic, 5-fluorouracil.[1] Its distinct mechanism of action, targeting the Hedgehog signaling pathway, presents a potential alternative or complementary strategy to conventional treatments.[1]

However, to fully elucidate the comparative efficacy of this compound, further research is warranted. Specifically, direct head-to-head in vitro studies on a panel of pancreatic cancer cell lines are necessary to establish comparative IC50 values and to explore potential synergistic effects when combined with 5-FU or other standard-of-care agents. Further investigation into the detailed molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest will also be crucial for its clinical development.

References

Dauricine's Impact on the PI3K/AKT/mTOR Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dauricine's performance in inhibiting the PI3K/AKT/mTOR signaling pathway, supported by experimental data. We delve into its effects relative to other known inhibitors and present detailed experimental protocols for validation.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has emerged as a promising natural compound with demonstrated inhibitory effects on this key oncogenic pathway.[1][2][3]

This compound's Inhibitory Profile: A Quantitative Look

This compound has been shown to effectively suppress the PI3K/AKT/mTOR pathway in various cancer cell lines, including renal cell carcinoma, non-small cell lung cancer, and prostate cancer.[1][2][3] Its mechanism of action involves the downregulation of key phosphorylated proteins within the cascade. While direct enzymatic inhibition constants (e.g., IC50) for this compound against PI3K, AKT, and mTOR are not extensively reported in publicly available literature, its biological effects on cell viability provide an indirect measure of its potency.

CompoundTarget(s)Cell Line(s)IC50 (Cell Viability)Reference(s)
This compound PI3K/AKT/mTOR pathwayUrinary bladder cancer EJ, Prostate cancer PC-3M3.81-5.15 µg/mL
LY294002 Pan-Class I PI3KsVarious~1-20 µM[4]
BEZ235 (Dactolisib) Dual PI3K/mTOR inhibitorVariousLow nanomolar range
Wortmannin Pan-PI3K inhibitorVarious~5 nM[4]

Note: The IC50 values for LY294002, BEZ235, and Wortmannin are provided as a reference range from established literature for comparative context. Direct head-to-head studies with this compound are needed for a precise comparison of potency.

Visualizing this compound's Mechanism of Action

To illustrate the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway, the following diagrams outline the signaling cascade and the experimental workflow for its validation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->AKT This compound->mTORC1

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound (and control/other inhibitors) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubation with Primary Antibodies (e.g., p-AKT, p-mTOR, total AKT, total mTOR, GAPDH) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Experimental workflow for validating this compound's inhibitory effect.

Experimental Protocols: Validating Pathway Inhibition

The following is a representative protocol for validating the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway using Western blotting, a common and effective method.[1][5]

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cells (e.g., A549, 786-O, PC-3) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and, for comparative analysis, a known PI3K/mTOR inhibitor such as LY294002 or BEZ235.

Protein Extraction and Quantification
  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

Western Blotting
  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-PI3K, phospho-AKT (Ser473), phospho-mTOR (Ser2448), total PI3K, total AKT, total mTOR, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and compare the treated groups to the control.

Comparative Performance of this compound

Studies have demonstrated that this compound treatment leads to a significant decrease in the phosphorylation of key downstream effectors of the PI3K/AKT/mTOR pathway.[1][3][6] This effect is comparable to that of established PI3K pathway inhibitors.

FeatureThis compoundLY294002BEZ235 (Dactolisib)Wortmannin
Source Natural (Plant Alkaloid)SyntheticSyntheticNatural (Fungal Metabolite)
Primary Target(s) PI3K/AKT/mTOR PathwayPan-Class I PI3KsDual PI3K/mTORPan-PI3K
Mechanism Likely competitive or non-competitive inhibitionATP-competitiveATP-competitiveCovalent, irreversible
Reported Effects Decreased phosphorylation of AKT and mTORInhibition of AKT phosphorylationInhibition of PI3K and mTOR signalingPotent and broad PI3K inhibition

Conclusion

The available evidence strongly supports the role of this compound as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. Its ability to modulate this critical oncogenic cascade, as validated by Western blot analysis in multiple cancer cell lines, positions it as a compelling candidate for further investigation in cancer therapy. While direct comparative studies with established PI3K/mTOR inhibitors are warranted to precisely quantify its relative potency, the existing data underscores its potential as a valuable research tool and a promising therapeutic agent. The provided experimental protocols offer a robust framework for researchers to independently validate and expand upon these findings.

References

Dauricine: A Comparative Review of its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908), a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, has a long history in traditional Chinese medicine for treating various inflammatory conditions.[1] In recent years, scientific investigation has unveiled its significant anti-cancer properties, positioning it as a promising candidate for further preclinical and clinical development.[1][2] This guide provides a comparative review of this compound's therapeutic potential in oncology, with a focus on its performance against other established anti-cancer agents, supported by experimental data.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-targeted approach, influencing several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. In various cancer models, this compound has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit autophagy.[1][3]

Comparative Efficacy

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other chemotherapy agents in various cancer cell lines.

This compound
Cancer Type Cell Line IC50 (µM)
Lung CancerA54931.44[4]
H197534.8[4]
Urinary Tract CancerEJ (Bladder)3.81-5.15 µg/mL[5]
PC-3M (Prostate)3.81-5.15 µg/mL[5]
Comparator Drugs
Drug Cancer Type IC50 (µM)
Sorafenib Lung Cancer (A549)17.6[4]
Lung Cancer (H1975)16.6[4]
5-Fluorouracil Pancreatic Cancer (Mia-PaCa-2)4.63[4]
Pancreatic Cancer (AsPC-1)3.08[4]
Pancreatic Cancer (Capan-1)0.22[4]
Cisplatin Lung Cancer (A549)9[4]
Lung Cancer (H1299)27[4]

Note: Minimum drug sensitivity concentration.

In Vivo Tumor Growth Inhibition

Preclinical animal studies have demonstrated this compound's ability to suppress tumor growth. In a pancreatic cancer xenograft model using BxPC-3 cells, this compound was compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

In Vivo Study: Pancreatic Cancer (BxPC-3 Xenograft)
Treatment Group Mean Tumor Weight (g) ± SD
Saline (Control)0.4052 ± 0.0309
This compound (Low-dose, 6 mg/kg)0.2801 ± 0.0262
This compound (High-dose, 12 mg/kg)0.2058 ± 0.0161
5-Fluorouracil (20 mg/kg)0.2739 ± 0.0249

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is attributed to its modulation of several critical signaling pathways.

Dauricine_Signaling_Pathways cluster_Hedgehog Hedgehog Pathway cluster_Nrf2 Nrf2/ROS Pathway cluster_NFkB NF-κB Pathway cluster_HIF1a HIF-1α Pathway This compound This compound Shh Shh This compound->Shh inhibits Ptch1 Ptch1 This compound->Ptch1 inhibits Smo Smo This compound->Smo inhibits Gli1 Gli1 This compound->Gli1 inhibits ROS ROS This compound->ROS increases Nrf2 Nrf2 This compound->Nrf2 downregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Caspase3 Cleaved Caspase-3 This compound->Caspase3 upregulates IkappaBalpha IκBα This compound->IkappaBalpha inhibits degradation p65 p65 This compound->p65 inhibits translocation HIF1a HIF-1α This compound->HIF1a suppresses accumulation Shh->Ptch1 inhibits Smo->Gli1 Proliferation_Survival Proliferation_Survival Gli1->Proliferation_Survival promotes Apoptosis Apoptosis ROS->Apoptosis Antioxidant_Defense Antioxidant_Defense Nrf2->Antioxidant_Defense activates Nrf2->Bcl2 upregulates Bcl2->Bax inhibits Bax->Caspase3 activates IkappaBalpha->p65 inhibits Proliferation_Invasion Proliferation_Invasion p65->Proliferation_Invasion promotes VEGF VEGF HIF1a->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Key Signaling Pathways Modulated by this compound

Experimental Protocols

MTT Cell Viability Assay

This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of this compound step2->step3 step4 Incubate for 24-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Workflow for MTT Cell Viability Assay

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or comparator drug) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Western Blot Analysis

This protocol outlines the general steps for assessing the protein expression levels of key signaling molecules following this compound treatment.

Detailed Methodology:

  • Protein Extraction: Cancer cells are treated with this compound for a specified time. Whole-cell lysates are then prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Nrf2, Bcl-2, Bax, cleaved Caspase-3, p65, HIF-1α) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Pancreatic Cancer Xenograft Animal Model

This protocol describes a representative in vivo study to evaluate the anti-tumor efficacy of this compound.

Detailed Methodology:

  • Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and receive intraperitoneal injections of this compound (e.g., 6 or 12 mg/kg), a comparator drug (e.g., 5-FU, 20 mg/kg), or a vehicle control (e.g., saline) on a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Clinical Development Status

To date, there is a lack of publicly available data from registered clinical trials investigating this compound as a cancer therapeutic.[1][6] The current body of evidence is primarily derived from preclinical studies. Further investigation, including Phase I clinical trials to establish safety and dosing in humans, is a critical next step in the clinical development of this compound for oncological indications.[7][8]

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer activity across a range of preclinical models. Its ability to modulate multiple key signaling pathways, including the Hedgehog, Nrf2/ROS, NF-κB, and HIF-1α pathways, provides a strong rationale for its therapeutic potential. Comparative data from in vitro and in vivo studies suggest that its efficacy can be comparable to or, in some instances, synergistic with existing chemotherapeutic agents. However, the absence of clinical trial data underscores the early stage of its development. Rigorous clinical investigation is now required to translate these encouraging preclinical findings into tangible benefits for cancer patients.

References

Safety Operating Guide

Navigating the Safe Disposal of Dauricine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Dauricine (B190908), a bioactive isoquinoline (B145761) alkaloid, requires careful handling throughout its lifecycle, including its final disposal.[1][2] This guide provides essential, step-by-step information for the proper disposal of this compound and materials contaminated with it, based on general best practices for toxic chemical waste management.

I. Understanding the Hazards and Required Precautions

This compound is a toxic compound that should be handled with care.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions was not found, the general hazards associated with toxic isoquinoline alkaloids necessitate stringent safety protocols.[1]

Personal Protective Equipment (PPE): Before handling this compound or its waste, it is mandatory to wear appropriate PPE to minimize exposure risks. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[1]

  • Respiratory Protection: In cases of handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.[1][3]

II. This compound Waste Disposal Protocol: A Step-by-Step Guide

Due to the absence of specific inactivation or neutralization protocols for this compound, it must be treated as hazardous chemical waste. The following procedure is based on established guidelines for the disposal of toxic laboratory chemicals.[4][5]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with non-hazardous trash or other chemical waste streams to prevent cross-contamination.[4][6]

  • Collect all solid waste contaminated with this compound, such as gloves, pipette tips, weigh boats, and paper towels, in a designated, leak-proof container lined with a heavy-duty plastic bag.[5]

  • Collect all liquid waste containing this compound, including solutions and rinsates, in a separate, clearly labeled, and chemically compatible container.[5][6] The original chemical container is often the best choice for storing waste.[7]

Step 2: Labeling and Storage

  • Immediately label the waste container with the words "Hazardous Waste" .[4][8]

  • Clearly identify the contents, including "this compound" and any solvents present, with their approximate concentrations or percentages.[4]

  • Include the date when the waste was first added to the container.[4]

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general work areas and incompatible chemicals.[5]

Step 3: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7][8]

  • The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of along with other this compound liquid waste.[4][8]

  • After triple-rinsing, deface the original label, and the container can then be disposed of as regular laboratory glass or plastic waste.[8][9][10]

Step 4: Arranging for Professional Disposal

  • Never dispose of this compound waste down the drain or in the regular trash.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to arrange for the pickup and proper disposal of the this compound waste.[6][8] These organizations are equipped to handle and dispose of hazardous chemicals in compliance with all relevant regulations.

III. Spill and Contamination Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if the spill involves a powder.[1]

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate materials to contain the spill. For solid spills, gently cover the material to avoid generating dust.

  • Clean the Spill: Carefully clean the contaminated area. All materials used for cleanup must be treated as hazardous waste and disposed of according to the procedures outlined above.

  • Decontaminate: Thoroughly decontaminate the area with a suitable cleaning agent.

Quantitative Data Summary

PropertyData
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash hands and skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Solubility Soluble in ethanol, methanol, chloroform, acetone, benzene. Slightly soluble in ether.[3] Insoluble in water.[11]
Storage Store in a sealed, cool, and dry condition.[11]

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound are not available in the provided search results. Therefore, treatment as hazardous chemical waste for disposal by a professional service is the recommended procedure.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Dauricine_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Storage & Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Contaminated Labware) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste collect_solid Collect in Lined, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Compatible, Leak-Proof Container liquid_waste->collect_liquid label_waste Label as 'Hazardous Waste' - Contents (this compound, Solvents) - Concentrations - Date collect_solid->label_waste collect_liquid->label_waste store Store in Designated, Secure, Ventilated Area label_waste->store contact_ehs Contact EHS or Licensed Waste Management Co. store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Dauricine: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount, especially when handling potent bioactive compounds like Dauricine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound, a bisbenzylisoquinoline alkaloid isolated from the roots of Menispermum dauricum, exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, its cytotoxic properties and potential for pulmonary and liver toxicity necessitate stringent safety protocols. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize exposure risk.

Hazard Assessment and Occupational Exposure

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Studies have shown that this compound can cause significant lung and liver toxicity. In mice, a dose of 150 mg/kg was observed to cause alveolar edema and hemorrhage.

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by regulatory agencies, a risk-based approach is crucial. Given its cytotoxic nature and observed toxicity in animal studies, this compound should be handled as a potent compound. In the absence of a formal OEL, the principles of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for various tasks.

Task CategoryMinimum PPE Requirements
Handling Solids (weighing, aliquoting) Double nitrile gloves, disposable gown with tight-fitting cuffs, safety glasses with side shields, and a NIOSH-approved N95 or higher respirator.
Handling Solutions (preparing, transferring) Double nitrile gloves, disposable gown with tight-fitting cuffs, chemical splash goggles, and a face shield. Work should be conducted in a certified chemical fume hood.
General Laboratory Work (low potential for exposure) Nitrile gloves, lab coat, and safety glasses.
Spill Cleanup Double nitrile gloves, disposable gown, chemical splash goggles, face shield, and a NIOSH-approved respirator (N95 or higher for small spills; PAPR for large spills). Disposable shoe covers are also recommended.

Glove Selection:

Due to the lack of specific permeation data for this compound, selecting appropriate gloves relies on general guidance for hazardous chemicals. Nitrile gloves are recommended for their resistance to a range of chemicals. Double gloving provides an additional layer of protection. It is critical to change gloves immediately if contamination is suspected.

Operational Plan for Handling this compound

A step-by-step operational plan ensures consistency and safety in handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage.

  • Verification: Confirm that the container is properly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a designated, well-ventilated, and locked cabinet away from incompatible materials. The storage area should be clearly labeled with a "Cytotoxic Agent" warning sign.

Preparation and Handling

Experimental Protocol for Solution Preparation:

This protocol outlines the steps for safely preparing a stock solution of this compound. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

  • Gather Materials: Assemble all necessary materials, including this compound powder, the chosen solvent, volumetric flasks, pipettes, and waste containers, inside a certified chemical fume hood.

  • Don PPE: Put on all required PPE as specified in the table above for handling solutions.

  • Weighing: If starting from a solid, carefully weigh the required amount of this compound in a tared weigh boat inside the fume hood.

  • Dissolution: Slowly add the solvent to the this compound powder in the volumetric flask. Gently swirl the flask to dissolve the compound completely. Avoid shaking vigorously to prevent aerosol generation.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Decontamination: Decontaminate all surfaces and equipment used in the preparation process.

Visualizing the Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Dauricine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Securely Receive->Store Plan Plan Experiment Store->Plan Don_PPE Don Appropriate PPE Plan->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Small Spill (<5g or 5mL):

  • Alert others in the area.

  • Don the appropriate PPE for spill cleanup.

  • Cover the spill with absorbent material, working from the outside in.

  • If a powder, gently cover with a damp absorbent pad to avoid creating dust.

  • Collect the absorbed material and any contaminated debris into a labeled cytotoxic waste container.

  • Clean the spill area twice with a suitable decontamination solution (e.g., 10% bleach solution), followed by a rinse with water.

Large Spill (>5g or 5mL):

  • Evacuate the immediate area and alert the laboratory supervisor and safety officer.

  • Restrict access to the spill area.

  • Follow the institution's established emergency procedures for large chemical spills. Only trained personnel with appropriate respiratory protection (e.g., PAPR) should clean up large spills.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, weigh boats, and other solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this compound solutions down the drain.
Sharps Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant cytotoxic sharps container.

All cytotoxic waste containers must be disposed of through the institution's hazardous waste management program.

Logical Relationship of Safety Protocols

The following diagram illustrates the interconnectedness of the key safety protocols for handling this compound.

Safety_Protocol_Relationships Interconnected Safety Protocols for this compound Hazard_ID Hazard Identification (Cytotoxic, Irritant) Risk_Assessment Risk Assessment (Potent Compound) Hazard_ID->Risk_Assessment PPE Personal Protective Equipment Risk_Assessment->PPE Handling_Procedures Safe Handling Procedures Risk_Assessment->Handling_Procedures Emergency_Response Emergency Response (Spills, Exposure) Risk_Assessment->Emergency_Response Waste_Disposal Waste Disposal Risk_Assessment->Waste_Disposal Training Personnel Training Training->PPE Training->Handling_Procedures Training->Emergency_Response Training->Waste_Disposal

Caption: A diagram showing the relationship between hazard identification and safety protocols.

By adhering to these comprehensive safety guidelines, research institutions can ensure the well-being of their personnel while continuing to explore the therapeutic potential of promising compounds like this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dauricine
Reactant of Route 2
Reactant of Route 2
Dauricine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.